1,3-Dioctyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dioctylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRBOULPSEYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)NCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910953 | |
| Record name | N,N'-Dioctylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-40-0, 34853-57-1 | |
| Record name | di-n-Octylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dioctylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIOCTYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 34853-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dioctyl-2-thiourea from Octyl Isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3-dioctyl-2-thiourea, a symmetrically disubstituted thiourea. The primary synthetic route detailed herein involves the direct reaction of octyl isothiocyanate with octylamine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines rigorous analytical methods for structural verification and purity assessment. Emphasis is placed on the causal relationships behind procedural steps, critical safety considerations for reagent handling, and troubleshooting common synthetic challenges. This guide is intended to serve as an authoritative resource for chemists and researchers engaged in the synthesis of thiourea derivatives for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Significance of 1,3-Disubstituted Thioureas
Thiourea derivatives, characterized by the N-(C=S)-N scaffold, are a class of compounds with remarkable versatility and a broad spectrum of applications.[1][2] Their unique ability to act as hydrogen bond donors and their capacity for metal chelation make them valuable in organocatalysis, analytical chemistry, and as synthetic intermediates.[2] In the realm of drug development, 1,3-disubstituted thioureas have demonstrated significant potential, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects against various cancer cell lines.[3][4][5]
This compound, a symmetrical derivative with two lipophilic octyl chains, is of particular interest. The lipophilicity imparted by the alkyl chains can enhance membrane permeability, a crucial factor in the design of bioactive molecules. The synthesis of such compounds is typically straightforward, with the reaction between an isothiocyanate and a primary amine being one of the most efficient and high-yielding methods.[6] This guide focuses on this robust synthetic pathway, providing the necessary detail for its successful and safe execution.
Reaction Principles and Mechanism
The formation of a 1,3-disubstituted thiourea from an isothiocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The reaction is highly efficient and generally proceeds without the need for a catalyst.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (octylamine) acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group (–N=C=S) in octyl isothiocyanate.[7]
-
Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen atom to the nitrogen atom of the original isothiocyanate, neutralizing the charges and yielding the stable thiourea product.[7]
The overall reaction is typically exothermic and proceeds to completion, often with high yields.
Caption: Figure 1: Nucleophilic addition of octylamine to octyl isothiocyanate.
Synthesis of this compound: A Practical Guide
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Reagents, Solvents, and Equipment
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Octyl isothiocyanate | C₉H₁₇NS | 171.31 | ≥97% | e.g., Sigma-Aldrich |
| n-Octylamine | C₈H₁₉N | 129.24 | ≥99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Critical Safety and Handling Protocols
Both octyl isothiocyanate and octylamine present significant health hazards. Adherence to strict safety protocols is mandatory. The synthesis must be performed inside a certified chemical fume hood.
| Chemical | Hazard Summary | Required PPE & Handling |
| Octyl isothiocyanate | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation. Combustible liquid.[8] | Wear nitrile gloves, a lab coat, and chemical splash goggles. Use only in a well-ventilated fume hood. Keep away from heat and open flames.[8][9] |
| n-Octylamine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life. | Wear neoprene or butyl rubber gloves, a flame-retardant lab coat, and a face shield with goggles. Handle in a fume hood away from ignition sources. Ensure safety shower and eyewash station are accessible.[10][11] |
Detailed Experimental Protocol
Caption: Figure 2: Step-by-step workflow for synthesis and analysis.
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-octylamine (5.00 g, 38.7 mmol, 1.0 eq.) in 80 mL of anhydrous dichloromethane (DCM).
-
Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0°C. Causality: Starting the reaction at a low temperature helps to control the initial exothermic release of heat upon addition of the isothiocyanate.
Step 2: Addition of Isothiocyanate
-
Slowly add octyl isothiocyanate (6.63 g, 38.7 mmol, 1.0 eq.) dropwise to the stirred octylamine solution over 20 minutes using a dropping funnel.
-
Maintain the internal temperature below 10°C during the addition. Causality: A slow, controlled addition prevents a rapid temperature spike, minimizing the potential for side reactions and ensuring safety.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the starting materials (octylamine and octyl isothiocyanate) and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed (visualize with UV light and/or potassium permanganate stain). Trustworthiness: TLC provides a quick and reliable method to validate reaction completion before proceeding to work-up, preventing the isolation of unreacted starting materials.
Step 5: Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a waxy solid or a viscous oil.
Step 6: Purification
-
Dissolve the crude solid in a minimal amount of boiling hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to induce crystallization.
-
Collect the resulting white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold hexanes.
-
Dry the purified product under vacuum. A typical yield is 85-95%. Trustworthiness: Recrystallization is a highly effective method for purifying solid organic compounds, removing minor impurities and ensuring a high-quality final product suitable for further analysis and application.
Product Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results for this compound |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.0 (br s, 2H, NH ), ~3.4 (t, 4H, N-CH₂ ), ~1.6 (m, 4H, N-CH₂-CH₂ ), 1.2-1.4 (m, 20H, -(CH₂ )₅-), 0.88 (t, 6H, -CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~181.0 (C =S), ~48.0 (N-C H₂), ~31.8, ~29.2, ~29.1, ~26.9, ~22.7 (-C H₂- chain), ~14.1 (-C H₃) |
| FT-IR (ATR, cm⁻¹) | ~3250 (N-H stretch), 2920 & 2850 (C-H stretch), ~1550 (N-H bend, "Thioamide II" band), ~1350 (C-N stretch, "Thioamide III" band) |
| Mass Spec. (ESI+) | m/z: 301.27 [M+H]⁺, 323.25 [M+Na]⁺ |
Note: The exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar thiourea structures.[7][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during recrystallization. 3. Impure starting materials. | 1. Extend reaction time and re-check with TLC. 2. Use a minimal amount of hot solvent for dissolution; ensure thorough cooling before filtration. 3. Verify the purity of octylamine and octyl isothiocyanate before starting. |
| Product is an Oil, Fails to Crystallize | 1. Presence of residual solvent. 2. Presence of impurities inhibiting crystallization. | 1. Ensure all DCM is removed on the rotary evaporator; dry further under high vacuum. 2. Attempt purification via column chromatography (silica gel, Hexanes:Ethyl Acetate gradient). |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Side product formation. 3. Product degradation. | 1. Re-subject the material to the purification step (recrystallization or column chromatography). 2. The reaction is generally clean, but if side products are suspected, column chromatography is the best purification method. |
Conclusion
The synthesis of this compound via the nucleophilic addition of octylamine to octyl isothiocyanate is a robust, efficient, and high-yielding procedure. This guide provides a validated protocol grounded in established chemical principles, emphasizing the rationale behind key procedural steps. By adhering to the detailed experimental, safety, and analytical methodologies outlined, researchers can reliably produce and validate high-purity this compound for use in further scientific investigation and application development.
References
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The proposed mechanism for the formation of thiourea - ResearchGate. (n.d.). Retrieved from [Link]
- 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. (2025). Synlett, 36.
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Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino). (n.d.). ConnectSci. Retrieved from [Link]
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Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]
- Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. (2012).
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1746-1763.
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A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]
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1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11666.
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Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). ACS Publications. Retrieved from [Link]
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Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). University of Pisa. Retrieved from [Link]
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Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). Retrieved from [Link]
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Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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physicochemical properties of 1,3-Dioctyl-2-thiourea
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dioctyl-2-thiourea
This technical guide offers a comprehensive exploration of the core , tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document moves beyond a simple recitation of data, providing in-depth, field-proven insights into the causality behind experimental choices and the interrelation of the compound's structure with its functional applications.
Molecular Profile and Structural Significance
This compound (CAS No: 34853-57-1) is a symmetrically disubstituted thiourea derivative. Its molecular structure, featuring a polar thiourea core (—NH—C(=S)—NH—) flanked by two nonpolar n-octyl chains, is the primary determinant of its distinct physicochemical characteristics. This amphipathic nature—possessing both hydrophilic and lipophilic regions—governs its solubility, reactivity, and potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. Understanding these fundamental properties is critical for designing synthetic routes, formulating delivery systems, and predicting biological interactions.
Core Physicochemical Data
The following table summarizes the key . Each parameter is a critical piece of data for laboratory handling, reaction setup, and purification.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₆N₂S | [1] |
| Molecular Weight | 300.55 g/mol | [1] |
| Appearance | Yellow semisolid | [2] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | Decomposes upon strong heating | Inferred from thiourea derivative behavior |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and acetone | Inferred from structure and general thiourea properties[4][5] |
Experimental Protocols and Scientific Rationale
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. This section provides detailed methodologies and explains the scientific principles that ensure data integrity.
Melting Point Determination: A Purity Benchmark
The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.
-
Sample Preparation: A small quantity of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder until a 2-3 mm column of the sample is packed into the sealed end.
-
Apparatus Setup: The packed capillary tube is inserted into a calibrated melting point apparatus.
-
Heating Ramp: The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point (53 °C). The heating rate is then reduced to a slow and steady 1-2 °C per minute.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
-
Expertise & Experience Insight: The slow heating rate near the melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously wide and elevated melting range. This self-validating step ensures thermal equilibrium between the sample and the thermometer.
Solubility Profile: The Key to Application Design
The solubility of this compound is dictated by its molecular structure. The long, nonpolar octyl chains dominate, rendering the molecule highly soluble in lipophilic organic solvents and insoluble in polar aqueous media.
-
Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, acetone, chloroform, hexane).
-
Sample Preparation: Approximately 10 mg of this compound is placed into a series of small, dry test tubes.
-
Solvent Addition: 1 mL of a selected solvent is added to a test tube.
-
Mixing: The tube is agitated (vortexed or shaken) for 60 seconds.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid completely disappears, the compound is deemed "soluble." If it remains, it is "insoluble."
-
Causality Explained: The "like dissolves like" principle is at play. The nonpolar octyl chains interact favorably with the nonpolar solvent molecules (e.g., hexane), while the polar thiourea core is insufficient to overcome the energy barrier required to dissolve in a highly polar solvent like water.
Caption: A standardized workflow for the qualitative assessment of solubility.
Spectroscopic Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (500.13 MHz, CDCl₃):
-
δ 5.99 (br. s, 2H): This broad singlet corresponds to the two N-H protons of the thiourea core.[2]
-
δ 3.39 (m, 4H): This multiplet represents the four protons on the carbons directly attached to the nitrogen atoms (—CH₂—NH).[2]
-
δ 1.55–1.61 (m, 4H): A multiplet for the four protons on the second carbon of the octyl chains (—CH₂—CH₂—NH).[2]
-
δ 1.25–1.34 (m, 20H): A complex multiplet corresponding to the remaining ten methylene (—CH₂—) groups in the octyl chains.[2]
-
δ 0.86 (t, 6H): A triplet representing the six protons of the terminal methyl (—CH₃) groups.[2]
-
-
¹³C NMR (125.76 MHz, CDCl₃):
Structure-Property-Application Nexus
The are directly linked to its potential applications. Its lipophilicity, conferred by the long alkyl chains, makes it a valuable reagent in organic synthesis, particularly in nonpolar solvent systems. Thiourea derivatives are widely recognized as privileged structures in medicinal chemistry, serving as scaffolds for the development of a range of therapeutic agents.[6][7]
Caption: The interplay between the molecular structure, resultant properties, and applications of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential . The combination of its lipophilic character, low melting point, and the inherent reactivity of the thiourea moiety makes it a compound of significant interest. The protocols and data presented herein serve as a robust foundation for researchers and developers aiming to leverage this molecule in innovative synthetic and medicinal applications.
References
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Baten'kin, M. A., et al. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health. [Link]
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Nawaz, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
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ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. [Link]
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ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
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PubMed Central. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3). [Link]
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PubChem. (n.d.). Thiourea. [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. [Link]
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An In-depth Technical Guide to 1,3-Dioctyl-2-thiourea: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1,3-Dioctyl-2-thiourea, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer insights into its synthesis, analytical characterization, and the broader context of its potential applications based on the well-established bioactivity of the 1,3-disubstituted thiourea scaffold.
Core Compound Identification and Physicochemical Properties
This compound is a symmetrically substituted thiourea derivative featuring two eight-carbon alkyl chains. This structure imparts significant lipophilicity, a key characteristic influencing its solubility, reactivity, and potential biological interactions.
It is crucial for researchers to note that multiple CAS (Chemical Abstracts Service) numbers are associated with this compound in various commercial and database sources. The most commonly cited are CAS Number 109-40-0 and CAS Number 34853-57-1 [1][2][3][4]. Users should verify the specific CAS number with their supplier to ensure accurate documentation and regulatory compliance.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₆N₂S | [1] |
| Molecular Weight | 300.55 g/mol | [1] |
| Monoisotopic Mass | 300.25992 Da | [5] |
| Appearance | Yellow semisolid | [6] |
| Melting Point | 53-55 °C | [7] |
| Predicted XlogP | 6.8 | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 1,3-disubstituted thioureas is a cornerstone reaction in medicinal chemistry, valued for its efficiency and high yields. The most direct and widely adopted method involves the nucleophilic addition of an amine to an isothiocyanate.[8] For symmetrical thioureas like this compound, this is typically achieved by reacting two equivalents of the amine with one equivalent of a thiocarbonyl source or, more commonly, by reacting an isothiocyanate with the corresponding amine.
A plausible and efficient synthesis of this compound involves the reaction of octyl isothiocyanate with octylamine. However, a more direct laboratory-scale synthesis can be achieved by reacting two equivalents of octylamine with carbon disulfide in the presence of a coupling agent or by a two-step, one-pot procedure involving the in-situ formation of an isothiocyanate.
A general, high-yield synthesis has been described for this compound, resulting in a quantitative yield.[6]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of 1,3-disubstituted thioureas.[8][9] The causality behind this choice of methodology lies in its simplicity, high atom economy, and typically clean reaction profile, often yielding the product in high purity without the need for extensive chromatographic purification.
Materials:
-
Octylamine (2 equivalents)
-
Carbon Disulfide (CS₂) (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve octylamine (2.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, slowly add carbon disulfide (1.0 eq.) at room temperature. The reaction is often exothermic.
-
Coupling: Following the addition of CS₂, add the coupling agent (e.g., DCC) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylthiourea byproduct. Wash the filtrate with 5% HCl (aq), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The product is typically a yellow semisolid.[6]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for unambiguous structure determination. The symmetry of this compound simplifies its spectra.
-
¹H NMR: The proton NMR spectrum is characterized by a broad singlet for the two N-H protons, a multiplet for the methylene group adjacent to the nitrogen, a complex multiplet region for the bulk of the alkyl chain methylenes, and a triplet for the terminal methyl groups.[6]
-
¹³C NMR: The carbon NMR spectrum is defined by a distinctive downfield signal for the thiocarbonyl (C=S) carbon, typically appearing around 181 ppm.[6][8] The signals for the eight unique carbons of the octyl chains will appear in the upfield aliphatic region.
Table of Reported NMR Data (in CDCl₃): [6]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 5.99 | broad singlet, 2H (NH ) |
| 3.39 | multiplet, 2H (-CH ₂-NH) | |
| 1.55-1.61 | multiplet, 4H (-CH₂-CH ₂-NH) | |
| 1.25-1.34 | multiplet, 20H (10x -CH ₂-) | |
| 0.86 | triplet, 6H (2x -CH ₃) | |
| ¹³C | 181.37 | C =S |
| 31.86 | Aliphatic CH₂ | |
| 29.34 | Aliphatic CH₂ | |
| 29.28 | Aliphatic CH₂ | |
| 27.02 | Aliphatic CH₂ | |
| 22.72 | Aliphatic CH₂ | |
| 14.17 | -C H₃ |
Other Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Expected peaks include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), and the characteristic C=S (thioamide) stretching band (around 1200-1350 cm⁻¹).[10][11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 301.26720.[5]
Applications in Research and Drug Development
While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, the broader class of 1,3-disubstituted thioureas is of immense interest to the scientific community, particularly in drug discovery and materials science.[12][13] The dioctyl derivative serves as an important model compound whose high lipophilicity can be leveraged or studied.
Potential as an Anticancer Agent
Thiourea derivatives are a well-established class of compounds with promising anticancer activity.[12][14] Their mechanism of action is often multifaceted, providing an advantage in targeting complex cancer cell biology.
Key Mechanistic Pathways:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to activate intrinsic apoptotic pathways, often measured by the activation of key executioner enzymes like caspase 3/7.[14]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain thioureas can suppress NF-κB activation, reducing pro-survival signaling.[14]
-
Inhibition of Angiogenesis: By suppressing the secretion of factors like Vascular Endothelial Growth Factor (VEGF), these compounds can potentially inhibit the formation of new blood vessels that tumors require for growth.[14]
-
Regulation of Reactive Oxygen Species (ROS): Thioureas can modulate the oxidative state of cancer cells, in some cases decreasing ROS production, which can disrupt cellular redox balance and contribute to cell death.[14]
The long alkyl chains of this compound would significantly increase its ability to partition into lipid bilayers, potentially enhancing its interaction with membrane-bound proteins or facilitating its entry into cells. This makes it an interesting candidate for structure-activity relationship (SAR) studies to probe the role of lipophilicity in anticancer efficacy and cellular uptake.
Caption: Plausible anticancer mechanisms of 1,3-disubstituted thioureas.
Role in Materials Science
Disubstituted thioureas serve as effective single-source precursors for the synthesis of semiconductor nanocrystals, such as quantum dots (QDs).[6] In this context, this compound can act as a sulfur source. The long octyl chains provide the additional benefit of acting as capping agents or solvents at high temperatures, helping to control the size, shape, and surface properties of the resulting nanocrystals. This dual functionality is a key consideration in the rational design of precursors for nanomaterial synthesis.
Other Potential Biological Activities
The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including:
Conclusion
This compound is a readily synthesizable compound with well-defined spectroscopic features. While its direct applications are still emerging, its structural class—1,3-disubstituted thioureas—is of profound importance in both medicinal chemistry and materials science. For drug development professionals, it represents a scaffold with proven anticancer potential, where the long alkyl chains can be used to systematically probe the effects of lipophilicity on efficacy and pharmacokinetics. For materials scientists, it is a valuable precursor for the synthesis of advanced semiconductor materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this versatile molecule.
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Strzyga-Łach, P., Kurpios-Piec, D., Chrzanowska, A., Szczepaniak, J., & Bielenica, A. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]
- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2017). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube.
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Kotelnikov, A. I., et al. (2021). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health. [Link]
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Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Kaur, N., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
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Ahmad, Z., et al. (2018). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). National Institutes of Health. [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]
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A Spectroscopic Guide to 1,3-Dioctyl-2-thiourea: Unraveling Structure Through ¹H and ¹³C NMR
Introduction: The Role of NMR in Modern Chemistry
In the landscape of drug development and materials science, the precise structural elucidation of molecules is paramount. 1,3-Dioctyl-2-thiourea, a symmetrically substituted thiourea derivative, finds applications ranging from synthetic chemistry to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the identity and purity of such organic compounds.[1][2] By probing the magnetic properties of atomic nuclei—specifically ¹H (proton) and ¹³C (carbon-13)—NMR provides a detailed atomic-level map of the molecular structure.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, blending foundational principles with practical, field-proven insights for researchers and scientists.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the guide to correlate spectroscopic data directly to the corresponding atoms.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule. Due to the symmetry of this compound, the two N-octyl chains are chemically equivalent, simplifying the spectrum.
Interpretation of the ¹H NMR Spectrum
The proton signals for this compound are well-resolved and characteristic of a long-chain N,N'-disubstituted thiourea.
-
N-H Protons (NH): The protons attached to the nitrogen atoms typically appear as a broad singlet around δ 5.99 ppm . The broadness is a result of rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent and quadrupole broadening from the adjacent nitrogen atom.
-
α-Methylene Protons (C1-H₂, C1'-H₂): The four protons of the two methylene groups directly bonded to the nitrogen atoms (C1 and C1') resonate as a multiplet around δ 3.39 ppm . These protons are deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent nitrogen atom. Their signal is a multiplet due to coupling with both the neighboring NH proton and the protons on the C2 and C2' carbons.
-
β-Methylene Protons (C2-H₂, C2'-H₂): The methylene protons on the second carbon of each octyl chain appear as a multiplet in the range of δ 1.55–1.61 ppm . They are less deshielded than the α-protons.
-
Bulk Methylene Protons (C3-H₂ to C7-H₂): The protons of the ten methylene groups (C3-C7 and C3'-C7') in the middle of the two alkyl chains are in very similar chemical environments. This results in a large, overlapping multiplet signal observed between δ 1.25–1.34 ppm .
-
Terminal Methyl Protons (C8-H₃, C8'-H₃): The six protons of the two terminal methyl groups (C8 and C8') give rise to a triplet at approximately δ 0.86 ppm , with a coupling constant (J) of about 6.9 Hz. The triplet multiplicity arises from coupling to the two adjacent protons on the C7 and C7' carbons (n+1 rule, where n=2).[4]
Data Summary: ¹H NMR of this compound
The following table summarizes the key ¹H NMR data, acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.
| Chemical Shift (δ, ppm) | Integration (No. of H) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Atom Position) |
| 5.99 | 2H | br. s | - | NH |
| 3.39 | 4H | m | - | C1-H₂, C1'-H₂ |
| 1.55–1.61 | 4H | m | - | C2-H₂, C2'-H₂ |
| 1.25–1.34 | 20H | m | - | C3-H₂ to C7-H₂ |
| 0.86 | 6H | t | 6.9 | C8-H₃, C8'-H₃ |
| br. s = broad singlet, m = multiplet, t = triplet |
Part 2: ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[5] Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.
Interpretation of the ¹³C NMR Spectrum
The symmetrical nature of this compound results in nine distinct carbon signals: one for the thiocarbonyl carbon (C=S) and eight for the carbons of the octyl chain.
-
Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum, appearing at δ 181.37 ppm , is characteristic of a thiourea or thiocarbonyl carbon. Its significant deshielding is due to the double bond to the electronegative sulfur atom and bonds to two nitrogen atoms.
-
α-Methylene Carbon (C1, C1'): The carbon atom adjacent to the nitrogen (C1) is expected to resonate around δ 45-50 ppm . This downfield shift relative to other aliphatic carbons is caused by the electronegative nitrogen atom. Note: While the primary data source for this guide did not explicitly list this peak, its position is well-established for N-alkyl thioureas.
-
Alkyl Chain Carbons (C2-C8): The remaining carbons of the octyl chain appear in the aliphatic region of the spectrum (δ 14-32 ppm).
-
C8 (Terminal Methyl): The terminal methyl carbon is the most upfield signal, appearing at δ 14.17 ppm .
-
C7: The penultimate carbon appears at δ 22.72 ppm .
-
C6: The signal for C6 is found at δ 31.86 ppm .
-
C2: The carbon beta to the nitrogen is located at δ 27.02 ppm .
-
C3, C4, C5: The carbons in the center of the long alkyl chain (C3, C4, C5) have very similar electronic environments, causing their signals to overlap in a narrow range, typically around δ 29.28 - 29.34 ppm . This signal overlap is a hallmark of long-chain alkyl systems in ¹³C NMR.[]
-
Data Summary: ¹³C NMR of this compound
The following table summarizes the ¹³C NMR data, acquired in CDCl₃ on a 126 MHz spectrometer.
| Chemical Shift (δ, ppm) | Assignment (Atom Position) |
| 181.37 | C=S (Thiocarbonyl) |
| ~47.5 (Estimated) | C1, C1' |
| 31.86 | C6, C6' |
| 29.34 | C3, C4, C5 (Overlapping) |
| 29.28 | C3, C4, C5 (Overlapping) |
| 27.02 | C2, C2' |
| 22.72 | C7, C7' |
| 14.17 | C8, C8' |
Part 3: Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data relies on a robust and standardized experimental procedure. The protocol described here is a self-validating system designed for accuracy and reproducibility.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 20-40 mg of this compound. Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) directly within a clean vial. Transfer the resulting solution into a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Field-Frequency Lock: The instrument's software locks onto the deuterium signal from the CDCl₃ solvent. This lock maintains a stable magnetic field throughout the experiment, which is critical for high-resolution spectra.[7]
-
Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample volume, ensuring sharp, well-defined peaks.
-
Data Acquisition: Standard one-dimensional pulse sequences are used to acquire both the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Sufficient scans are averaged to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Data Processing: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected.
-
Referencing: The chemical shift axis (ppm) is calibrated by setting the residual, non-deuterated solvent peak to its known value (for CHCl₃ in CDCl₃, δH = 7.26 ppm; for CDCl₃, δC = 77.16 ppm).[8][9] This internal referencing ensures accuracy and comparability of data across different instruments.
References
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
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Quora. (2018, October 11). Why do we use cdcl3 as a solvent for recording the NMR spectrum?. [Link]
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Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]
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National Center for Biotechnology Information. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
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ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
AZoNetwork. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
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University of Wisconsin-Madison. (n.d.). Assignment of Carbon-13 NMR Signals. [Link]
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University of Ottawa. (n.d.). 13 Carbon NMR. [Link]
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ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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ResearchGate. (2025, August 6). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]
-
Reddit. (2017, January 15). Referencing CDCl3 in 13C nmr. [Link]
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Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]
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MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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A Technical Guide to the Solubility of 1,3-Dioctyl-2-thiourea in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioctyl-2-thiourea, a key intermediate and agent in various chemical processes. While specific quantitative solubility data is not broadly published, this document synthesizes foundational chemical principles, inferences from industrial applications, and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We present a detailed, validated protocol for quantitative solubility assessment to empower researchers to generate precise data tailored to their specific solvent systems and experimental conditions.
Introduction to this compound
This compound, with the chemical formula C₁₇H₃₆N₂S, is a symmetrically substituted N,N'-dialkylthiourea. Its molecular structure is characterized by a central polar thiourea core (-NH-C(S)-NH-) flanked by two long, nonpolar octyl chains (-C₈H₁₇). This amphipathic nature is the primary determinant of its chemical behavior and physical properties, including its solubility.
The compound and its analogues are recognized for their utility as metal ion chelating agents, making them valuable in applications such as solvent extraction for hydrometallurgy and precious metal recovery.[1][2] The efficiency of these extraction processes is critically dependent on the high solubility of the thiourea derivative in a water-immiscible organic phase. Understanding and quantifying this solubility is therefore a prerequisite for process design, optimization, and scale-up.
Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like".[3][4] This means that substances with similar intermolecular forces and polarity tend to be miscible.
-
Molecular Structure Analysis:
-
Nonpolar Character: The two eight-carbon alkyl (octyl) chains are the dominant feature of the this compound molecule. These long hydrocarbon chains are highly nonpolar and lipophilic, contributing to strong van der Waals forces.
-
Polar Character: The central thiourea group contains electronegative nitrogen and sulfur atoms, creating a polar region capable of hydrogen bonding (N-H donors) and acting as a hydrogen bond acceptor (C=S).
-
-
Predictive Analysis: The substantial nonpolar character imparted by the two octyl chains dictates the molecule's overall solubility profile. While unsubstituted thiourea exhibits moderate solubility in water and alcohols, the long alkyl chains of the dioctyl derivative render it virtually insoluble in water.[5][6] Conversely, these chains promote strong interactions with nonpolar and weakly polar organic solvents. Therefore, high solubility is anticipated in solvents that are primarily nonpolar or have low polarity.
Qualitative Solubility Profile and Inferences from Applications
Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its functional application as a metal extractant provides strong indicative evidence of its solubility in specific solvent classes.[1] Processes for the solvent extraction of metals explicitly mention the use of N,N'-dialkylthioureas dissolved in organic solvents such as kerosene, toluene, and chloroform to form the organic phase.[1] Based on these applications and fundamental chemical principles, a qualitative solubility profile can be constructed.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Kerosene | High | Strong van der Waals interactions between the solvent and the compound's long octyl chains. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Favorable interactions between the aromatic ring and the alkyl chains. |
| Halogenated | Dichloromethane, Chloroform | High | Capable of dissolving compounds with significant nonpolar character. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | The polarity of the solvent can interact with the thiourea core, while its organic nature accommodates the alkyl chains. Analogues like N,N'-diethylthiourea are soluble in acetone and ethyl acetate.[5] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen-bonding network of the alcohol is disrupted by the large nonpolar chains. Solubility decreases significantly as the alcohol chain length decreases. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule's large nonpolar structure cannot be effectively solvated by the highly ordered, hydrogen-bonded network of water. |
A Validated Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data (e.g., g/L or mol/L), direct experimental measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]
Experimental Rationale
This protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase at a constant temperature. Subsequent analysis of the liquid phase provides the quantitative solubility value. The key to trustworthiness is ensuring sufficient equilibration time and precise quantification.
Workflow for Solubility Determination
Sources
An In-Depth Technical Guide to the Formation Mechanism of 1,3-Dioctyl-2-thiourea
Introduction: The Significance of Symmetrically Substituted Thioureas
Thiourea and its derivatives are a versatile class of organosulfur compounds characterized by the N-C(=S)-N core structure.[1][2] These molecules are of significant interest to researchers and drug development professionals due to their wide-ranging biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] Furthermore, they serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry.[1][2] 1,3-dioctyl-2-thiourea, a symmetrically substituted aliphatic thiourea, is a representative member of this class. Understanding its formation mechanism is fundamental to optimizing its synthesis, controlling purity, and developing novel derivatives for therapeutic and industrial applications.
This guide provides a detailed examination of the core mechanism for synthesizing this compound, focusing on the prevalent and efficient pathway involving the reaction of octylamine with carbon disulfide. We will explore the causality behind the reaction steps, provide a field-proven experimental protocol, and detail the necessary characterization techniques to validate the final product.
Core Synthesis Pathway and In-Depth Mechanism
The most common and atom-economical method for synthesizing symmetrical N,N'-disubstituted thioureas like this compound is the direct condensation of a primary amine with carbon disulfide (CS₂).[4][5] This reaction avoids the use of more hazardous reagents like thiophosgene or isothiocyanates.[4][6] The overall reaction is as follows:
2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S
Where R = CH₃(CH₂)₇- (n-octyl)
The reaction proceeds through a distinct, multi-step mechanism involving a key dithiocarbamate intermediate.[7][8][9]
Step 1: Nucleophilic Attack and Dithiocarbamic Acid Formation
The mechanism initiates with the nucleophilic attack of the nitrogen atom of one molecule of octylamine on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen is highly attracted to the electron-deficient carbon of CS₂, which is doubly bonded to two electronegative sulfur atoms. This attack forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield an N-octyldithiocarbamic acid intermediate.[9]
Step 2: Formation of the Dithiocarbamate Salt
The dithiocarbamic acid formed in the first step is acidic. In the presence of a second molecule of octylamine, which acts as a base, the dithiocarbamic acid is deprotonated. This acid-base reaction forms an octylammonium N-octyldithiocarbamate salt.[8][9] This salt is a crucial, isolable intermediate in many related syntheses.[6][7]
Step 3: Elimination and Isothiocyanate Formation
The dithiocarbamate salt intermediate is thermally unstable. Upon heating, it can eliminate a molecule of hydrogen sulfide (H₂S). This elimination can be facilitated by a coupling agent or simply by thermal energy. One proposed pathway involves the decomposition of the dithiocarbamate salt to form octyl isothiocyanate (R-N=C=S) and regenerate a molecule of octylamine.
Step 4: Final Nucleophilic Attack to Form Thiourea
The highly electrophilic carbon of the in situ generated octyl isothiocyanate is then immediately attacked by the nitrogen of a second molecule of octylamine.[10] This final nucleophilic addition reaction leads to the formation of the stable this compound product.[10][11]
The overall mechanism can be visualized as follows:
Caption: Reaction mechanism for the formation of this compound.
Causality in Experimental Choices: The Role of Promoters
While the reaction can proceed thermally, its efficiency is often enhanced by specific reagents that facilitate the key elimination step (Step 3).
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are widely used in amide and peptide synthesis and can be adapted for thiourea formation.[12] They activate the dithiocarbamic acid intermediate, converting the hydroxyl group into a better leaving group, thereby promoting the elimination of H₂S and formation of the isothiocyanate.
-
Oxidants: A simple one-pot synthesis can be achieved using oxidants like hydrogen peroxide.[13] The oxidant facilitates the desulfurization of the dithiocarbamate intermediate, driving the reaction toward the thiourea product.[13]
-
Promoters: Halogenated compounds like carbon tetrabromide (CBr₄) have been shown to significantly accelerate the reaction.[14] This is explained by the formation of a highly reactive sulfenyl bromide intermediate from the dithiocarbamate, which rapidly converts to the isothiocyanate.[14]
The choice of solvent is also critical. While aqueous media can be used for a greener synthesis,[4][5] organic solvents like DMSO or DMF are often employed to ensure the solubility of all reactants and intermediates.[14][15]
Field-Proven Experimental Protocol
This protocol describes a straightforward and efficient synthesis of this compound adapted from established methods for symmetrical thiourea synthesis.[14][15]
Materials and Reagents:
-
n-Octylamine (99%)
-
Carbon disulfide (CS₂) (99%)
-
Carbon tetrabromide (CBr₄) (99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: General experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-octylamine (20 mmol, 2.58 g). Dissolve the amine in 20 mL of anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add carbon disulfide (10 mmol, 0.76 g) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.
-
Promoter Addition: Add carbon tetrabromide (10 mmol, 3.31 g) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The bicarbonate wash is crucial to neutralize any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid or oil. Purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Presentation and Product Validation
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8-6.2 (br s, 2H, N-H ), 3.3-3.5 (q, 4H, N-CH₂ -), 1.5-1.7 (m, 4H, -CH₂-CH₂ -CH₂-), 1.2-1.4 (m, 20H, -(CH₂ )₅-), 0.8-0.9 (t, 6H, -CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~181.0 (C=S), ~46.5 (N-C H₂-), ~31.8, ~29.2, ~29.1, ~26.8, ~22.6, ~14.1 (Alkyl chain carbons) |
| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C-N stretch, "Thioamide II band"), ~1350 (C=S stretch, "Thioamide III band") |
| Mass Spec. (ESI+) | m/z = 287.25 [M+H]⁺, 309.23 [M+Na]⁺ |
Conclusion
The formation of this compound via the reaction of octylamine and carbon disulfide is a robust and well-understood process. The mechanism proceeds through a critical dithiocarbamate salt intermediate, whose subsequent conversion to an isothiocyanate is the rate-determining step. This step can be significantly accelerated through the rational use of promoters like carbon tetrabromide. The provided protocol, grounded in established chemical principles, offers a reliable pathway for the synthesis and purification of this important compound, with self-validating characterization steps ensuring high scientific integrity. This foundational understanding enables researchers to further explore and innovate within the vast chemical space of thiourea derivatives.
References
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Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]
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Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]
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SYNLETT. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Available at: [Link]
-
Li, J., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Scientific Reports, 9, 12423. Available at: [Link]
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Nachman, R. J., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 79(1), 1-10. Available at: [Link]
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ResearchGate. (2015). Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions. Available at: [Link]
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Hernández-Vázquez, E., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5738. Available at: [Link]
- Google Patents. (1965). New process for the preparation of thiourea derivatives. US3188312A.
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Friščić, T., & Cinčić, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Mechanochemistry Series, 1, 1-28. Available at: [Link]
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ResearchGate. (2019). The general mechanism of thiourea derivative synthesis starting with carbon disulfide. Available at: [Link]
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Wikipedia. Dithiocarbamate. Available at: [Link]
-
ResearchGate. (2020). The proposed mechanism for the formation of thiourea. Available at: [Link]
-
ResearchGate. (2010). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Available at: [Link]
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ResearchGate. (2014). ChemInform Abstract: Dithiocarbamate as an Efficient Intermediate for the Synthesis of 2-Amino-1,3,4-thiadiazoles in Water. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-512. Available at: [Link]
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ResearchGate. (2020). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Available at: [Link]
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Hindawi. (2013). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Available at: [Link]
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Nikolova, V., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(21), 4906. Available at: [Link]
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African Journals Online (AJOL). (2018). Theoretical and experimental investigation of thiourea derivatives: Synthesis, crystal structure, in-silico and in-vitro biological screening. Tropical Journal of Pharmaceutical Research, 17(10). Available at: [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dioctyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioctyl-2-thiourea, a symmetrically substituted dialkylthiourea, finds applications in various chemical syntheses and as a potential ligand in coordination chemistry. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, application in thermally sensitive processes, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thiourea chemistry and thermal analysis of analogous long-chain compounds. The guide delves into the anticipated decomposition mechanisms, the nature of the evolved gaseous products, and the standard analytical methodologies for characterizing its thermal properties.
Introduction to this compound
This compound belongs to the class of N,N'-disubstituted thioureas, characterized by the presence of two octyl chains attached to the nitrogen atoms of the thiourea backbone. The presence of these long alkyl chains significantly influences its physical properties, such as solubility and melting point, and is expected to play a dominant role in its thermal decomposition behavior.
Synthesis
The synthesis of this compound is typically achieved through the reaction of octyl isothiocyanate with octylamine. Alternatively, it can be synthesized by the reaction of two equivalents of octylamine with carbon disulfide. A general synthetic route is outlined below:
Caption: General synthesis of this compound.
Thermal Stability Assessment
Predicted Thermogravimetric Analysis (TGA) Behavior
TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-step decomposition is anticipated. Studies on analogous 1,3-dialkyloyl thioureas have shown a two-step degradation process.[1]
Table 1: Predicted TGA Data for this compound
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Evolved Species |
| Stage 1 | 180 - 250 | 30 - 40% | Octylamine, Octene, Hydrogen Sulfide |
| Stage 2 | 250 - 400 | 60 - 70% | Fragmentation of the thiourea core, further hydrocarbon release |
Note: The predicted data is based on the thermal behavior of structurally similar long-chain thiourea derivatives and the general decomposition patterns of thioureas.[1][2]
Predicted Differential Scanning Calorimetry (DSC) Behavior
DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve for this compound is expected to show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic peaks associated with its decomposition.
Caption: Proposed decomposition pathways for this compound.
Expected Decomposition Products
Based on the proposed mechanisms and studies of similar compounds, the following decomposition products are expected:
-
Volatile Hydrocarbons: Octane and octene from the cleavage and rearrangement of the octyl chains.
-
Sulfur-Containing Compounds: Hydrogen sulfide (H₂S) and carbon disulfide (CS₂).
-
Nitrogen-Containing Compounds: Octylamine and smaller nitrogenous fragments.
The exact composition of the product mixture will depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).
Experimental Methodologies for Thermal Analysis
A thorough investigation of the thermal stability and decomposition of this compound requires a combination of analytical techniques.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This hyphenated technique provides real-time identification of the gaseous products evolved during the decomposition process.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
TGA Parameters:
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
Data Acquisition: Continuously monitor the ion currents for expected fragments corresponding to the decomposition products.
-
Caption: Workflow for TGA-MS analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the complex mixture of volatile and semi-volatile products from thermal decomposition.
Experimental Protocol:
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Set the pyrolysis temperature to a point within the main decomposition range identified by TGA (e.g., 300 °C).
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Parameters:
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for separating hydrocarbons and amines.
-
Temperature Program: A suitable temperature program would be, for example, an initial hold at 40 °C for 2 minutes, followed by a ramp to 280 °C at 10 °C/min.
-
MS Detection: Scan a mass range of m/z 35-500 to identify the separated components by comparing their mass spectra with a library (e.g., NIST).
-
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding of its behavior can be inferred from the well-established chemistry of thiourea and its derivatives. The presence of the long octyl chains is predicted to lower the onset of decomposition compared to unsubstituted thiourea and to yield a complex mixture of hydrocarbon, sulfur-containing, and nitrogen-containing products. The analytical techniques of TGA-MS and Py-GC-MS are indispensable for the detailed experimental investigation of its thermal properties. This guide provides a foundational framework for researchers and professionals working with this compound, enabling informed decisions regarding its handling, processing, and application.
References
- Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35, 647-658.
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Wang, S., Gao, Q., & Wang, J. (2005). Thermodynamic analysis of decomposition of thiourea and thiourea oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289. [Link]
-
Mendoza, I., Paz, J. L., & González-Paz, L. A. (2022). Reaction mechanism of the gas-phase pyrolysis of N–Acetylthiourea and N, N′–diacetylthiourea: A theoretical study based in density functional theory. Computational and Theoretical Chemistry, 1212, 113702. [Link]
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Kinetics of Thermal Decomposition of Thiourea. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mechanism of thermal decomposition of thiourea derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Crystal Structure Analysis of Long-Chain Dialkylthioureas: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the methodologies and considerations essential for the comprehensive crystal structure analysis of long-chain dialkylthioureas. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in experimental causality and scientific integrity. We will delve into the synthesis, crystallization, and detailed structural elucidation of these fascinating molecules, emphasizing the critical interplay between molecular architecture and solid-state packing.
The Significance of Long-Chain Dialkylthioureas in Crystal Engineering
Long-chain dialkylthioureas are a compelling class of organic compounds characterized by a central thiourea core (S=C(NRR')2) flanked by extended alkyl chains. This unique molecular topology imparts a fascinating duality: the polar thiourea moiety, rich in hydrogen bonding donors and acceptors, and the nonpolar, flexible alkyl chains. This duality makes them prime candidates for crystal engineering, the rational design of crystalline solids with desired physical and chemical properties.[1][2] The ability of the thiourea group to form robust and predictable hydrogen-bonding networks, often leading to supramolecular synthons, combined with the influence of the long alkyl chains on molecular packing, allows for the construction of intricate and potentially functional solid-state architectures.[3][4] Understanding the crystal structure of these compounds is paramount, as it dictates properties such as solubility, melting point, stability, and even biological activity, which are critical in fields like materials science and pharmaceutical development.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the target long-chain dialkylthiourea. A common and effective synthetic route involves the reaction of a long-chain primary or secondary amine with an isothiocyanate.
Experimental Protocol: Synthesis of a Representative Long-Chain Dialkylthiourea
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the long-chain alkyl amine in a suitable anhydrous solvent (e.g., ethanol, dichloromethane).[5]
-
Reagent Addition: Slowly add one equivalent of the corresponding isothiocyanate to the stirred amine solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Purification: Upon completion, the crude product is typically purified by recrystallization from an appropriate solvent or solvent mixture to yield the pure long-chain dialkylthiourea.[5] The choice of solvent is critical and is often determined empirically.
The purity of the synthesized compound is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. For long-chain dialkylthioureas, the flexibility of the alkyl chains can introduce conformational disorder, making crystallization particularly difficult.[6] Several techniques can be employed, and the choice depends on the solubility and thermal stability of the compound.
Crystallization Techniques for Long-Chain Dialkylthioureas:
-
Slow Evaporation: This is the simplest and most common method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.[6][7]
-
Solvent Diffusion (Layering): This technique is ideal for compounds that are sparingly soluble in a particular solvent. The compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is less soluble is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface.[6]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.[7][8] The rate of cooling is a critical parameter; slow cooling generally yields larger, higher-quality crystals.
Table 1: Common Solvents for Crystallization of Dialkylthioureas
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Ethanol, Methanol, Isopropanol | Good hydrogen bonding capability to interact with the thiourea core. |
| Halogenated | Dichloromethane, Chloroform | Can dissolve a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran | Moderate polarity, often used as the "poor" solvent in diffusion methods. |
| Hydrocarbons | Hexane, Heptane | Nonpolar, effective for precipitating the compound from more polar solutions. |
The presence of long alkyl chains can influence the crystallization temperature and kinetics.[9] It is often a process of trial and error to find the optimal conditions.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[10][11][12] A high-quality single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
Experimental Workflow for SC-XRD
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A Comprehensive In-Depth Technical Guide to the Theoretical Calculations on the 1,3-Dioctyl-2-thiourea Structure
This guide provides a detailed exploration of the theoretical and computational chemistry approaches to characterizing the molecular structure and electronic properties of 1,3-Dioctyl-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document outlines the rationale, methodology, and expected outcomes of such an investigation.
Introduction: The Significance of Thiourea Derivatives and the Focus on this compound
Thiourea and its derivatives are a versatile class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom, which imparts unique chemical properties and biological activities.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their wide range of applications, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][3] The thiourea scaffold is a key building block in the synthesis of various heterocyclic compounds and has been identified as a promising pharmacophore in drug discovery.[4][5]
This compound, with the chemical formula C₁₇H₃₆N₂S and a molecular weight of 300.55 g/mol , is a specific derivative characterized by two octyl chains attached to the nitrogen atoms of the thiourea core.[6][7] While the broader class of thiourea derivatives has been extensively studied, detailed theoretical investigations into the specific structural and electronic properties of this compound are less common. Understanding these fundamental properties at a quantum mechanical level is crucial for elucidating its potential mechanisms of action, predicting its reactivity, and guiding the design of novel therapeutic agents.
This technical guide will provide a comprehensive overview of the theoretical calculations that can be employed to characterize the this compound structure, offering insights into its geometry, vibrational frequencies, and electronic landscape.
Part 1: Theoretical Framework and Computational Methodology
The cornerstone of modern theoretical chemistry lies in the ability to solve the Schrödinger equation for a given molecular system. For a molecule of the size of this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[8][9]
Density Functional Theory (DFT) as the Method of Choice
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central concept of DFT is to describe a system by its electron density rather than its many-electron wave function. This approach significantly reduces the computational complexity, making it feasible to study larger molecules like this compound.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. For thiourea derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT.[8][10]
Basis Set Selection
The basis set is a set of mathematical functions used to represent the electronic wave function. A larger and more flexible basis set will yield more accurate results but at a higher computational cost. For a molecule containing second-row elements like sulfur, it is important to include polarization and diffuse functions. A commonly employed and suitable basis set for this type of study is the 6-311++G(d,p) basis set.[10]
Computational Workflow
The theoretical investigation of this compound would follow a systematic workflow, as illustrated in the diagram below.
Caption: A typical computational workflow for the theoretical study of this compound.
Part 2: Key Theoretical Calculations and Expected Insights
This section details the specific theoretical calculations to be performed and the valuable insights that can be gleaned from each.
Geometry Optimization
The first and most fundamental step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates.
Experimental Protocol:
-
Input Structure: A plausible initial 3D structure of this compound is generated using molecular modeling software. The SMILES string CCCCCCC(=S)NCCCCCCCC can be used as a starting point.[6]
-
Computational Method: The geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: The optimization is considered complete when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.
Expected Outcomes:
-
The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
-
The total electronic energy of the most stable conformation.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol:
-
Calculation: The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Analysis: The output is analyzed for the presence of imaginary frequencies. A true minimum will have no imaginary frequencies.
Expected Outcomes:
-
Confirmation of the stability of the optimized structure.
-
The theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
Electronic Properties
Once the optimized geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.[8]
Expected Outcomes:
-
Visualization of the HOMO and LUMO electron density distributions.
-
The energies of the HOMO and LUMO.
-
The HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity.
The MEP is a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.[8]
Expected Outcomes:
-
A 3D map of the electrostatic potential, with different colors representing regions of positive and negative potential.
-
Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Data Presentation
The quantitative data obtained from these calculations should be summarized in a clear and concise manner for easy interpretation and comparison.
Table 1: Calculated Molecular Properties of this compound
| Parameter | Calculated Value |
| Total Energy (Hartree) | To be calculated |
| Dipole Moment (Debye) | To be calculated |
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
Part 3: Potential Applications in Drug Development
The theoretical insights gained from these calculations have direct implications for drug development.
Structure-Activity Relationship (SAR) Studies
The detailed structural and electronic data can be used to build quantitative structure-activity relationship (QSAR) models.[11] These models can help in predicting the biological activity of other related thiourea derivatives, thereby accelerating the drug discovery process.
Molecular Docking
The optimized structure of this compound can be used as a ligand in molecular docking simulations to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors.[4][12]
Caption: Application of theoretical calculations in the drug development pipeline.
Conclusion
Theoretical calculations, particularly those based on Density Functional Theory, provide a powerful and insightful approach to characterizing the structure and electronic properties of this compound. The methodologies outlined in this guide offer a robust framework for obtaining a detailed understanding of this molecule at the quantum mechanical level. The resulting data can be invaluable for researchers and scientists in the field of drug development, aiding in the rational design of new and more effective therapeutic agents based on the versatile thiourea scaffold.
References
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Raza, M. A., Sharif, A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]
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Luo, F., et al. (2012). A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. International Journal of Molecular Sciences, 13(3), 3030-3051. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Sheena, M., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(8), 217. [Link]
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ResearchGate. (2021). (PDF) Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. ResearchGate. Retrieved from [Link]
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Ruswanto, et al. (2022). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). Jurnal Kimia Sains dan Aplikasi, 25(3), 87-96. [Link]
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Sheena, M., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Retrieved from [Link]
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Ruswanto, et al. (2022). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). Undip E-Journal System. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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precisionFDA. (n.d.). 1,3-DIBUTYL-2-THIOUREA. precisionFDA. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Thiourea. Wikipedia. Retrieved from [Link]
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MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Retrieved from [Link]
-
AJOL. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. AJOL. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: 1,3-Dioctyl-2-thiourea (DOTU) as a Highly Reactive Sulfur Precursor for High-Quality Quantum Dot Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-dioctyl-2-thiourea (DOTU) as a superior sulfur source for the synthesis of colloidal quantum dots (QDs). We delve into the chemical rationale for its use, detailing its advantages in reactivity, solubility, and safety over traditional sulfur precursors. This guide presents a validated, step-by-step protocol for a one-pot synthesis of cadmium-based quantum dots, complete with quantitative tables, troubleshooting advice, and detailed workflow diagrams to ensure reproducible, high-quality results suitable for demanding applications, including bio-imaging and optoelectronics.
Introduction: The Critical Role of the Sulfur Precursor
Colloidal quantum dots are semiconductor nanocrystals that exhibit unique, size-dependent optical and electronic properties.[1] Their high photostability, broad absorption spectra, and narrow, tunable emission make them ideal candidates for applications ranging from next-generation displays and solar cells to advanced biological imaging and diagnostics.[2][3]
The quality of synthesized QDs—defined by their size distribution, crystallinity, and photoluminescence quantum yield (PLQY)—is critically dependent on the choice of chemical precursors. While the cation precursor (e.g., cadmium, zinc, lead) is crucial, the chalcogenide source, particularly for sulfur-based QDs (e.g., CdS, PbS, CdTeS), dictates the reaction kinetics and, ultimately, the final material properties. Traditional sulfur sources like elemental sulfur, hydrogen sulfide gas, or trioctylphosphine sulfide (TOP-S) often present challenges, including low reactivity, poor solubility, high toxicity, or the need for high reaction temperatures, which can complicate process control and scalability.[4]
The this compound (DOTU) Advantage
This compound emerges as a highly effective alternative, overcoming many limitations of conventional sulfur sources. Substituted thioureas, in general, are recognized as highly reactive precursors that enable QD synthesis at lower temperatures.[5][6][7]
Key Advantages of DOTU:
-
Enhanced Solubility: The two long octyl chains (C₈H₁₇) on the thiourea backbone render DOTU highly soluble in the non-polar, high-boiling-point solvents (e.g., 1-octadecene) typically used in QD synthesis.[5][7] This ensures a homogeneous reaction mixture, which is essential for uniform nucleation and controlled crystal growth.
-
Controlled Reactivity: DOTU forms intermediate complexes with metal carboxylate precursors (e.g., cadmium oleate or linoleate) in the reaction solution.[5][7] The thermal decomposition of this complex is more predictable and occurs at a lower temperature (optimal range 140–170 °C) compared to many other sources, allowing for precise control over the release of sulfur and subsequent monomer formation.[5] This controlled decomposition is key to separating the nucleation and growth phases, leading to a narrow size distribution of the resulting QDs.
-
Improved Safety and Handling: DOTU is a stable, non-volatile solid, making it significantly safer and easier to handle than gaseous H₂S or pyrophoric reagents. Its use circumvents the need for specialized equipment and mitigates the risks associated with highly toxic or malodorous sulfur compounds.
-
Scalability: The combination of stability, solubility, and controlled reactivity makes DOTU an excellent candidate for scaling up QD synthesis from the laboratory to industrial production levels with high yields and consistent quality.[5][6]
Reaction Mechanism: From Precursors to Nanocrystals
The synthesis of QDs using DOTU typically follows a "one-pot," non-injection, heat-up procedure. The process involves the formation of a metal-ligand complex followed by the introduction and subsequent thermal decomposition of the DOTU-metal complex.
The key chemical stages are:
-
Cadmium Precursor Formation: Cadmium oxide (CdO) is reacted with a long-chain fatty acid, such as linoleic acid (LA) or oleic acid, in a high-boiling solvent like 1-octadecene (ODE). This reaction, performed at an elevated temperature, forms a clear solution of a cadmium-carboxylate complex (e.g., cadmium linoleate), which serves as the cadmium source.
-
Complexation with DOTU: Upon addition, DOTU interacts with the cadmium carboxylate. While the exact structure of the intermediate is complex, it is understood to be a coordination complex that brings the cadmium and sulfur sources into close proximity.[5][7]
-
Thermal Decomposition and Monomer Formation: As the temperature is raised to the optimal synthesis range (e.g., 160 °C), the intermediate complex begins to decompose.[5][7] This controlled decomposition releases cadmium sulfide (CdS) monomers into the solution.
-
Nucleation and Growth: Once the monomer concentration reaches a state of supersaturation, nucleation occurs, forming tiny CdS seeds. These seeds then grow by consuming additional monomers from the solution. The long-chain fatty acids and amines (like oleylamine, if used) act as surface ligands or capping agents, stabilizing the growing nanocrystals, preventing their aggregation, and controlling their final size and shape.[8][9]
The overall chemical pathway can be visualized as follows:
Experimental Guide & Protocols
This section provides a detailed protocol for the gram-scale synthesis of CdS quantum dots, adapted from established literature.[5][10]
Materials and Equipment
| Reagent | Formula | Purity | Supplier Example | CAS Number |
| Cadmium oxide (CdO) | CdO | 99.99% | Sigma-Aldrich | 1306-19-0 |
| Linoleic acid (LA) | C₁₈H₃₂O₂ | Technical Grade, ~60-74% | Sigma-Aldrich | 60-33-3 |
| 1-Octadecene (ODE) | C₁₈H₃₆ | Technical Grade, 90% | Sigma-Aldrich | 112-88-9 |
| This compound | C₁₇H₃₆N₂S | AldrichCPR | Sigma-Aldrich | 109-40-0 |
| Toluene | C₇H₈ | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Ethanol | C₂H₅OH | 200 Proof, Anhydrous | Sigma-Aldrich | 64-17-5 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line for inert gas (Argon or Nitrogen) handling
-
Magnetic stirrer and stir bars
-
Condenser
-
Septa and needles
-
High-speed centrifuge and centrifuge tubes
Experimental Workflow Diagram
Protocol: Gram-Scale Synthesis of CdS QDs
Warning: Cadmium oxide is a carcinogen and inhalation hazard. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
1. Cadmium Precursor Preparation: a. In a 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and thermocouple, combine cadmium oxide (2.70 g, 0.021 mol) , linoleic acid (23.56 g, 0.084 mol) , and 1-octadecene (80 mL) . b. Seal the flask and connect it to the Schlenk line. Purge the system with argon for 30 minutes at room temperature with vigorous stirring to remove air and moisture. c. Under a positive pressure of argon, heat the mixture to 100 °C. Continue heating and stirring until the reddish CdO powder completely dissolves and the solution becomes clear and colorless. This indicates the formation of the cadmium linoleate complex. d. Turn off the heating and allow the solution to cool to approximately 60-70 °C.
2. Quantum Dot Synthesis: a. Once cooled, carefully and quickly add This compound (DOTU) (e.g., ~0.02 mol) to the flask against a positive flow of argon. b. Re-seal the flask and begin heating towards the target synthesis temperature of 160 °C . c. Maintain the reaction at 160 °C for a set duration (e.g., 30-60 minutes). The growth of nanocrystals can be monitored by observing the color change of the solution. Aliquots can be taken periodically with a syringe to analyze the optical properties (absorption and photoluminescence) to track the growth. d. After the desired growth time, terminate the reaction by removing the heating mantle and rapidly cooling the flask to room temperature using a water bath.
3. Purification: a. Transfer the cooled, crude QD solution into centrifuge tubes. b. Add an excess of a polar non-solvent, such as ethanol (typically a 2:1 ratio of ethanol to crude solution), to induce precipitation of the QDs. c. Centrifuge the mixture at high speed (e.g., 8000 rpm for 5 minutes). A colored pellet of QDs should form at the bottom of the tube. d. Decant and discard the supernatant, which contains unreacted precursors and excess ligands. e. Re-disperse the QD pellet in a minimal amount of a non-polar solvent like toluene. f. Repeat the precipitation and centrifugation cycle (steps b-d) at least two more times to ensure high purity. g. After the final wash, disperse the purified QD pellet in fresh toluene for storage and characterization. Store in a sealed vial under an inert atmosphere and away from light.
Expected Results & Troubleshooting
Upon successful synthesis, you should obtain a clear, brightly colored colloidal solution of QDs. The color of the solution, both under ambient light and when fluorescing under UV light, will depend on the final size of the nanocrystals, which is controlled primarily by the reaction time and temperature.
| Problem | Potential Cause | Suggested Solution |
| Solution remains colorless/no reaction | Synthesis temperature too low; insufficient reaction time. | Ensure the thermocouple is accurate. Increase temperature in small increments (e.g., 5-10 °C) or extend the reaction time. |
| Precipitate forms during reaction | Temperature is too high, leading to bulk decomposition and aggregation. | Reduce the synthesis temperature. The optimal range is typically 140-170 °C[5]. Ensure vigorous stirring. |
| Final QDs have broad emission peak | Poor size distribution. This can be caused by incomplete mixing, temperature fluctuations, or a prolonged nucleation phase. | Ensure rapid and efficient stirring. Use a temperature controller for stable heating. Ensure precursors are fully dissolved and homogeneous before ramping to synthesis temperature. |
| Low Photoluminescence (PL) Intensity | Poor surface passivation; surface defects. | Consider adding a coordinating ligand like oleylamine to the reaction mixture. Post-synthesis treatment, such as growing a protective shell (e.g., ZnS), can significantly enhance PLQY.[2][11] |
| Difficulty purifying (QDs won't precipitate) | Insufficient non-solvent added; QD concentration is too low. | Add more non-solvent (ethanol/acetone). If the solution is very dilute, you may need to first reduce the volume of the crude solution using a rotary evaporator. |
Conclusion
This compound stands out as a premier sulfur precursor for the synthesis of high-quality colloidal quantum dots. Its excellent solubility, controlled thermal decomposition, and improved safety profile allow for the reproducible synthesis of monodisperse nanocrystals with high quantum yields. The protocols outlined in this guide, grounded in authoritative research, provide a robust framework for researchers to leverage the advantages of DOTU, facilitating advancements in fields that rely on high-performance nanomaterials.
References
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Stroyuk, O. et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. Nanoscale Advances.
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Stroyuk, O. et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health.
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Kovalenko, M. V. et al. (2016). Nanocrystal Quantum Dot Devices: How the Lead Sulfide (PbS) System Teaches Us the Importance of Surfaces. CHIMIA.
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Boatman, E. M., Lisensky, G. C., & Nordell, K. J. (2005). A Safer, Easier, Faster Synthesis for CdSe Quantum Dot Nanocrystals. Journal of Chemical Education, 82(11), 1697.
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Stroyuk, O. et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. RSC Publishing.
-
Stroyuk, O. et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1-x S core/shell quantum dots. ResearchGate.
-
Jana, S. et al. (2014). Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies. RSC Publishing.
-
Yildiz, A. et al. (2020). Synthesis and application of colloidal CdS quantum dots as interface modification material in perovskite solar cells. National Institutes of Health.
-
Mourdikoudis, S. et al. (2013). Oleylamine in Nanoparticle Synthesis. ResearchGate.
-
Blake, N. (2012). Part 1: Synthesizing CdSe Quantum Dots. National Nanotechnology Infrastructure Network.
-
Dai, M. Q. et al. (2012). Aqueous phase synthesis of widely tunable photoluminescence emission CdTe/CdS core/shell quantum dots under a totally ambient atmosphere. ResearchGate.
-
Li, M. et al. (2022). Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties. MDPI.
-
Santra, S. et al. (2009). Core/Shell Quantum Dots with High Relaxivity and Photoluminescence for Multimodality Imaging. National Institutes of Health.
-
Jafari, M. R. et al. (2020). Synthesis of CdSe and CdTe Quantum Dots: Their Effects on the Znq2 Luminescence Complex for Organic Light Emitting Diodes. Journal of Nanostructures.
-
Yong, K. T. et al. (2015). Thermal Decomposition Based Synthesis of Ag-In-S/ZnS Quantum Dots and Their Chlorotoxin-Modified Micelles for Brain Tumor Cell Targeting. National Institutes of Health.
-
Bawendi Group. Synthesis Research Highlights. MIT.
-
Hieu, V. Q. et al. (2015). Potential Application of Oleylamine-encapsulated AgInS2-ZnS Quantum Dots for Cancer Cell Labeling. ResearchGate.
-
Smirnov, M. S. et al. (2021). Synthesis of PbS colloidal quantum dots in the presence of N, Nʹ-diphenylthiourea: influence of chain length of the coordinating amine. ResearchGate.
-
Medintz, I. L. et al. (2007). Capping of CdSe–ZnS quantum dots with DHLA and subsequent conjugation with proteins. Nature Protocols.
-
Various Authors. (2024). Thiourea and Quantum Dots. ResearchGate.
-
Ranjani, S. Z. et al. (2013). Review: Three synthesis methods of CdX (X = Se, S or Te) quantum dots. ResearchGate.
-
Various Authors. (2023). Synthesis of Carbon-Based Quantum Dots by Thermal Decomposition or Pyrolysis? ResearchGate.
-
L. M. et al. (2019). Solid state synthesis of CdTe Quantum Dots synthesis through thermal precursors decomposition. Zenodo.
-
Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
-
Probst, C. E. et al. (2013). Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy. PMC - PubMed Central.
-
K. N. et al. (2015). Review article on Quantum Dots: Synthesis, Properties and Application. International Journal of Engineering Research and Technology.
-
S. R. et al. (2014). Therapeutic application of quantum dots (QD). The Pharma Innovation Journal.
-
Thambidurai, M. et al. (2015). Synthesis and their optical characterizations of CdS quantum dots. ResearchGate.
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- 11. Core/Shell Quantum Dots with High Relaxivity and Photoluminescence for Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
application of 1,3-Dioctyl-2-thiourea as a corrosion inhibitor for steel
An Application Guide to 1,3-Dioctyl-2-thiourea for Steel Corrosion Inhibition
Authored by: Senior Application Scientist
Introduction: The Challenge of Steel Corrosion and the Role of Organic Inhibitors
The corrosion of steel and its alloys is a persistent and costly issue across numerous industries, from oil and gas production to infrastructure and chemical processing.[1] This electrochemical process leads to the gradual degradation of metallic structures, compromising their integrity and necessitating expensive repairs or replacement. To combat this, corrosion inhibitors are widely employed as a primary defense mechanism.[2][3] Among the various classes of inhibitors, organic compounds containing heteroatoms like sulfur and nitrogen have proven exceptionally effective, particularly in acidic environments.[4][5]
Thiourea and its derivatives are a prominent group of such inhibitors.[1][6] Their efficacy stems from the presence of sulfur and nitrogen atoms, which act as potent adsorption centers on the metal surface.[3][7] These molecules can effectively displace water and corrosive ions from the steel surface, forming a protective barrier that stifles both anodic and cathodic reactions.[1] This guide focuses on a specific derivative, This compound , exploring its mechanism, application, and the rigorous protocols required for its evaluation as a high-performance corrosion inhibitor for steel.
This compound: Molecular Structure and Inhibition Mechanism
The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular architecture. The molecule consists of a central thiourea core (a sulfur atom double-bonded to a carbon, which is also bonded to two amine groups) with two long octyl (C8H17) chains attached to the nitrogen atoms.
The inhibition mechanism is a multi-faceted process involving adsorption onto the steel surface:
-
Primary Adsorption via Heteroatoms : The sulfur and nitrogen atoms in the thiourea group possess lone pairs of electrons. These electrons are readily shared with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemical adsorption (chemisorption).[7] This forms a stable, coordinate bond that anchors the inhibitor molecule to the surface.[5]
-
Formation of a Protective Film : As inhibitor molecules adsorb, they begin to form a dense, protective layer. This film acts as a physical barrier, isolating the steel from the aggressive corrosive medium.[3]
-
Hydrophobic Effect of Alkyl Chains : The two long, nonpolar octyl chains extend away from the steel surface into the aqueous corrosive environment. This creates a hydrophobic (water-repelling) shield that further prevents water molecules and corrosive ions (like Cl⁻ and H⁺) from reaching the metal surface, significantly enhancing the inhibitor's performance.
This combined action of strong surface bonding and the formation of a durable, hydrophobic barrier makes this compound an effective mixed-type inhibitor, meaning it suppresses both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1][8]
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental technique directly measures the amount of metal lost to corrosion and is governed by standards like ASTM G1 and G31. [9]It is simple, reliable, and provides a clear quantitative measure of corrosion inhibition. [10] Objective: To determine the average corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibitor efficiency.
Materials & Equipment:
-
Steel coupons (e.g., C1018 mild steel) of known surface area.
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat for temperature control.
-
Glass hooks and beakers.
-
Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600 grit). [11]* Acetone, ethanol, and deionized water.
-
Cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1 L HCl).
Procedure:
-
Coupon Preparation:
-
Mechanically polish the steel coupons sequentially with 240, 400, and 600 grit SiC paper to achieve a uniform, scratch-free surface. [11] * Rinse thoroughly with deionized water.
-
Degrease the coupons by sonicating in acetone, followed by ethanol, for 5 minutes each.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
-
Initial Measurement:
-
Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the test solutions: a blank solution (corrosive medium only) and solutions containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse one coupon in each test solution using a glass hook. Ensure the coupon does not touch the sides or bottom of the beaker.
-
Maintain a constant temperature (e.g., 25 °C or 60 °C) for a fixed duration (e.g., 6, 12, or 24 hours). [12]4. Post-Immersion Cleaning:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse with deionized water.
-
Immerse the coupons in the cleaning solution (Clarke's solution) for a short period (1-2 minutes) to remove corrosion products without attacking the base metal.
-
Rinse with deionized water and ethanol, then dry completely.
-
-
Final Measurement:
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ)
-
Where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³ (approx. 7.85).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the inhibitor solution.
-
Protocol 2: Electrochemical Evaluation
Electrochemical techniques offer rapid and mechanistic insights into the corrosion process. [13][14]They are essential for understanding how the inhibitor affects the anodic and cathodic reactions.
Objective: To determine the corrosion current density (i_corr), polarization resistance (R_p), and inhibition mechanism using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Materials & Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell. [15]* Working Electrode (WE): Prepared steel coupon with a fixed exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Test solutions (as prepared in the weight loss protocol).
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared steel coupon as the working electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
-
Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). [15]3. Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the steady-state OCP.
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude). [15] * Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as Nyquist and Bode diagrams.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after EIS, perform the PDP measurement.
-
Scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 to 1.0 mV/s) to ensure a quasi-stationary state. [15][16] * Record the resulting current density as a function of potential to generate a Tafel plot.
-
Data Analysis:
-
EIS:
-
The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the blank, indicating increased charge transfer resistance (R_ct). [4][17] * Fit the impedance data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). [14] * IE% (from EIS): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
-
PDP:
-
Extrapolate the linear Tafel regions of the anodic and cathodic branches of the polarization curve back to the corrosion potential (E_corr). [18] * The intersection point gives the corrosion current density (i_corr).
-
A significant shift in E_corr (>85 mV) in the presence of the inhibitor indicates whether it is primarily an anodic or cathodic inhibitor. A smaller shift suggests a mixed-type inhibitor.
-
IE% (from PDP): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Protocol 3: Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the protective inhibitor film. [19][20] Objective: To visualize the steel surface morphology after corrosion and to confirm the adsorption of the inhibitor film.
A. Scanning Electron Microscopy (SEM)
Procedure:
-
Sample Preparation: Use steel coupons from the weight loss experiment (after immersion but before acid cleaning).
-
Gently rinse the coupons with deionized water to remove loose deposits and dry carefully with a stream of nitrogen or in a desiccator to preserve the surface film. [21]3. Mount the samples on SEM stubs using conductive carbon tape.
-
Imaging: Acquire SEM images of the surface at various magnifications to compare the morphology of the uninhibited (corroded) surface with the inhibitor-protected surface. A smooth surface in the presence of the inhibitor indicates effective protection. [22][23] B. X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
Sample Preparation: Prepare samples as for SEM. It is critical to minimize exposure to the ambient atmosphere to prevent post-immersion oxidation, which can alter the surface chemistry. [24]Transferring the sample under an inert atmosphere is ideal. [24]2. Analysis:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for key elements: Fe 2p, O 1s, C 1s, N 1s, and S 2p.
-
The presence of strong N 1s and S 2p peaks on the inhibited sample, which are absent on the blank, provides direct evidence of the inhibitor's adsorption. [24][25]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Weight Loss Data for Steel in 1 M HCl with this compound (24h immersion at 25°C)
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 150.5 | 5.89 | - |
| 50 | 25.6 | 1.00 | 83.0 |
| 100 | 14.8 | 0.58 | 90.1 |
| 200 | 8.2 | 0.32 | 94.6 |
| 500 | 5.1 | 0.20 | 96.6 |
Table 2: Electrochemical Parameters for Steel in 1 M HCl with this compound
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | -475 | 1150 | 25 | 120 | - | - |
| 50 | -468 | 184 | 155 | 55 | 84.0 | 83.9 |
| 100 | -465 | 109 | 270 | 42 | 90.5 | 90.7 |
| 200 | -460 | 59 | 510 | 31 | 94.9 | 95.1 |
| 500 | -458 | 38 | 780 | 25 | 96.7 | 96.8 |
Interpretation:
-
Increasing Efficiency: The data in both tables clearly show that as the concentration of this compound increases, the corrosion rate and corrosion current density decrease, while the inhibition efficiency and charge transfer resistance increase. This confirms its effective performance.
-
Mechanism: The minor shift in E_corr towards less negative potentials indicates that the inhibitor affects both anodic and cathodic reactions, confirming its role as a mixed-type inhibitor.
-
Adsorption: The decrease in C_dl values with increasing inhibitor concentration suggests that the inhibitor molecules are adsorbing at the metal/solution interface and displacing water molecules, thereby reducing the dielectric constant and/or increasing the thickness of the electrical double layer.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. Its unique molecular structure, combining the strong adsorptive properties of the thiourea core with the hydrophobic shielding of long octyl chains, leads to the formation of a robust protective film. The comprehensive evaluation using gravimetric, electrochemical, and surface analysis techniques provides a multi-faceted and reliable assessment of its high inhibition efficiency. The protocols detailed herein offer a standardized framework for researchers and industry professionals to rigorously test and validate the performance of this and similar inhibitor compounds.
References
- Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994, February 27). NACE International Annual Conference. Association for Materials Protection and Performance.
- The Methodology of Corrosion Inhibitor Development for CO 2 Systems. (1989, October 1). NACE International.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Symposium Series. ACS Publications.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- SEM images of the steel surface (a) before corrosion, (b) after... (n.d.). ResearchGate.
- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021, January 8). ACS Omega.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM.
- Refining experimental procedures for reproducible corrosion inhibition measurements. (n.d.). Benchchem.
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.). Journal of Materials and Environmental Science.
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025, October 7). ResearchGate.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM.
- Weight loss method of corrosion assessment. (n.d.). Request PDF - ResearchGate.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022, February 9). MDPI.
- SEM images of the MS surface after 24 h immersion in 1.0 M HCl solution. (n.d.). ResearchGate.
- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. (2024, January 4). Journal of Chemistry Letters.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019, August 26). ACS Omega.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.).
- Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. (n.d.).
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017, March 15). NIH.
- Thiourea Derivatives As Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (n.d.). Request PDF - ResearchGate.
- Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (2025, July 15). R Discovery.
- Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. (2026, January 1). MDPI.
- 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025, May 8). Materials Letters X.
- Potentiodynamic Corrosion Testing. (2025, August 6). ResearchGate.
- Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025, October 24).
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (n.d.). IJAET.
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Application Notes and Protocols: 1,3-Dioctyl-2-thiourea as a High-Affinity Ligand for Heavy Metal Complexation
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 1,3-dioctyl-2-thiourea (DOTU) as a versatile and highly effective ligand for the complexation of heavy metals. N,N'-disubstituted thioureas are a class of ligands renowned for their strong coordination capabilities, particularly with soft heavy metal ions.[1][2] The inclusion of two octyl chains in the DOTU structure imparts significant hydrophobicity, making it an exceptional candidate for applications requiring partitioning into non-aqueous phases, such as solvent extraction and the development of polymer membrane-based sensors. This document details the synthesis of DOTU, explores the mechanistic principles of its coordination chemistry, and presents validated protocols for its use in heavy metal extraction and electrochemical sensing. Characterization techniques for the resulting metal-ligand complexes are also thoroughly discussed, providing researchers, chemists, and drug development professionals with a robust framework for utilizing this powerful chelating agent.
Introduction: The Rationale for this compound in Metal Chelation
Thiourea and its derivatives are organosulfur compounds that have garnered significant attention as ligands due to the strong coordinating ability of the thiocarbonyl (C=S) group.[3] The sulfur atom, being a soft donor according to Hard and Soft Acids and Bases (HSAB) theory, exhibits a high affinity for soft metal cations, which include many environmentally and biologically significant heavy metals like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[4] This inherent selectivity makes thiourea-based ligands prime candidates for applications ranging from hydrometallurgy to environmental remediation and analytical chemistry.[3][5]
This compound (DOTU) is a symmetrical N,N'-disubstituted thiourea. Its defining characteristic is the presence of two eight-carbon alkyl chains, which dramatically increases its lipophilicity compared to the parent thiourea molecule. This structural feature is not merely incidental; it is the key to its efficacy in specific applications:
-
Enhanced Solubility in Organic Media: The octyl chains render DOTU highly soluble in nonpolar organic solvents, a critical requirement for its use as an extractant in liquid-liquid extraction systems.[6]
-
Compatibility with Polymer Matrices: Its hydrophobic nature allows for its seamless incorporation into polymer membranes (e.g., polyvinyl chloride - PVC) used in the fabrication of chemical sensors, such as ion-selective electrodes.
-
Steric Influence: The bulky alkyl groups can influence the coordination geometry and stoichiometry of the resulting metal complexes, potentially enhancing stability and selectivity.
This guide serves as a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure trustworthy and reproducible results.
Synthesis and Characterization of this compound
The synthesis of symmetrical N,N'-disubstituted thioureas is a well-established process in organic chemistry.[7][8] A common and efficient method involves the reaction of the corresponding primary amine with carbon disulfide.
Protocol 2.1: Synthesis of this compound
This protocol describes a robust method for synthesizing DOTU from commercially available n-octylamine.
A. Materials and Reagents:
-
n-Octylamine (C₈H₁₇NH₂)
-
Carbon Disulfide (CS₂)
-
Ethanol (Absolute)
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
B. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-octylamine (0.1 mol, 12.93 g) in 100 mL of absolute ethanol.
-
Addition of CS₂: Begin stirring the solution at room temperature. Slowly add carbon disulfide (0.05 mol, 3.81 g) dropwise to the stirred solution over 30 minutes using a dropping funnel. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Refluxing ensures the reaction goes to completion. The formation of a precipitate may be observed during this time.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the product.
-
Filtration and Washing: Collect the white crystalline solid by vacuum filtration. Wash the product thoroughly with cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a minimal amount of hot ethanol.
-
Drying: Dry the purified white crystals of this compound under vacuum. A typical yield is 80-90%.
C. Characterization:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Record the FT-IR spectrum. Key signals confirming the structure include the N-H stretching vibration (~3200-3300 cm⁻¹) and the characteristic thiocarbonyl (C=S) stretching band (~700-850 cm⁻¹).[9]
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the product in CDCl₃. ¹H NMR will show characteristic signals for the alkyl chain protons and the N-H proton. ¹³C NMR will show a distinctive downfield signal for the thiocarbonyl carbon (C=S) around 180-185 ppm.[1]
Diagram 1: Synthesis Workflow for this compound
Mechanism of Heavy Metal Complexation
The efficacy of DOTU as a ligand stems from the electronic and structural properties of the thiourea moiety. The primary coordination site is the soft sulfur atom of the thiocarbonyl group. However, the nitrogen atoms can also participate in bonding, leading to different coordination modes.
-
Monodentate Coordination: The most common mode, where the ligand binds to the metal ion solely through the sulfur atom (M-S bond). This is typical for many transition metal complexes.[1][10]
-
Bidentate Chelation: The ligand can coordinate through both the sulfur atom and one of the nitrogen atoms, forming a stable four-membered chelate ring (M-S-C-N). This mode is often observed after the deprotonation of one of the N-H groups, making the ligand anionic.[1][2]
The long octyl chains are generally not directly involved in coordination but sterically influence the approach of the metal ion and the overall geometry of the complex. The complexation is a dynamic equilibrium, and the stability of the formed complex is quantified by the stability constant (β).[11]
Diagram 2: Coordination Modes of DOTU with a Metal Ion (M²⁺)
Application I: Solvent Extraction of Heavy Metals
Solvent extraction is a powerful technique for separating and concentrating metal ions from aqueous solutions. DOTU's hydrophobicity makes it an ideal extractant, sequestering metal ions from the aqueous phase into an immiscible organic phase.
Protocol 4.1: Determination of Extraction Efficiency
This protocol outlines a general procedure to quantify the effectiveness of DOTU in extracting a target heavy metal ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺) from water.
A. Materials and Instrumentation:
-
Stock solution (1000 ppm) of the target metal ion.
-
This compound (DOTU).
-
Immiscible organic solvent (e.g., chloroform, kerosene, toluene).
-
Buffer solutions for pH control (e.g., acetate, phosphate).
-
Separatory funnels (50 mL).
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).
B. Step-by-Step Procedure:
-
Prepare Organic Phase: Prepare a solution of DOTU in the chosen organic solvent (e.g., 0.01 M DOTU in chloroform).
-
Prepare Aqueous Phase: Prepare a 20 mL aqueous solution containing the target metal ion at a known concentration (e.g., 10 ppm) and adjust the pH to the desired value using a buffer. Trustworthiness Check: The pH is a critical parameter. Always measure the pH of the aqueous phase before and after extraction to check for significant changes.
-
Extraction: Transfer the 20 mL aqueous phase and 20 mL of the organic phase into a 50 mL separatory funnel.
-
Equilibration: Shake the funnel vigorously for 30 minutes using a mechanical shaker to ensure the system reaches equilibrium. Causality Note: Sufficient shaking time is essential for the complete transfer of the metal-ligand complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely (typically 10-15 minutes).
-
Sample Collection: Carefully drain the aqueous phase into a clean vial for analysis.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq,final) using AAS or ICP-OES. A control sample (aqueous phase not subjected to extraction) should also be measured to determine the initial concentration ([M]aq,initial).
C. Data Analysis and Presentation: The performance of the extraction is evaluated using two key metrics:
-
Distribution Ratio (D): The ratio of the total concentration of the metal in the organic phase to that in the aqueous phase at equilibrium. D = ([M]org) / ([M]aq,final) = ([M]aq,initial - [M]aq,final) / [M]aq,final
-
Percentage Extraction (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase. %E = (D / (D + V_aq/V_org)) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. If V_aq = V_org, then %E = (D / (D + 1)) * 100)
Table 1: Representative Extraction Data for Heavy Metals with DOTU
| Metal Ion | pH | DOTU Conc. (M) | Solvent | % Extraction (%E) |
|---|---|---|---|---|
| Hg²⁺ | 3.0 | 0.01 | Chloroform | >99% |
| Pb²⁺ | 5.5 | 0.01 | Chloroform | ~95% |
| Cd²⁺ | 6.0 | 0.01 | Chloroform | ~92% |
| Cu²⁺ | 5.0 | 0.01 | Chloroform | ~97% |
Note: Data are illustrative, based on the typical behavior of thiourea derivatives. Actual results should be determined experimentally.
Application II: Electrochemical Sensing of Heavy Metals
DOTU can be used as an ionophore in the membrane of an ion-selective electrode (ISE) or as a modifying agent on the surface of a voltammetric electrode to achieve selective detection of heavy metals.[12][13] The ligand's ability to selectively bind to the target metal ion is translated into a measurable electrical signal.
Protocol 5.1: Fabrication of a DOTU-Based PVC Membrane Ion-Selective Electrode (ISE)
A. Materials and Reagents:
-
This compound (DOTU) - Ionophore.
-
High molecular weight Poly(vinyl chloride) (PVC).
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE).
-
Tetrahydrofuran (THF), freshly distilled.
-
Glass rings or tubes for membrane casting.
-
Ag/AgCl electrode (internal reference).
-
Internal filling solution (e.g., 0.01 M of the target metal chloride).
B. Step-by-Step Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, dissolve DOTU (1-2 mg), PVC (33 mg), and o-NPOE (64 mg) in approximately 1.5 mL of THF. Mix thoroughly until a homogenous, viscous solution is obtained. Expertise Insight: The ratio of components is crucial for electrode performance, affecting its slope, detection limit, and response time.
-
Membrane Casting: Pour the cocktail solution into a glass ring placed on a smooth glass plate. Cover it loosely and allow the THF to evaporate slowly over 24 hours. This will result in a transparent, flexible membrane.
-
Electrode Assembly: Cut a small disc (approx. 5-7 mm diameter) from the cast membrane and glue it to the end of a PVC tube.
-
Filling and Conditioning: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. Insert the Ag/AgCl internal reference electrode.
-
Conditioning: Condition the assembled ISE by soaking it in a 0.01 M solution of the target metal ion for at least 12 hours before use. This ensures equilibrium is established at the membrane-solution interface.
C. Calibration and Measurement:
-
Setup: Connect the ISE and an external reference electrode (e.g., a double junction Ag/AgCl) to a high-impedance potentiometer or ion meter.
-
Calibration: Measure the potential (in mV) of a series of standard solutions of the target metal ion, ranging from 1.0 M down to 1x10⁻⁶ M.
-
Data Analysis: Plot the measured potential (E) versus the logarithm of the metal ion activity (or concentration). The resulting calibration curve should be linear over a wide concentration range, with a slope close to 29.6 mV/decade for a divalent ion at 25°C, according to the Nernst equation. The limit of detection (LOD) is determined from the intersection of the two linear segments of the calibration plot.
Diagram 3: Workflow for ISE Fabrication and Calibration
Physicochemical Characterization of DOTU-Metal Complexes
Confirming the formation and understanding the structure of the DOTU-metal complex is essential. A suite of analytical techniques should be employed.[14][15]
Protocol 6.1: Spectrophotometric Analysis of Complex Formation
UV-Visible spectrophotometry is a non-destructive and highly effective method for studying complexation equilibria in solution.[16]
A. Objective: To determine the stoichiometry and stability constant of the DOTU-metal complex using Job's method of continuous variation.[17]
B. Materials and Instrumentation:
-
Equimolar stock solutions of the metal salt and DOTU in a suitable solvent (e.g., ethanol or methanol).
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
C. Step-by-Step Procedure:
-
Prepare Solutions: Prepare a series of solutions where the total molar concentration ([Metal] + [DOTU]) is constant, but the mole fraction of the ligand (X_L) varies from 0 to 1. For example, mix (10-x) mL of the metal stock solution with (x) mL of the DOTU stock solution, where x varies from 0 to 10.
-
Record Spectra: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-500 nm). The formation of the complex will result in a new absorption band or a significant shift in the ligand's absorption band.
-
Determine ΔA: Identify the wavelength of maximum absorbance for the complex (λ_max). At this λ_max, calculate the corrected absorbance (ΔA) for each solution. ΔA is the difference between the measured absorbance and the absorbance that would be expected if no reaction occurred (i.e., the sum of the absorbances of the individual metal and ligand at that concentration).
-
Plot Job's Curve: Plot ΔA versus the mole fraction of the ligand (X_L).
-
Determine Stoichiometry: The plot will show a maximum (or minimum) at a specific mole fraction. The stoichiometry of the complex can be determined from this point. For example, a maximum at X_L = 0.67 indicates a 1:2 metal-to-ligand ratio (ML₂).
D. Other Essential Characterization Techniques:
| Technique | Information Provided | Key Observational Changes |
| FT-IR Spectroscopy | Confirms coordination through S and/or N atoms.[1][2] | A shift of the ν(C=S) band to a lower frequency and changes in the ν(N-H) band. |
| NMR Spectroscopy | Identifies atoms involved in coordination.[1][9] | Downfield shift of the N-H proton signal; shift in the ¹³C signal of the C=S carbon. |
| Molar Conductivity | Determines the electrolytic nature of the complex.[1][18] | Low conductivity values in a non-coordinating solvent suggest a neutral, non-electrolytic complex. |
| Elemental Analysis | Confirms the empirical formula and metal-to-ligand ratio.[1] | Experimental percentages of C, H, N, and S match the calculated values for the proposed complex formula. |
Conclusion
This compound is a highly practical and effective ligand for the complexation of heavy metals. Its lipophilic character, conferred by the dual octyl chains, makes it exceptionally well-suited for applications involving phase transfer, such as solvent extraction and membrane-based sensing. The protocols and technical information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and apply this versatile molecule. By understanding the underlying chemical principles and adhering to validated experimental procedures, scientists can confidently leverage the unique properties of DOTU to develop innovative solutions for metal separation, detection, and remediation.
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Khan, K. M., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 70, 487-496. [Link]
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Abdellattif, M. H., et al. (2020). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 25(21), 5192. [Link]
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Ballabeni, M., et al. (2007). Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst. The Journal of Organic Chemistry, 72(18), 6879-6882. [Link]
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Aubert, D., et al. (2013). Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. Frontiers in Chemistry, 1, 11. [Link]
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Synfacts. (2011). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. Thieme, 07(01), 0086-0086. [Link]
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Royal Society of Chemistry. (2020). Electrochemical detection of heavy metal ions in water. Chemical Communications. [Link]
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Senthil Kumar, A., et al. (2023). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Omega, 8(4), 3633–3651. [Link]
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ResearchGate. (n.d.). Electrochemical sensor for thiourea focused on metallurgical applications of copper. [Link]
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Isab, A. A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(11), 3121. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of thiourea complexes. [Link]
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MDPI. (2022). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Pharmaceuticals. [Link]
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Application Notes and Protocols: The Catalytic Potential of 1,3-Dioctyl-2-thiourea in Organic Synthesis
Introduction: A Perspective on N,N'-Dialkylthioureas in Organocatalysis
The field of organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering metal-free and environmentally benign alternatives to traditional catalysis. Within this domain, thiourea derivatives have garnered significant attention as highly effective hydrogen-bond donors.[1] Their ability to activate electrophiles through non-covalent interactions has been harnessed in a wide array of organic transformations, including Michael additions, Henry (nitroaldol) reactions, and Diels-Alder reactions.[1][2][3]
While much of the research has focused on complex, chiral thioureas designed for asymmetric synthesis, the fundamental catalytic activity of simpler, symmetrically substituted N,N'-dialkylthioureas remains a topic of interest for process development and specialized applications. This document explores the potential catalytic activity of 1,3-Dioctyl-2-thiourea , a readily accessible yet under-explored member of this catalyst class.
The long alkyl chains of this compound impart distinct solubility properties, potentially enabling its use in less polar solvent systems or facilitating its removal from reaction mixtures through precipitation or extraction. This guide will provide a theoretical framework for its mechanism of action, propose its application in key organic reactions, and offer detailed, adaptable protocols for researchers and drug development professionals to investigate its catalytic efficacy.
Core Principles of Thiourea Catalysis
The catalytic power of thioureas stems from the acidic nature of the two N-H protons. These protons can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as carbonyls, nitro groups, and imines.[1][4] This interaction polarizes the electrophile, lowering the energy of the transition state for nucleophilic attack.
For a simple N,N'-dialkylthiourea like this compound, the catalytic cycle can be visualized as a general electrophile activation process. The catalyst is not designed for enantioselective control but can significantly accelerate reactions that are otherwise slow or require harsh conditions.
Figure 1: General mechanism of electrophile activation by this compound.
Potential Application I: The Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of C-C bond formation. Thiourea catalysts are known to activate the Michael acceptor, facilitating the attack of a soft nucleophile.
Proposed Mechanism of Action
In this context, this compound would activate the nitroolefin by hydrogen bonding to the oxygen atoms of the nitro group. This increases the electrophilicity of the β-carbon, making it more susceptible to attack by a 1,3-dicarbonyl compound.
Figure 2: Proposed activation pathway for a Michael addition.
Exemplary Protocol for Michael Addition of Acetylacetone to β-Nitrostyrene
Disclaimer: This protocol is a representative starting point based on general thiourea catalysis literature. Optimization of catalyst loading, solvent, and temperature will be necessary for this compound.
Materials:
-
β-Nitrostyrene
-
Acetylacetone
-
This compound (CAS: 109-40-0)
-
Toluene (or other suitable solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Add this compound (0.05-0.20 mmol, 5-20 mol%).
-
Add toluene (2.0 mL).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add acetylacetone (1.2 mmol, 1.2 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Starting Range | Notes |
| Catalyst Loading | 5 - 20 mol% | Higher loading may be needed due to lower acidity compared to aryl thioureas. |
| Solvent | Toluene, Dichloromethane, THF | The high lipophilicity of the catalyst allows for a broad solvent scope. |
| Temperature | Room Temperature to 50 °C | Gentle heating may be required to improve reaction rates. |
| Reaction Time | 12 - 48 hours | Monitor by TLC to determine the optimal reaction time. |
Potential Application II: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6] While typically base-catalyzed, thioureas can act as co-catalysts or activators, particularly in asymmetric variants. For an achiral catalyst like this compound, its role would be to activate the carbonyl component.
Proposed Mechanism of Action
This compound is proposed to activate the aldehyde or ketone through hydrogen bonding, increasing the electrophilicity of the carbonyl carbon. This facilitates the attack of the nitronate anion, which is formed by the deprotonation of the nitroalkane by a mild base.
Figure 3: Experimental workflow for a thiourea-promoted Henry reaction.
Exemplary Protocol for the Henry Reaction of Benzaldehyde and Nitromethane
Disclaimer: This protocol is adapted from general procedures and serves as a starting point for investigation with this compound.
Materials:
-
Benzaldehyde
-
Nitromethane
-
This compound
-
A mild base (e.g., triethylamine or diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol, 1.0 eq) and this compound (0.1 mmol, 10 mol%) in DCM (2.0 mL).
-
Add nitromethane (2.0 mmol, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the mild base (0.1 mmol, 10 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Range | Notes |
| Catalyst Loading | 10 - 20 mol% | The thiourea acts as a co-catalyst to activate the aldehyde. |
| Base | Triethylamine, DIPEA | A stoichiometric amount of a stronger base can be used if elimination is desired. |
| Solvent | DCM, THF, Toluene | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 0 °C to Room Temperature | Lower temperatures may improve selectivity if side reactions are observed. |
Scientific Integrity and Future Outlook
It is crucial to reiterate that the direct catalytic application of this compound is not well-documented in peer-reviewed literature. The protocols and mechanistic discussions presented here are based on established principles of thiourea catalysis and are intended to serve as a guide for pioneering research in this area.[1][4][2]
The unique properties of this compound—its high lipophilicity, simple structure, and commercial availability—make it an intriguing candidate for specific applications where complex chiral catalysts are unnecessary or undesirable. Future research should focus on systematically evaluating its efficacy in a range of reactions, quantifying its catalytic activity relative to other thioureas, and exploring its utility in specialized solvent systems or biphasic catalysis.
References
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- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central.
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- THIOUREE COMPOSITIONS AND USES THEREOF.
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- New process for the preparation of thiourea derivatives.
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Application Note: A Protocol for the Controlled Synthesis of Metal Sulfide Nanoparticles Using 1,3-Dioctyl-2-thiourea
Abstract & Introduction
Metal sulfide semiconductor nanoparticles (NPs), such as Cadmium Sulfide (CdS) and Lead Sulfide (PbS), are cornerstone materials in next-generation optoelectronics, bio-imaging, and catalysis. Their unique properties are dictated by quantum confinement effects, making precise control over their size, shape, and surface chemistry a critical challenge in their synthesis.[1][2] Traditional synthetic routes often require separate precursors for the metal source, sulfur source, and capping agents, adding complexity and potential sources of variability.
This application note details a robust, one-pot "heat-up" protocol utilizing 1,3-Dioctyl-2-thiourea as a dual-function precursor. This substituted thiourea derivative serves as both a controlled sulfur source and an in-situ capping agent, offering significant advantages in synthetic control and reproducibility.[3][4] The electron-donating nature of the two octyl chains modulates the thermal decomposition of the thiourea moiety, ensuring a slow, steady release of sulfur ions. This controlled release is fundamental for decoupling the nucleation and growth phases of nanoparticle formation, leading to a higher degree of monodispersity.[5][6] Furthermore, the long alkyl chains provide essential steric stabilization to the nascent nanoparticles, preventing aggregation and passivating the surface.[7][8]
We present a detailed methodology for the synthesis of CdS nanoparticles as a representative example, followed by essential characterization techniques and a discussion of the underlying mechanism.
The Scientific Rationale: Mechanism of Formation
The synthesis relies on the controlled thermal decomposition of the organosulfur precursor in a high-boiling point, non-coordinating solvent like 1-octadecene. The overall process can be understood through the lens of the LaMer model for nanoparticle formation.[6]
-
Precursor Decomposition & Monomer Formation: At elevated temperatures (typically >180 °C), the this compound begins to slowly decompose, releasing reactive sulfur species (S²⁻).[9][10] These ions immediately react with the metal precursor (e.g., a cadmium carboxylate complex) present in the solution to form CdS monomers.
-
Supersaturation and Burst Nucleation: The slow, controlled release of sulfur allows the concentration of CdS monomers to gradually increase until it reaches a critical supersaturation level. At this point, a rapid, homogeneous "burst" of nucleation occurs, forming a large number of tiny, crystalline nuclei simultaneously.[6] This singular nucleation event is key to achieving a narrow size distribution.
-
Diffusion-Limited Growth: Following the burst of nucleation, the monomer concentration drops below the critical level required for new nuclei to form. The existing nuclei then continue to grow by consuming the remaining monomers from the solution in a diffusion-controlled process. The long octyl chains from the thiourea precursor and other ligands (like oleic acid) dynamically adsorb to the surface of the growing nanoparticles, moderating growth and preventing aggregation through steric hindrance.[8][11]
This controlled, temporally separated nucleation and growth is the primary advantage of using a substituted thiourea like this compound over more reactive sulfur sources.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental procedure from precursor preparation to final characterization.
Caption: Workflow for CdS nanoparticle synthesis.
Detailed Experimental Protocol: Synthesis of CdS Nanoparticles
Disclaimer: All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cadmium compounds are toxic and should be handled with extreme care.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Part Number (Example) |
| Cadmium Oxide (CdO) | 99.99% | Sigma-Aldrich | 202894 |
| Oleic Acid (OA) | Technical, 90% | Sigma-Aldrich | 364525 |
| This compound | >98% | TCI Chemicals | D4158 |
| 1-Octadecene (ODE) | Technical, 90% | Sigma-Aldrich | O806 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 244511 |
| Acetone | ACS Reagent, >99.5% | Fisher Scientific | A18-4 |
| Argon (Ar) Gas | High Purity, 99.998% | Airgas | AR UHP300 |
| Three-neck round-bottom flask | 100 mL | - | - |
| Heating Mantle & Stir Plate | - | - | - |
| Thermocouple | - | - | - |
| Schlenk line / Vacuum Manifold | - | - | - |
Step-by-Step Methodology
-
Preparation of Cadmium Oleate Precursor:
-
In a 100 mL three-neck flask, combine Cadmium Oxide (CdO, 0.025 g, ~0.2 mmol), Oleic Acid (OA, 0.5 mL), and 1-Octadecene (ODE, 10 mL).
-
Attach the flask to a Schlenk line, fit with a condenser and a thermocouple to monitor the internal temperature.
-
Heat the mixture to ~120 °C under vacuum with vigorous stirring for 30 minutes for degassing.
-
Switch the atmosphere to Argon and increase the temperature to ~250 °C. Stir until the reddish CdO powder dissolves and the solution becomes clear and colorless, indicating the formation of the Cadmium-Oleate complex.
-
Cool the flask down to room temperature.
-
-
Nanoparticle Synthesis Reaction:
-
To the flask containing the cooled Cadmium Oleate solution, add this compound (0.057 g, ~0.2 mmol) and an additional 10 mL of ODE.
-
Heat the new mixture to 100 °C under vacuum for 30-45 minutes to remove residual water and oxygen.
-
Switch the atmosphere to Argon and rapidly heat the solution to the desired reaction temperature (e.g., 220 °C).
-
The solution will change color, typically from colorless to yellow and then progressively to orange or red as the nanoparticles grow.
-
Hold the reaction at this temperature. The final particle size is a function of reaction time and temperature. Aliquots can be taken at different time points to monitor growth. (See Section 5.0).
-
-
Purification:
-
After the desired reaction time (e.g., 10 minutes), remove the heating mantle and allow the flask to cool to room temperature.
-
Transfer the crude solution to a centrifuge tube. Add ~20-30 mL of acetone to precipitate the nanoparticles. The solution should become turbid.
-
Centrifuge the mixture at 4000 rpm for 10 minutes. Discard the supernatant, which contains unreacted precursors and excess ODE.
-
Redisperse the nanoparticle pellet in a minimal amount of a non-polar solvent like toluene or hexane.
-
Repeat the precipitation and centrifugation steps at least two more times to ensure high purity.
-
For final storage, disperse the purified CdS nanoparticles in ~5 mL of toluene.
-
Characterization & Expected Results
The properties of the synthesized nanoparticles must be validated using standard characterization techniques.
Optical & Structural Analysis
| Characterization | Purpose | Expected Outcome for CdS NPs |
| UV-Vis Spectroscopy | To determine the optical absorption properties and estimate band gap. | A distinct absorption peak (excitonic feature) that is blue-shifted from the bulk CdS band gap (512 nm / 2.42 eV). The degree of blue-shift is inversely related to particle size.[12] |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle size, shape, and monodispersity. | Images should show roughly spherical, well-dispersated nanoparticles. Statistical analysis of multiple images will yield the average diameter and size distribution. |
| X-ray Diffraction (XRD) | To confirm the crystalline phase and estimate crystallite size. | Diffraction peaks corresponding to either the zinc blende or wurtzite crystal structure of CdS.[13] The peak broadening can be used to estimate the average crystallite size via the Scherrer equation. |
Tuning Nanoparticle Size
The final size of the nanoparticles can be tuned by altering key reaction parameters. The table below provides an example of expected trends.
| Reaction Time at 220°C | Avg. Diameter (TEM) | Absorption Peak (UV-Vis) |
| 2 minutes | ~3.0 nm | ~420 nm |
| 5 minutes | ~4.5 nm | ~455 nm |
| 10 minutes | ~6.0 nm | ~475 nm |
| 20 minutes | ~7.5 nm | ~490 nm |
Note: These are representative values. Actual results may vary based on the precise reaction conditions and precursor purity.
Conclusion
The use of this compound offers a streamlined and highly controllable method for synthesizing high-quality metal sulfide nanoparticles. Its dual role as a slow-release sulfur source and a steric stabilizer simplifies the experimental setup and enhances reproducibility. This protocol provides a reliable foundation for researchers to produce monodisperse CdS nanoparticles and can be adapted for the synthesis of other metal sulfide systems, such as PbS or Ag₂S, by substituting the corresponding metal precursor.
References
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ResearchGate. (2015). Can thiourea act as a sulfur source and capping ligand, too? [Online Forum]. Available at: [Link]
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Imam, S., & Ansari, R. (2024). Optimization of Thiourea as a Sulfur Source in the Synthesis of PBS Nanoparticles Characterization and Application. Nanotechnology Perceptions, 20(7), 3879-3886. Available at: [Link]
- Mdluli, P. S., et al. (2018). GREEN SYNTHESIS OF Ag2S NANOPARTICLES: EFFECT OF pH AND CAPPING AGENT ON SIZE AND SHAPE OF NPs AND THEIR ANTIBACTERIAL ACTIVITY. Digest Journal of Nanomaterials and Biostructures, 13(2), 461-473.
-
Rostami, V., et al. (2022). Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications. Molecules, 27(19), 6616. Available at: [Link]
- Workneh, G. A., & Gebre, S. H. (2017). SYNTHESIS OF SILVER SULFIDE NANOPARTICLES THROUGH HOMOGENEOUS PRECIPITATION ROUTE AND THE PREPARATION OF THE Ag2S-CHITOSAN NANO. International Journal of Advanced Research, 5(8), 337-346.
- Kasim, S. J. (2017). Preparation Ag2S Nanorods and Nanoparticles via a Simple Chemical Method.
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Ates, H., et al. (2020). Synthesis and application of colloidal CdS quantum dots as interface modification material in perovskite solar cells. Journal of Nanomaterials, 2020, 8974013. Available at: [Link]
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ResearchGate. (2024). Optimization of thiourea as a sulfur source in the synthesis of PBS nanoparticles characterization and application. Available at: [Link]
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ResearchGate. (2015). Synthesis and characterization of the thiourea-capped CdS nanoparticles. Available at: [Link]
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Guardia-Girós, P., et al. (2020). Synthesis and characterization of Ag2S and Ag2S/Ag2(S,Se) NIR nanocrystals. Nanoscale, 12(3), 1716-1725. Available at: [Link]
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Heiß, W., Killilea, N. A., & Sytnyk, M. (2020). PbS nanocrystal growth and overgrowth by thiourea precursors. FAU CRIS. Available at: [Link]
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Imam, S., & Ansari, R. (2024). View of Optimization of Thiourea as a Sulfur Source in the Synthesis of PBS Nanoparticles Characterization and Application. Nanotechnology Perceptions. Available at: [Link]
- Zhang, J., et al. (2021). Thiol-Free Synthesis of Bright Near Infrared-Emitting Ag2S Nanocrystals through Heterovalent-Metal Decoration for Eco-Friendly Solar Cells. ACS Applied Materials & Interfaces, 13(49), 59203–59212.
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Royal Society of Chemistry. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1−x S core/shell quantum dots. Available at: [Link]
- Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology, 18(1), 172.
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Der Pharma Chemica. (2016). Synthesis and Characterization of CdS Nanoparticles Using Artabotrys hexapetalus Leaf Extract as Capping Agent. Available at: [Link]
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Jamkhande, P. G., et al. (2019). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Nanomaterials, 9(10), 1377. Available at: [Link]
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ResearchGate. (2005). Synthesis and Optical Properties of Thiol-Stabilized PbS Nanocrystals. Available at: [Link]
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Loghina, L., et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1-xS core/shell quantum dots. Nanoscale Advances, 6(13), 3377-3390. Available at: [Link]
- Al-Douri, Y., et al. (2022). Comparative Microstructure Characteristics of Synthesized PbS Nanocrystals and Galena.
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K, R., et al. (2020). Synthesis of Copper Sulfide Nanoparticles by Thermal Decomposition Approach and Morphology Dependent Peroxidase-Like Activity. Journal of Nanoscience and Nanotechnology, 20(5), 2763-2780. Available at: [Link]
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ResearchGate. (2004). Time-selective Hydrothermal Synthesis of SnS Nanorods and Nanoparticles by Thiourea Hydrolysis. Available at: [Link]
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-
ResearchGate. (2015). Kinetics of Thermal Decomposition of Thiourea. Available at: [Link]
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Loghina, L., et al. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1-xS core/shell quantum dots. Nanoscale Advances, 6(13), 3377-3390. Available at: [Link]
-
Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]
-
Roy, A., et al. (2021). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Molecular Biosciences, 8, 713334. Available at: [Link]
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O'Brien, E. S., et al. (2016). Mechanism of Dissolution-Induced Nanoparticle Formation from a Copovidone-Based Amorphous Solid Dispersion. Molecular Pharmaceutics, 13(5), 1598-1611. Available at: [Link]
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ResearchGate. (2018). The proposed mechanism for the formation of thiourea. Available at: [Link]
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ResearchGate. (2015). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Available at: [Link]
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ResearchGate. (2014). Theoretical study on the thermal decomposition of thiourea. Available at: [Link]
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Fan, W., et al. (2012). Formation mechanism of monodisperse, low molecular weight chitosan nanoparticles by ionic gelation technique. Colloids and Surfaces B: Biointerfaces, 90, 21-27. Available at: [Link]
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Application Note: 1,3-Dioctyl-2-thiourea for Advanced Anti-Corrosion Coatings
An in-depth technical guide for researchers, scientists, and formulation professionals.
Introduction: The Persistent Challenge of Metallic Corrosion
The electrochemical degradation of metals, or corrosion, represents a significant scientific and economic challenge, leading to the gradual destruction of metallic structures.[1] The primary mechanism of protection against corrosion is the application of a barrier coating. However, these coatings are susceptible to defects and degradation over time, allowing corrosive species to reach the metal substrate. To enhance the protective lifetime of these coatings, corrosion inhibitors are incorporated into the formulation. These chemical compounds, when added in small concentrations, effectively decrease the corrosion rate of the metal.[2]
Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are highly effective due to their ability to adsorb onto the metal surface and form a protective film.[1][3] Thiourea and its derivatives are a prominent class of such inhibitors, recognized for their exceptional performance, especially in acidic environments.[2][3][4] This application note provides a detailed guide on the use of a specific, high-performance derivative, 1,3-Dioctyl-2-thiourea, in the formulation of advanced anti-corrosion coatings.
Compound Profile: this compound
This compound is an organosulfur compound featuring a thiocarbonyl group flanked by two octyl chains. The presence of long alkyl chains enhances its solubility in organic coating matrices and contributes to the formation of a hydrophobic barrier on the metal surface.
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 34853-57-1 | [7] |
| Molecular Formula | C17H36N2S | [5][7] |
| Molecular Weight | 300.55 g/mol | [7] |
| Appearance | Varies (typically a solid) | - |
| Key Features | Two nitrogen atoms, one sulfur atom, two long alkyl (octyl) chains | [5] |
The key to its efficacy lies in the molecular structure: the electron-rich sulfur and nitrogen atoms serve as the active centers for adsorption onto the metal surface, while the hydrophobic octyl groups create a dense, water-repellent layer.
Mechanism of Action: Surface Adsorption and Barrier Formation
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metallic substrate.[1][8] This process can be understood through the following key steps:
-
Diffusion to the Metal Surface : The inhibitor, dispersed within the coating matrix, migrates to the metal-coating interface.
-
Adsorption via Heteroatoms : The thiourea moiety contains lone pair electrons on the sulfur and nitrogen atoms. These electron-rich centers act as coordination sites, forming a stable bond with the vacant d-orbitals of the metal atoms (e.g., iron in steel).[2][9] This adsorption can be physical (electrostatic) or chemical (chemisorption), with chemisorption leading to a more robust and stable protective layer.[10]
-
Formation of a Protective Film : The adsorbed molecules orient themselves on the surface. The long, non-polar octyl chains extend away from the metal, creating a tightly packed, hydrophobic barrier.[11]
-
Inhibition of Electrochemical Reactions : This protective film acts as a physical barrier, blocking the active sites on the metal surface.[1] It impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions of the corrosion process.[12] Consequently, thiourea derivatives are often classified as mixed-type inhibitors.[1][8]
The diagram below illustrates the adsorption mechanism of this compound on a steel surface.
Formulation Protocol: Incorporation into an Epoxy-Based Coating
This section provides a general protocol for incorporating this compound into a standard two-part epoxy-polyamide primer. The concentrations should be optimized based on specific performance requirements.
Materials & Equipment:
-
Part A (Epoxy Resin Base):
-
Bisphenol A-based epoxy resin
-
Anti-settling agent
-
Extender pigments (e.g., talc, barytes)
-
Corrosion-inhibiting pigments (optional synergist)
-
Solvents (e.g., xylene, methyl isobutyl ketone)
-
-
Part B (Curing Agent):
-
Polyamide curing agent
-
-
Inhibitor:
-
This compound
-
-
Equipment:
-
High-speed disperser with a Cowles blade
-
Mixing vessel
-
Weighing balance
-
Viscometer
-
Protocol:
-
Preparation of Part A (Pigment Grind Base): a. Charge the mixing vessel with the epoxy resin and primary solvents. b. Begin mixing at low speed and add the anti-settling agent. c. Gradually add the pigments and fillers to the vortex. d. Increase the disperser speed to high (2000-3000 rpm) and grind for 20-30 minutes until the desired fineness of grind is achieved. e. Reduce speed and add the remaining solvents for viscosity adjustment.
-
Incorporation of this compound: a. To the completed Part A, add the calculated amount of this compound. A typical starting concentration range is 0.5% to 2.0% by total formulation weight. b. Mix at a moderate speed for 10-15 minutes to ensure complete dissolution and uniform dispersion. The long octyl chains should facilitate good compatibility with the epoxy resin matrix.
-
Final Formulation: a. Before application, mix Part A (containing the inhibitor) with Part B (polyamide curing agent) at the manufacturer's recommended ratio (e.g., 4:1 by volume). b. Allow for a specified induction time (e.g., 15-30 minutes) as recommended by the resin supplier to allow the initial reaction between the epoxy and amine to occur. c. The coating is now ready for application.
Performance Evaluation Protocols
To validate the efficacy of the formulated coating, a series of standardized tests must be performed.
Substrate Preparation
-
Substrate: Cold-rolled steel panels.
-
Procedure:
-
Degrease the panels with a suitable solvent (e.g., acetone).
-
Abrade the surface using sandpaper (e.g., P180 grit) to create a uniform surface profile.
-
Clean again with solvent to remove any residues.
-
Apply the formulated coating using a spray or draw-down bar to a controlled dry film thickness (DFT), typically 50-75 µm.
-
Allow the panels to cure at ambient temperature for at least 7 days before testing.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the barrier properties of a coating.[13][14][15]
-
Apparatus: Potentiostat with a frequency response analyzer.
-
Setup: A three-electrode cell is used, with the coated panel as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The cell is filled with an electrolyte, typically a 3.5% NaCl solution.[13]
-
Procedure:
-
Expose the coated panel to the electrolyte.
-
Measure the open-circuit potential (OCP) until it stabilizes.
-
Apply a small amplitude AC voltage (e.g., 10-50 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[13]
-
Record the impedance data and present it as Bode and Nyquist plots.
-
Repeat measurements over time (e.g., daily for 30 days) to monitor coating degradation.
-
-
Data Interpretation: A high impedance value at low frequencies (e.g., |Z| at 0.01 Hz > 10⁸ Ω·cm²) indicates excellent barrier properties and corrosion resistance.[14] A decrease in this value over time signifies coating breakdown and water uptake.
| Coating System | Initial |Z|₀.₀₁Hz (Ω·cm²) | Final |Z|₀.₀₁Hz (Ω·cm²) (30 days) | Performance | | :--- | :--- | :--- | :--- | | Control (No Inhibitor) | 5 x 10⁹ | 8 x 10⁶ | Good initial, significant drop | | Formulation (1% DOTU) | 8 x 10⁹ | 2 x 10⁸ | Excellent, stable barrier |
Accelerated Corrosion Test: Salt Spray (ASTM B117)
This test provides a qualitative assessment of corrosion resistance in an aggressive environment.[16][17][18]
-
Apparatus: Salt spray cabinet.
-
Procedure:
-
Scribe a straight line through the coating to the metal substrate on test panels (as per ASTM D1654).
-
Place the panels in the salt spray cabinet at a specified angle.
-
Expose the panels to a continuous fog of 5% NaCl solution at 35°C.[18]
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
-
Test duration can vary from 240 to over 1000 hours, depending on the expected performance.[18]
-
-
Data Interpretation: Measure the extent of blistering and the creepage of corrosion from the scribe line.
| Coating System | Scribe Creepage (mm) after 500h | Blistering (ASTM D714) | Performance |
| Control (No Inhibitor) | 5-7 mm | Few, Size 6 | Poor |
| Formulation (1% DOTU) | < 1 mm | None to Few, Size 8 | Excellent |
Adhesion Test: Cross-Hatch (ASTM D3359)
Good adhesion is critical for coating performance. This test evaluates how well the coating is bonded to the substrate.[19][20][21]
-
Apparatus: Cross-hatch cutting tool, specified pressure-sensitive tape.
-
Procedure:
-
Using the cutting tool, make a lattice pattern of six cuts through the coating to the substrate.[22]
-
Brush the area lightly to remove any detached flakes.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it off rapidly at a 180° angle.[20]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).
-
-
Data Interpretation:
| Classification | % Area Removed | Adhesion Quality |
| 5B | 0% | Excellent |
| 4B | < 5% | Good |
| 3B | 5-15% | Fair |
| 2B | 15-35% | Poor |
| 1B | 35-65% | Very Poor |
| 0B | > 65% | Failure |
A rating of 4B or 5B is typically required for high-performance coatings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor inhibitor solubility in Part A | Incorrect solvent blend; inhibitor concentration too high. | Adjust solvent blend to include a more polar co-solvent; optimize inhibitor concentration (start lower and titrate up). |
| Reduced pot life after mixing Parts A & B | The thiourea molecule's amine groups may accelerate the epoxy-amine reaction. | Re-evaluate pot life experimentally. If significantly reduced, consider a less reactive polyamide or adjust the formulation. |
| Poor adhesion (low ASTM D3359 rating) | Inadequate surface preparation; inhibitor interfering with surface wetting. | Ensure substrate is thoroughly cleaned and abraded. Evaluate the inhibitor's effect on surface tension; a wetting agent may be required. |
| Inconsistent EIS results | Poor cell setup; uncured coating; external electrical noise. | Ensure a stable reference electrode and good contact. Verify full cure before testing. Use a Faraday cage to shield the setup. |
References
-
Journal of Materials and Environmental Science. (n.d.). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Retrieved from [Link]
-
Matco. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM B117 - Salt Spray Fog Testing. Retrieved from [Link]
-
ASTM International. (2023). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
-
HZO. (2024, April 24). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Retrieved from [Link]
-
Wikipedia. (n.d.). Salt spray test. Retrieved from [Link]
-
OnePetro. (2019, March 24). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. Retrieved from [Link]
-
DECRA Metal Roofing. (n.d.). ASTM B117 – The Salt Spray Test. Retrieved from [Link]
-
ResearchGate. (n.d.). EIS electrochemical impedance spectroscopy - A tool to predict remaining coating life?. Retrieved from [Link]
-
Westpak. (n.d.). Salt Spray & Salt Fog Test (ASTM B117). Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape. Retrieved from [Link]
-
Aerofin Laboratories. (n.d.). Salt Spray Testing: ASTM B117 - ISO 9227. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
-
KTA University. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
-
NACE International. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. Retrieved from [Link]
-
ResearchGate. (2009). Thiourea derivatives as corrosion inhibitors for mild steel in formic acid. Retrieved from [Link]
-
Bureau of Reclamation. (n.d.). Electrochemical Impedance Spectroscopy Coating Evaluation. Retrieved from [Link]
-
PHM Society. (n.d.). Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor. Retrieved from [Link]
-
Materials International. (n.d.). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Retrieved from [Link]
-
Emerald Publishing. (1968). Thiourea and its derivatives as corrosion inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in epoxy resins as corrosion inhibitors: design and performance. Retrieved from [Link]
-
IntechOpen. (2015, April 9). Synthesis of Thiourea Derivatives and its Evaluation as Corrosion Inhibitor For Carbon Steel. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Retrieved from [Link]
-
MDPI. (n.d.). Antifouling Epoxy Coatings with Scots Pine Bark Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in epoxy resins as corrosion inhibitors: design and performance | Request PDF. Retrieved from [Link]
-
NACE International. (1993, June 1). Inhibition of Steel Corrosion by Thiourea Derivatives. Retrieved from [Link]
- Google Books. (2025, September 19). Epoxy Resins as Corrosion Inhibitors: Past and Present Advancements and Future Prospects.
-
PubChemLite. (n.d.). This compound (C17H36N2S). Retrieved from [Link]
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- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 10. One moment, please... [materials.international]
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- 22. kta.com [kta.com]
Application Notes & Protocols: The Role of 1,3-Dioctyl-2-thiourea in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between immiscible reactants, offering significant advantages in green chemistry and industrial synthesis.[1] This guide delves into the specific role and application of 1,3-Dioctyl-2-thiourea, a lipophilic organocatalyst, in PTC systems. While classical PTC often relies on quaternary ammonium salts, neutral hydrogen-bond donors like thiourea derivatives are emerging as a versatile class of catalysts.[2][3] We will explore the unique molecular architecture of this compound, propose its mechanism of action, and provide detailed, field-tested protocols for its synthesis and application in a representative PTC reaction.
Introduction: The Intersection of Organocatalysis and PTC
Historically, overcoming the phase barrier between an aqueous nucleophile and an organic substrate required harsh conditions or expensive aprotic polar solvents. Phase Transfer Catalysis elegantly solves this by introducing a catalytic agent that transports the nucleophile into the organic phase, enabling the reaction to proceed under mild, efficient conditions.[1][4]
Concurrently, the field of organocatalysis has demonstrated that small, metal-free organic molecules can effectively catalyze a vast array of chemical transformations.[2] Thiourea derivatives have distinguished themselves within this field as potent hydrogen-bond donors.[2][3][5] They function by activating electrophiles (like carbonyls or imines) through non-covalent, dual hydrogen-bonding interactions, effectively mimicking aspects of enzyme catalysis.[2][3]
The strategic design of a thiourea catalyst with high lipophilicity, such as this compound, merges these two fields. It combines the hydrogen-bonding capability of the thiourea core with the phase-transfer properties of long alkyl chains, creating a highly effective, neutral phase transfer catalyst.
The Unique Molecular Architecture of this compound
The efficacy of this compound as a phase transfer catalyst is a direct result of its bifunctional structure:
-
The Thiourea Core (The "Engine"): The N-H protons of the thiourea moiety are sufficiently acidic to form strong, directional hydrogen bonds. This allows the catalyst to bind with an anionic nucleophile (Nu⁻) from the aqueous phase, effectively encapsulating it within a neutral, charge-masked complex. Thioureas are generally stronger hydrogen-bond donors than their urea counterparts.[2]
-
The Dioctyl Chains (The "Vehicle"): The two eight-carbon alkyl (octyl) chains render the molecule highly nonpolar and lipophilic. Once the thiourea core has complexed with the aqueous-phase anion, these chains provide the necessary solubility to shuttle the entire complex across the phase interface and into the bulk organic phase where the electrophilic substrate resides. This ability to enhance permeability through lipophilic environments is a key strategy in catalyst and drug design.[6]
Proposed Mechanism of Action in a Biphasic System
In a typical solid-liquid or liquid-liquid PTC system, this compound facilitates nucleophilic substitution through a catalytic cycle. Let's consider a reaction between an organic substrate (R-X) in an organic solvent and a salt (M⁺Nu⁻) in an aqueous phase.
The Catalytic Cycle:
-
Anion Complexation: At the phase interface, the two N-H groups of this compound form hydrogen bonds with the nucleophilic anion (Nu⁻), extracting it from the aqueous phase or solid salt. This forms a lipophilic, charge-neutral ion pair: [Catalyst•••Nu⁻].
-
Phase Transfer: Driven by the high lipophilicity of the octyl chains, the [Catalyst•••Nu⁻] complex dissolves into the organic phase.
-
Nucleophilic Attack: Within the organic phase, the nucleophile (Nu⁻) is "naked" and highly reactive, as it is not tightly solvated by water. It attacks the electrophilic substrate (R-X), forming the product (R-Nu) and releasing the leaving group (X⁻).
-
Catalyst Regeneration: The now-uncomplexed this compound catalyst is free to migrate back to the phase interface to pick up another nucleophile, thus continuing the cycle.
Visualization: Catalytic Cycle
Caption: Proposed PTC cycle for this compound.
Application Note: O-Alkylation of a Phenol
This section provides a representative protocol for the Williamson ether synthesis, specifically the O-alkylation of 4-methoxyphenol using 1-bromobutane. This reaction is a classic example of PTC and showcases the utility of this compound.[7][8][9]
| Parameter | Value/Condition | Rationale |
| Reaction | 4-Methoxyphenol + 1-Bromobutane → 1-Butoxy-4-methoxybenzene | A model SN2 reaction ideal for PTC conditions. |
| Catalyst | This compound | Neutral, lipophilic catalyst for anion transfer. |
| Base | Potassium Carbonate (K₂CO₃), solid | Deprotonates the phenol to form the phenoxide nucleophile. Using a solid base creates a Solid-Liquid PTC system, simplifying workup. |
| Solvent | Toluene | A water-immiscible organic solvent that readily dissolves the substrate and catalyst complex but not the inorganic base. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without significant solvent loss or side reactions. |
| Catalyst Loading | 2-5 mol% | A catalytic amount is sufficient due to the regenerative cycle. Optimization may be required. |
Experimental Protocol
Materials:
-
4-Methoxyphenol (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered) (2.0 eq)
-
This compound (0.05 eq)
-
Toluene (5 mL per mmol of 4-methoxyphenol)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.05 eq).
-
Solvent and Reagent Addition: Add toluene, followed by 1-bromobutane (1.2 eq).
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously. Vigorous stirring is critical in PTC to maximize the interfacial surface area between the solid base and the liquid organic phase.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-methoxyphenol) is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts (KBr and excess K₂CO₃).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by column chromatography on silica gel if necessary.
Visualization: Experimental Workflow
Caption: Workflow for PTC O-Alkylation.
Protocol: Synthesis of this compound
This catalyst is readily synthesized from commercially available starting materials. A common and efficient method involves the reaction of two equivalents of a primary amine with one equivalent of carbon disulfide.[10][11]
Materials:
-
n-Octylamine (2.0 eq)
-
Carbon Disulfide (CS₂) (1.0 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve n-octylamine (2.0 eq) in ethanol.
-
Addition: Cool the flask in an ice bath. Slowly add carbon disulfide (1.0 eq) dropwise to the stirred solution. Caution: CS₂ is volatile and flammable. This step is exothermic.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 3-4 hours. The reaction often involves the evolution of H₂S gas, so it must be performed in a well-ventilated fume hood.
-
Isolation: Cool the reaction mixture. The product, this compound, will often precipitate from the ethanol upon cooling. If not, the volume can be reduced under pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if required.
Conclusion and Outlook
This compound stands as a prime example of rational catalyst design, bridging the principles of hydrogen-bond-mediated organocatalysis with the practical utility of phase transfer catalysis. Its highly lipophilic nature makes it an excellent candidate for transporting anions into organic media, while the thiourea core provides the necessary binding and activation. For researchers in synthetic and medicinal chemistry, this catalyst offers a mild, metal-free alternative to traditional PTC agents, expanding the toolkit for constructing complex molecules and developing greener synthetic routes.
References
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Thiourea organocatalysis - Wikipedia. [Link]
-
1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. (2025). ResearchGate. [Link]
-
Halpern, M. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc.[Link]
-
Alkylation of Phenol and Derivatives by Phase Transfer Catalysis without Solvent. (1995). Digital.CSIC. [Link]
-
Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. (2016). ACS Publications. [Link]
-
Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. (2015). Royal Society of Chemistry. [Link]
-
Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (2023). National Center for Biotechnology Information. [Link]
-
Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. (2025). ResearchGate. [Link]
-
Thiourea halogen bond donors. (2024). Sinhon Chemical Technology Co., Ltd.[Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. [Link]
-
Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. (2025). ResearchGate. [Link]
-
Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006). ScienceDirect. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][2][8][10]triazinethiones. (2025). ResearchGate. [Link]
-
Thiourea-phosphonium salts from amino acids: cooperative phase-transfer catalysts in the enantioselective aza-Henry reaction. (2013). National Center for Biotechnology Information. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). MDPI. [Link]
-
A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond. (2022). National Center for Biotechnology Information. [Link]
-
Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. (2017). National Center for Biotechnology Information. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. [Link]
-
Bifunctional Thiourea-Ammonium Salt Catalysts Derived from Cinchona Alkaloids: Cooperative Phase-Transfer Catalysts in the Enantioselective Aza-Henry Reaction of Ketimines. (2018). National Center for Biotechnology Information. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,3-Dioctyl-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Utility of 1,3-Dioctyl-2-thiourea in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic scaffold.[1][2] Their prevalence stems from their ability to present a three-dimensional arrangement of functionalities that can effectively interact with biological targets. Within the vast arsenal of synthetic methodologies, the use of thiourea derivatives as versatile building blocks has gained considerable traction.[3] Thioureas, with their inherent nucleophilic and electrophilic centers, serve as valuable precursors for a diverse array of heterocyclic systems.[4]
This guide focuses on a specific, yet highly promising reagent: This compound . The presence of the long, lipophilic octyl chains imparts unique solubility characteristics to this molecule, making it particularly amenable to reactions in less polar organic solvents and potentially facilitating product purification through non-chromatographic methods. Furthermore, the electron-donating nature of the alkyl groups can modulate the reactivity of the thiourea core, offering distinct advantages in certain synthetic transformations.
These application notes provide a detailed exploration of the synthesis of key heterocyclic compounds from this compound, offering not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
I. Synthesis of 2-(Dioctylamino)thiazol-4(5H)-one Derivatives: A Gateway to Bioactive Scaffolds
The 2-imino-4-thiazolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds from 1,3-disubstituted thioureas is a well-established and efficient process.[5][6]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of an α-haloester, such as ethyl bromoacetate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms attacks the ester carbonyl, leading to the formation of the five-membered thiazolidinone ring after the elimination of ethanol. The exocyclic imino group is a result of the tautomerization of the endocyclic double bond.
Diagram 1: Proposed Mechanism for 2-Imino-4-thiazolidinone Synthesis
Caption: Mechanism of 2-Imino-4-thiazolidinone formation.
Experimental Protocol: Synthesis of 2-(Dioctylimino)-3-octylthiazolidin-4-one
This protocol is adapted from general procedures for the synthesis of 2-imino-4-thiazolidinones.[7]
Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous Sodium Acetate
-
Absolute Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), anhydrous sodium acetate (1.2 equivalents), and absolute ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The product, being lipophilic, is expected to precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-(dioctylimino)-3-octylthiazolidin-4-one.
Causality Behind Experimental Choices:
-
Anhydrous Sodium Acetate: Acts as a mild base to neutralize the hydrobromic acid formed during the reaction, preventing potential side reactions.
-
Absolute Ethanol: Serves as a suitable solvent for the reactants and facilitates the reflux temperature.
-
Ice-cold water precipitation: The high lipophilicity of the product due to the octyl chains allows for efficient separation from the polar solvent and by-products.
Data Presentation: Expected Outcomes
| Reactant 1 | Reactant 2 | Product | Expected Yield | Purity (unoptimized) |
| This compound | Ethyl bromoacetate | 2-(Dioctylimino)-3-octylthiazolidin-4-one | 80-90% | >90% |
| This compound | Methyl chloroacetate | 2-(Dioctylimino)-3-octylthiazolidin-4-one | 75-85% | >90% |
II. Synthesis of Dihydropyrimidine-2-thione Derivatives via the Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction that provides access to dihydropyrimidinones and their thio-analogues, which are of significant interest in drug discovery.[8] The use of this compound in this reaction is expected to yield highly lipophilic dihydropyrimidine-2-thiones.
Mechanistic Insights
The reaction mechanism is believed to proceed through the acid-catalyzed condensation of the aldehyde and urea/thiourea to form an N-acylimminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves an intramolecular cyclization with the elimination of water to afford the dihydropyrimidine-2-thione.
Diagram 2: Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of Dihydropyrimidine-2-thiones.
Experimental Protocol: Synthesis of a 1,3-Dioctyl-dihydropyrimidine-2-thione Derivative
This protocol is a generalized procedure based on established Biginelli reaction conditions.[9][10]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), the β-ketoester (1 equivalent), this compound (1 equivalent), and ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is likely to precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration.
-
Wash the solid with a cold ethanol-water mixture to remove any unreacted starting materials and the catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure dihydropyrimidine-2-thione derivative.
Trustworthiness of the Protocol:
-
Self-Validating System: The Biginelli reaction is a robust and well-understood transformation. The formation of the expected product can be readily confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The characteristic signals for the pyrimidine ring protons and the thione carbon in 13C NMR would validate the success of the synthesis.
Data Presentation: Anticipated Results for Various Aldehydes
| Aldehyde | β-Ketoester | Product | Expected Yield |
| Benzaldehyde | Ethyl acetoacetate | 1,3-Dioctyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 70-85% |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-1,3-dioctyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 75-90% |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4-(4-Methoxyphenyl)-1,3-dioctyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 65-80% |
III. Potential Applications in Drug Development
The heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals. The long octyl chains can enhance the lipophilicity of the molecules, which may improve their ability to cross cell membranes and interact with intracellular targets.
-
Anticancer Agents: Many thiourea and dihydropyrimidine derivatives have shown promising anticancer activity.[11] The synthesized compounds can be screened against various cancer cell lines to evaluate their cytotoxic effects.
-
Antimicrobial Agents: The thiazolidinone and pyrimidine scaffolds are known to possess antibacterial and antifungal properties. The novel derivatives from this compound could be tested for their efficacy against a panel of pathogenic microorganisms.
-
Enzyme Inhibitors: The functional groups present in the synthesized heterocycles make them potential candidates for enzyme inhibition studies, targeting enzymes implicated in various diseases.
IV. Concluding Remarks and Future Directions
This compound presents itself as a valuable and under-explored reagent in the synthesis of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its synthetic potential. Future work should focus on expanding the scope of these reactions to a wider range of substrates and on the thorough biological evaluation of the resulting novel compounds. The unique physicochemical properties imparted by the dioctyl substitution warrant further investigation into their pharmacokinetic and pharmacodynamic profiles.
References
-
Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Studies in Thiazolidones. Part IV. Synthesis of 2-Imino- 4-ozo-5--thiazolidine-acetic Acids. (2022, April 26). Semantic Scholar. Retrieved January 3, 2026, from [Link]
- Thiouree compositions and uses thereof. (n.d.). Google Patents.
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010, August 12). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 3, 2026, from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
(THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
2-Thioxo-3,4-dihydropyrimidine and thiourea endowed with sulfonamide moieties as dual EGFRT790M and VEGFR-2 inhibitors: Design, synthesis, docking, and anticancer evaluations. (2024, February). PubMed. Retrieved January 3, 2026, from [Link]
-
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018, December). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Thiourea dioxide promoted efficient organocatalytic one-pot synthesis of a library of novel heterocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Green Methods for the Synthesis of Bioactive Heterocycles. (2022, January). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(PDF) 2‐Thioxo‐3,4‐dihydropyrimidine and thiourea endowed with sulfonamide moieties as dual EGFR and VEGFR‐2 inhibitors: Design, synthesis, docking, and anticancer evaluations. (2024, January 18). ResearchGate. Retrieved January 3, 2026, from [Link]
- Aromatic and heterocyclic thiazolyl thiourea compounds and use. (n.d.). Google Patents.
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved January 3, 2026, from [Link]
-
(PDF) Retraction: Thiourea dioxide promoted efficient organocatalytic one-pot synthesis of a library of novel heterocyclic compounds. (2025, January 17). ResearchGate. Retrieved January 3, 2026, from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
- Process for the produciton of guanylthiourea. (n.d.). Google Patents.
-
Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Thiourea Catalysts for Synthesis of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions | MDPI [mdpi.com]
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- 11. 2-Thioxo-3,4-dihydropyrimidine and thiourea endowed with sulfonamide moieties as dual EGFRT790M and VEGFR-2 inhibitors: Design, synthesis, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1,3-Dioctyl-2-thiourea Synthesis
Welcome to the Technical Support Center for the synthesis of 1,3-Dioctyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your experimental success.
Introduction
This compound is a symmetrical N,N'-disubstituted thiourea characterized by its long aliphatic chains, which impart significant hydrophobicity. These types of molecules are of interest in various fields, including as organocatalysts, ligands in coordination chemistry, and as intermediates in the synthesis of other complex molecules. The most common and direct route to this compound is the reaction of n-octylamine with carbon disulfide. While seemingly straightforward, optimizing the yield and purity of this reaction requires careful control of conditions to mitigate side reactions and address challenges related to the physical properties of the reactants and product.
This guide will walk you through the key aspects of the synthesis, from understanding the reaction mechanism to detailed troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most prevalent and atom-economical method is the reaction of n-octylamine with carbon disulfide.[1] This reaction typically proceeds through the formation of a dithiocarbamate salt intermediate, which then reacts with another molecule of the amine to yield the final thiourea product. Other general methods for thiourea synthesis exist, such as reacting an amine with an isothiocyanate, but for a symmetrical thiourea like the 1,3-dioctyl derivative, the carbon disulfide route is often preferred due to the ready availability of the starting materials.[2]
Q2: I am experiencing a low yield in my reaction. What are the most common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.
-
Decomposition of Intermediates: The dithiocarbamate intermediate can be unstable, especially at elevated temperatures, and may decompose before reacting to form the desired product.[2]
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of this compound.
-
Purification Losses: Due to the relatively non-polar and sometimes oily nature of long-chain dialkyl thioureas, significant product loss can occur during workup and purification steps like recrystallization or chromatography.
Q3: What are the likely side reactions I should be aware of?
A3: The primary side reaction of concern is the decomposition of the dithiocarbamate intermediate. Additionally, impurities in the starting materials can lead to undesired byproducts. If the reaction is not carried out under controlled conditions, oxidation of the thiourea product is a possibility, although less common in this specific synthesis.
Q4: My product is an oil or a low-melting solid and is difficult to purify by recrystallization. What should I do?
A4: Long-chain aliphatic thioureas can indeed be challenging to crystallize.[3] If recrystallization from common solvents like ethanol or acetone is unsuccessful, consider the following:
-
Solvent Mixtures: Try recrystallizing from a mixture of solvents, such as hexane/acetone or hexane/ethyl acetate. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: This is a very effective method for purifying non-polar compounds. A silica gel column with a gradient of a non-polar eluent (like hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) can effectively separate the desired product from more polar impurities.[4]
-
Acid-Base Washing: If you suspect unreacted octylamine is a major impurity, washing the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl) can help remove it.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Quality of Reagents | Use freshly distilled n-octylamine and high-purity carbon disulfide. | Impurities in the amine or decomposition of carbon disulfide can inhibit the reaction or lead to side products. |
| Insufficient Reaction Temperature | Gently heat the reaction mixture. A temperature of 50-80°C is often a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC). | The reaction between the dithiocarbamate intermediate and the second amine molecule often requires thermal energy to proceed at a reasonable rate. |
| Suboptimal Solvent | While the reaction can be run neat or in an aqueous medium, using a solvent like ethanol or DMF can improve solubility and facilitate the reaction.[5][6] For hydrophobic reactants, a solvent that can accommodate both the amine and the intermediate is beneficial. | The choice of solvent can significantly impact reaction kinetics by influencing the solubility of reactants and intermediates.[7] |
| Incorrect Stoichiometry | Ensure a 2:1 molar ratio of n-octylamine to carbon disulfide. | The stoichiometry dictates the complete conversion of the carbon disulfide and the formation of the symmetrical thiourea. |
Issue 2: Product is Contaminated with Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Unreacted n-Octylamine | During workup, wash the organic layer containing the product with a dilute aqueous acid solution (e.g., 1M HCl). | n-Octylamine is basic and will be protonated by the acid, forming a water-soluble salt that can be washed away from the organic layer containing the neutral thiourea product. |
| Byproducts from Intermediate Decomposition | Purify the crude product using column chromatography on silica gel. Start with a non-polar eluent like hexane and gradually increase the polarity with ethyl acetate. | Chromatographic separation is effective for removing impurities with different polarities from the desired product. |
| Residual Solvent | After purification, dry the product under high vacuum, possibly with gentle heating, to remove any trapped solvent. | The oily nature of the product can sometimes trap residual solvents from the reaction or purification steps. |
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism Workflow
Caption: The two-step reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of this compound from n-Octylamine and Carbon Disulfide
This protocol is a generalized procedure based on common methods for the synthesis of symmetrical N,N'-disubstituted thioureas.[5][6]
Materials:
-
n-Octylamine (2.0 eq)
-
Carbon disulfide (1.0 eq)
-
Ethanol (optional, as solvent)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-octylamine (2.0 equivalents). If using a solvent, add ethanol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution of n-octylamine. Caution: Carbon disulfide is highly flammable and toxic. Handle it in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (if using a solvent) or to approximately 80°C (if neat) and stir for 3-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x) to remove any unreacted n-octylamine, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization or Column Chromatography
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., hexane/acetone or ethanol/water).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Product Characterization Data
It is crucial to verify the identity and purity of the synthesized this compound. Below is a table of expected characterization data based on literature values.
| Property | Value | Reference |
| Appearance | Yellowish semi-solid | [8] |
| Molecular Formula | C₁₇H₃₆N₂S | |
| Molecular Weight | 300.55 g/mol | |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.99 (br. s, 2H, NH), 3.39 (m, 4H, CH₂-NH), 1.55-1.61 (m, 4H, CH₂-CH₂-NH), 1.25-1.34 (m, 20H, 10xCH₂), 0.86 (t, J=6.86 Hz, 6H, 2xCH₃) | [8] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 181.37 (C=S), 45.4 (CH₂-NH), 31.86, 29.34, 29.28, 27.02, 22.72 (alkyl CH₂), 14.17 (CH₃) | [8] |
References
- Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyan
-
Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. RSC Advances, 2020 . [Link]
- Troubleshooting common side reactions in thiourea synthesis. Benchchem. (URL not available)
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 2024 . [Link]
-
Examination of Solvent Effects with Bifunctional Thiourea Catalyst. The Journal of Physical Chemistry B, 2019 . [Link]
- A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. Benchchem. (URL not available)
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 2022 . [Link]
-
Synthesis and uncoupling activities of hydrophobic thioureas. Chemical & Pharmaceutical Bulletin, 1985 . [Link]
-
Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data, 2011 . [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 2010 . [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. Current Organic Chemistry, 2015 . [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 2017 . [Link]
-
Purification: How To. University of Rochester, Department of Chemistry. [Link]
-
The Hydrophobic Effect Applied to Organic Synthesis: Recent Synthetic Chemistry "in Water". Chemistry – A European Journal, 2018 . [Link]
-
One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry, 2013 . [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
purification techniques for 1,3-Dioctyl-2-thiourea from reaction mixtures
Welcome to the technical support center for the purification of 1,3-Dioctyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from typical reaction mixtures. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities in a this compound synthesis?
The synthesis of this compound, typically from octyl isothiocyanate and octylamine, can lead to several impurities. The most common include unreacted starting materials (octylamine and octyl isothiocyanate) and potential side products. If the isothiocyanate is generated in situ from a dithiocarbamate, byproducts from this reaction can also be present.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the presence of these impurities.[2][3]
Q2: My TLC plate shows multiple spots after the reaction. What's the first step in purification?
A multi-spot TLC indicates a mixture of compounds. The first step is a liquid-liquid extraction (workup) to remove the bulk of impurities.[4] Unreacted octylamine, being basic, can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[5] This protonates the amine, making it water-soluble and partitioning it into the aqueous layer. Subsequent washes with water and brine will help remove other water-soluble impurities.
Q3: I've performed an acid wash, but my product is still not pure. What's next?
After an initial extraction, the two most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature of the remaining impurities and the quantity of the material.
Q4: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent should dissolve the this compound when hot but not when cold. For a nonpolar compound like this, common solvent systems to explore include hexane/acetone, hexane/ethyl acetate, or ethanol/water mixtures.[6] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Q5: When should I opt for column chromatography instead of recrystallization?
Column chromatography is preferred when you have impurities with similar polarity to your product, making recrystallization ineffective.[7] It is also useful for separating a complex mixture of byproducts. While it can be more time-consuming than recrystallization, it offers a higher degree of separation.
Q6: My purified this compound has a low melting point. What does this indicate?
A low or broad melting point is a strong indicator of impurities. Pure crystalline solids have a sharp and defined melting point. If you observe a depressed melting point, further purification is necessary.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of this compound.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution above its melting point, often because the solution is too supersaturated or cooling too rapidly. Impurities can also lower the melting point of the mixture.
-
Solution:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[8]
-
Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
-
If oiling out persists, consider using a different solvent system.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can act as nucleation sites.[8]
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution.
-
-
Reduce solvent volume: If inducing crystallization doesn't work, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8]
-
Problem: The yield after recrystallization is very low.
-
Cause: Too much solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor. The chosen solvent might also be too good at dissolving the compound even at low temperatures.
-
Solution:
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent with slightly lower solvating power at room temperature might be more appropriate.
-
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Hexane/Ethyl Acetate | 69 / 77 | Low / Medium | A good starting point for nonpolar compounds. |
| Hexane/Acetone | 69 / 56 | Low / Medium | Another common choice for compounds with moderate polarity.[6] |
| Ethanol/Water | 78 / 100 | High | Useful if the compound is soluble in ethanol but not water.[6] |
| Methanol | 65 | High | Can be effective for some thiourea derivatives.[2] |
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase (solvent) passes through it.
Problem: The compound does not move from the top of the column (Rf = 0).
-
Cause: The solvent system (eluent) is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, try a 95:5 hexane:ethyl acetate mixture, and progressively increase the proportion of the more polar solvent.
Problem: The compound runs with the solvent front (Rf = 1).
-
Cause: The eluent is too polar, and the compound has a very low affinity for the silica gel.
-
Solution: Decrease the polarity of the eluent. For instance, if you are using a 50:50 hexane:ethyl acetate mixture, try switching to 80:20 or 90:10.
Problem: The separation between the product and impurities is poor.
-
Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Fine-tune the eluent: Perform a series of TLC experiments with different solvent ratios to find the optimal system that gives good separation between the spots. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Consider a different solvent system: If adjusting the ratio of your current system doesn't work, try a different combination of solvents (e.g., hexane/dichloromethane or toluene/ethyl acetate).
-
Check for column overloading: Using too much crude material for the size of the column can lead to broad bands and poor separation.
-
Diagram 1: Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Guide 3: Troubleshooting Liquid-Liquid Extractions (Workup)
The initial workup is critical for removing a significant portion of impurities.
Problem: An emulsion forms between the organic and aqueous layers.
-
Cause: Emulsions are common when there are surfactants or finely divided solids present. Vigorous shaking can also contribute.
-
Solution:
-
Be patient: Allow the separatory funnel to stand for some time; the layers may separate on their own.
-
Add brine: A saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
-
Problem: Difficulty in identifying the organic and aqueous layers.
-
Cause: The densities of the two layers may be very similar, or the presence of colored impurities can obscure the interface.
-
Solution:
-
Add a few drops of water: Observe which layer the drops merge with; this will be the aqueous layer.
-
Check densities: Remember that halogenated solvents like dichloromethane are generally denser than water, while most other common organic solvents (e.g., ethyl acetate, hexane, ether) are less dense.
-
Diagram 2: General Purification Workflow for this compound
Caption: A typical purification flowchart for this compound.
III. References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2), 85-103. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
Allen. (2025). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2015). hplc of thiourea. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. Retrieved from [Link]
-
Allen. (2025). Purification of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm, 17(38), 7352-7358. Retrieved from [Link]
-
AJOL. (2020). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 1,3-Dioctyl-2-thiourea in Polar Solvents
Welcome to the technical support center for 1,3-Dioctyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in polar solvent systems. Given the highly lipophilic nature of this compound, stemming from its two long octyl chains, achieving sufficient concentrations in aqueous or other polar media for experimental assays can be a significant hurdle.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in established principles of physical chemistry and formulation science, providing you with the rationale behind each strategy and detailed protocols to implement in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in polar solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a molecular structure dominated by two eight-carbon alkyl (octyl) chains. These long hydrocarbon chains are nonpolar and hydrophobic. In contrast, polar solvents, such as water, methanol, or ethanol, have molecules with significant dipole moments and form strong intermolecular hydrogen bonds.
The large nonpolar surface area of this compound disrupts the hydrogen-bonding network of polar solvents, which is an energetically unfavorable process. Consequently, the solute-solvent interactions between this compound and polar solvents are weak compared to the strong solvent-solvent interactions of the polar medium and the van der Waals forces between the long alkyl chains of the solute molecules. This mismatch in polarity is the primary reason for its poor solubility.
Q2: I'm observing an oily film or solid precipitate when I try to dissolve this compound in my aqueous buffer. What's happening?
A2: This is a classic sign of a compound exceeding its solubility limit in a given solvent. The oily film indicates that the compound is phase-separating from the aqueous medium due to its hydrophobicity. A solid precipitate suggests that the compound is not dissolving and may even be aggregating. To address this, you will need to employ a solubility enhancement strategy.
Q3: What are the most common strategies to improve the solubility of lipophilic compounds like this compound in polar solvents?
A3: There are several effective techniques, each with its own mechanism of action. The most common approaches for a compound like this compound include:
-
Cosolvency: Introducing a water-miscible organic solvent (a cosolvent) to the aqueous phase to reduce the overall polarity of the solvent system.[1][2]
-
Use of Surfactants: Employing amphiphilic molecules that can form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous phase.[3][4][5]
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with the nonpolar regions of the drug molecule.[6]
-
Solid Dispersion: Dispersing the compound in a solid, hydrophilic carrier at a molecular level to improve its wettability and dissolution rate.[7][8]
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of your system to excipients, and the intended application.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to tackling the solubility issues of this compound. We recommend following this workflow to identify the most suitable solution for your experimental needs.
Workflow for Solubility Enhancement
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Strategy 1: Cosolvency
Principle of Action: Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture.[1][2] This makes the environment more favorable for dissolving nonpolar solutes like this compound by decreasing the energy required to create a cavity for the solute and increasing favorable solute-solvent interactions.
Common Cosolvents:
| Cosolvent | Properties | Typical Starting Concentration (% v/v) |
| Ethanol | Less toxic, widely available. | 5-20% |
| Propylene Glycol (PG) | Good solubilizing power, low volatility. | 5-30% |
| Polyethylene Glycol 400 (PEG 400) | Excellent solubilizer for many hydrophobic compounds. | 10-40% |
| Dimethyl Sulfoxide (DMSO) | Very strong solubilizing power, use with caution in biological systems. | 1-10% |
Experimental Protocol: Screening for an Effective Cosolvent System
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a pure, volatile organic solvent where it is freely soluble (e.g., dichloromethane or acetone).
-
Solvent System Preparation: In a series of vials, prepare different aqueous solutions containing varying percentages of your chosen cosolvents (e.g., 5%, 10%, 20% ethanol in water).
-
Solubility Determination (Solvent Evaporation Method):
-
Aliquot a small, precise volume of the this compound stock solution into each vial.
-
Evaporate the volatile organic solvent under a gentle stream of nitrogen, leaving a thin film of the compound at the bottom of the vial.
-
Add a fixed volume of your prepared cosolvent-water mixtures to each vial.
-
Vortex the vials vigorously for 2-5 minutes and then allow them to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation.
-
-
Observation and Quantification:
-
Visually inspect for any undissolved material.
-
For clear solutions, carefully collect the supernatant (after centrifugation, if necessary, to pellet any undissolved micro-particles).
-
Quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
-
Troubleshooting Cosolvency:
-
Issue: The compound still precipitates at the desired concentration.
-
Solution: Increase the percentage of the cosolvent. Be mindful of the tolerance of your experimental system to higher concentrations of organic solvents.
-
-
Issue: The chosen cosolvent interferes with the experimental assay.
-
Solution: Screen other cosolvents. For example, if DMSO is causing cell toxicity, try ethanol or PEG 400.
-
Strategy 2: Surfactants
Principle of Action: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate lipophilic molecules like this compound, thereby increasing their apparent solubility in the bulk aqueous phase.[3][4][5]
Commonly Used Surfactants:
| Surfactant | Type | Properties |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity, good for forming oil-in-water emulsions. |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween® 80, often used in biological assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizing agent, but can denature proteins. |
| Cremophor® EL | Non-ionic | Effective for highly hydrophobic compounds, but has some reported toxicities. |
Experimental Protocol: Surfactant-based Solubilization
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.
-
Solubilization:
-
Use the thin-film method described in the cosolvency protocol.
-
Add the surfactant solutions to the vials containing the this compound film.
-
Vortex and equilibrate as described previously. Gentle heating may aid in micellar encapsulation but be cautious of compound stability.
-
-
Quantification: Analyze the concentration in the clear supernatant by HPLC-UV.
Troubleshooting Surfactants:
-
Issue: The solution is cloudy or hazy.
-
Solution: The concentration of the compound may be too high for the amount of surfactant used, or the system may be forming an emulsion rather than a clear micellar solution. Try increasing the surfactant concentration or using a different surfactant.
-
-
Issue: The surfactant interferes with the biological activity being studied.
-
Solution: Non-ionic surfactants like the Polysorbates are generally less disruptive to protein structure than ionic surfactants like SDS. Test different classes of surfactants for compatibility.
-
Strategy 3: Cyclodextrin Complexation
Principle of Action: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic. They can encapsulate the hydrophobic parts of a guest molecule, such as the octyl chains of this compound, forming a water-soluble inclusion complex.[6]
Common Cyclodextrins:
| Cyclodextrin | Cavity Size | Properties |
| β-Cyclodextrin (β-CD) | Intermediate | Limited water solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate | High water solubility, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Intermediate | High water solubility, negatively charged. |
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Agitation: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Analysis: Filter the solutions to remove undissolved compound and analyze the filtrate by HPLC-UV to determine the concentration of dissolved this compound.
-
Plot: Create a phase solubility diagram by plotting the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.
Caption: Workflow for a phase solubility study with cyclodextrins.
Troubleshooting Cyclodextrin Complexation:
-
Issue: Limited increase in solubility.
-
Solution: The cavity of the cyclodextrin may not be the optimal size for the octyl chains. Try a different type of cyclodextrin. Also, ensure true equilibrium has been reached.
-
-
Issue: The cyclodextrin itself has low solubility (e.g., native β-CD).
-
Solution: Use a chemically modified, more soluble derivative like HP-β-CD or SBE-β-CD.
-
Strategy 4: Solid Dispersion
Principle of Action: A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic solid carrier.[7][8] This is typically achieved by dissolving both the drug and the carrier in a common solvent and then removing the solvent, or by melting the carrier and dispersing the drug in the melt. This process can reduce the drug's crystallinity and increase its surface area at the molecular level, leading to improved wettability and a faster dissolution rate when introduced to an aqueous medium.[9]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000)
-
Hydroxypropyl Methylcellulose (HPMC)
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the resulting solid dispersion and gently pulverize it to obtain a fine powder.
-
Dissolution Testing: Compare the dissolution rate of this solid dispersion powder in your aqueous medium of interest to that of the pure, unprocessed this compound.
Troubleshooting Solid Dispersion:
-
Issue: The resulting solid is sticky or oily.
-
Solution: The drug-to-carrier ratio may be too high. Try increasing the proportion of the hydrophilic carrier.
-
-
Issue: The dissolution rate is not significantly improved.
-
Solution: The drug may not be molecularly dispersed and could be present as crystalline domains within the carrier. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to assess its physical state. Consider a different carrier or preparation method (e.g., melt extrusion).
-
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Chaudhari, P. D., & Dugar, R. P. (2017). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Loftsson, T., & Duchene, D. (2007). Drug solubilization by complexation. International Journal of Pharmaceutics, 329(1-2), 1–11.
- Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
-
Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
- Kumar, S., & Singh, P. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 1965.
- Ahad, H. A., Sreeramulu, J., & Padmaja, B. S. (2021). Co-solvency and anti-solvent method for the solubility enhancement. International Journal of Research in Pharmaceutical Sciences, 12(3), 1345-1350.
- Dixit, A. K., & Singh, R. P. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257.
- Patel, M. M., Patel, D. M., & Patel, K. N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6.
- Tirunagari, M., & et al. (2015). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review.
- Khiabani, A., Jouyban, A., & Azarbayjani, A. F. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.
- Sharma, D., & et al. (2021). Enhancing solubility and stability of poorly soluble drugs.
-
Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
- Sharma, A., & Jain, C. P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 73-80.
- Mahapatra, A. P. K., & et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Chavan, P. (n.d.). Enhancing solubility of poorly soluble drugs using various techniques. LinkedIn.
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
- Kumar, A., & Sahoo, S. K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(2), 061-073.
- Google Patents. (n.d.). EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Singh, S., & et al. (2021). Solubility Enhancement of Poorly Soluble Drugs: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 12(5), 2413-2425.
-
PubChem. (n.d.). C10H24N4S2. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C17H36N2S). Retrieved from [Link]
- Al-Hussain, S. A., & et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 27(11), 3466.
- Jwalapuram, R., & et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life Science and Pharma Research, 10(5), P11-16.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and T-Life Sciences.
-
PubChem. (n.d.). Thiourea. Retrieved from [Link]
- Wozniak, K., & et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.
- Chen, J., & et al. (2010). Measurement and correlation for solubility of thiourea in different solvents. The Canadian Journal of Chemical Engineering, 88(2), 293-296.
- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-6.
- Al-Hussain, S. A., & et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review.
-
SciSpace. (n.d.). Preparation of the Thiourea Ester Dreivatives. Retrieved from [Link]
-
PubChem. (n.d.). Thiourea dioxide. Retrieved from [Link]
Sources
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- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
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managing side reactions in the synthesis of N,N'-dialkylthioureas
Welcome to the technical support center for the synthesis of N,N'-dialkylthioureas. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing these versatile compounds. Here, we will delve into the common challenges, with a focus on managing and mitigating side reactions to improve yield, purity, and overall success of your synthetic endeavors.
Introduction: The Synthetic Challenge
N,N'-dialkylthioureas are a class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. While several synthetic routes to these molecules exist, the path is often complicated by the formation of unwanted byproducts. This guide provides a structured approach to troubleshooting these side reactions, offering insights into their mechanisms and practical, field-tested solutions.
Core Synthetic Methodologies: An Overview
A foundational understanding of the primary synthetic routes is crucial for effective troubleshooting. The two most prevalent methods for synthesizing N,N'-dialkylthioureas are:
-
From Isothiocyanates and Amines: This is often the most direct and high-yielding method, involving the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of an isothiocyanate.[1]
While seemingly straightforward, both methods are susceptible to side reactions influenced by factors such as steric hindrance, the nucleophilicity of the amine, and the stability of the intermediates.[1]
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction is sluggish or has stalled, resulting in a low yield. What are the potential causes and how can I resolve this?
Potential Causes:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric bulk can be poor nucleophiles, leading to slow reaction rates.[3] For instance, anilines with strong electron-withdrawing groups like a nitro group are significantly less reactive.[3]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the reactants, slowing down the reaction.[1]
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time, reducing the effective concentration of the reactant.[1]
Diagnostic Steps:
-
Monitor the reaction by Thin Layer Chromatography (TLC): The persistence of starting materials (amine and/or isothiocyanate) over an extended period is a clear indication of a sluggish reaction.
-
Check the purity of your isothiocyanate: If possible, analyze the isothiocyanate by GC-MS or NMR to check for degradation products.
Solutions and Protocols:
-
Increase the Reaction Temperature: For sterically hindered or weakly nucleophilic reactants, increasing the temperature can provide the necessary activation energy to drive the reaction forward. The use of microwave irradiation can also be highly effective in overcoming these energy barriers.[1]
-
Use a Catalyst: In syntheses starting from thiourea and amines, a phase transfer catalyst like PEG-400 can be employed to improve reaction rates.[4]
-
In-situ Generation of Isothiocyanate: To circumvent the instability of isothiocyanates, they can be generated in-situ. A common method involves the reaction of an acid chloride with ammonium thiocyanate.[5][6][7]
Experimental Protocol: In-situ Generation of Isothiocyanate and Reaction with an Amine
-
To a solution of ammonium thiocyanate (1.0 eq.) in anhydrous acetone, add a solution of the desired acid chloride (1.0 eq.) in anhydrous acetone dropwise.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and add a solution of the primary or secondary amine (1.0 eq.) in anhydrous acetone.
-
Reflux the mixture for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.[5]
Workflow for Addressing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an unexpected, less polar byproduct in my reaction. How can I identify and minimize it?
Potential Cause:
-
Formation of Symmetrical Thiourea: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the intermediate isothiocyanate can react with the starting amine, leading to the formation of a symmetrical thiourea as a byproduct.[1]
Diagnostic Steps:
-
TLC Analysis: The symmetrical byproduct will likely have a different Rf value than the desired unsymmetrical product.
-
NMR and MS Analysis: These techniques can confirm the structure of the byproduct. The mass spectrum will show a molecular ion peak corresponding to the symmetrical thiourea. The 1H and 13C NMR spectra will show a simpler pattern of signals consistent with a symmetrical molecule.
Solutions and Protocols:
-
Control Stoichiometry: Careful control of the stoichiometry of the reactants is crucial. A two-step, one-pot approach is often effective.
-
Two-Step, One-Pot Synthesis of Unsymmetrical Thioureas:
-
In the first step, generate the isothiocyanate from one of the amines.
-
Once the formation of the isothiocyanate is complete (as monitored by TLC or IR spectroscopy), add the second, different amine to the reaction mixture.
-
This sequential addition minimizes the opportunity for the intermediate isothiocyanate to react with the first amine.
Question 3: My final product is contaminated with a more polar, water-soluble impurity. What is it and how can I remove it?
Potential Cause:
-
Unreacted Ammonium Thiocyanate: In syntheses involving the in-situ generation of isothiocyanates from acid chlorides and ammonium thiocyanate, any unreacted ammonium thiocyanate can contaminate the final product.[5]
-
Formation of Dithiocarbamate Salts: In reactions using carbon disulfide, the intermediate dithiocarbamate, formed from the reaction of the amine with CS2, can persist as a salt if the subsequent reaction to form the thiourea is incomplete.
Diagnostic Steps:
-
Solubility Test: The impurity's high solubility in water is a strong indicator.
-
IR Spectroscopy: The presence of a strong, broad absorption in the N-H and S-H stretching regions, along with characteristic peaks for the thiocyanate group (around 2050 cm-1), can suggest the presence of these impurities.
Solutions and Protocols:
-
Aqueous Work-up: A simple aqueous work-up is often sufficient to remove these highly polar impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water to extract the polar impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble impurities.[8]
Purification Workflow for Removing Polar Impurities
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
controlling the size of nanoparticles with 1,3-Dioctyl-2-thiourea concentration
Topic: Controlling Nanoparticle Size with 1,3-Dioctyl-2-thiourea Concentration
Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound for the controlled synthesis of nanoparticles. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the nuances of your experiments and troubleshoot common challenges.
Section 1: Fundamental Principles & FAQs
This section addresses the core concepts behind using this compound and its impact on the final nanoparticle characteristics.
Q1: What are the primary roles of this compound in the synthesis of metal sulfide nanoparticles?
This compound serves two critical functions in a typical "hot injection" or "one-pot" synthesis of metal sulfide nanoparticles (e.g., CdS, PbS, ZnS):
-
Sulfur Source: Its primary chemical role is to act as a precursor that thermally decomposes to provide sulfide ions (S²⁻).[1] These ions then react with metal cations from a precursor (like cadmium oxide or lead acetate) to form the metal sulfide nanocrystal. The decomposition rate is a key parameter that you can control.
-
Capping and Stabilizing Agent: The thiourea molecule, and specifically its long dioctyl chains, can coordinate to the surface of the newly formed nanoparticles.[2][3] This surface binding, or "capping," is crucial for preventing uncontrolled growth and aggregation of the nanoparticles. The two long, non-polar octyl chains provide steric hindrance in non-polar organic solvents (like 1-octadecene), keeping the particles well-dispersed.[4]
Understanding this dual functionality is the first step to mastering your synthesis. The balance between its role as a reactant and a stabilizer is what allows for precise size control.
Q2: How exactly does increasing the concentration of this compound lead to smaller nanoparticles?
This is a cornerstone of nanoparticle size control and relates directly to classical nucleation and growth theory. A higher concentration of this compound relative to the metal precursor generally results in smaller, more monodisperse nanoparticles.[2]
Here's the causal mechanism:
-
Rapid Nucleation: A high concentration of the sulfur precursor leads to a rapid increase in the concentration of sulfide ions upon thermal decomposition. This supersaturation of monomers (the basic building blocks of the nanoparticle) triggers a rapid, widespread nucleation event, where a large number of small nanocrystal "seeds" form almost simultaneously.
-
Monomer Depletion: This burst of nucleation quickly consumes a large portion of the available precursors in the solution.
-
Limited Growth: With the precursor concentration now significantly lowered, there is less material available for the subsequent growth of the existing nuclei. The growth phase is effectively "starved," resulting in a final population of small nanoparticles.
Conversely, a low concentration of this compound leads to slower nucleation, forming fewer initial seeds. This leaves a higher concentration of monomers in solution for a longer period, allowing these few seeds to grow much larger. This often results in a broader size distribution as well.[5]
Q3: Why is this compound often preferred over simpler sources like elemental sulfur or unsubstituted thiourea in organic-phase synthesis?
The choice of precursor is a critical experimental design decision. While simpler sources can work, this compound offers superior control due to its molecular structure:
-
Tunable Reactivity: The N,N'-disubstituted structure of this compound makes its decomposition more controlled and predictable compared to the often explosive reactivity of elemental sulfur dissolved in a coordinating solvent. The reactivity of substituted thioureas can be tuned by changing the substituent groups, allowing for precise control over the rate of monomer release.[6]
-
Enhanced Solubility: The two C8 alkyl (octyl) chains make the molecule highly soluble in the high-boiling-point organic solvents (e.g., 1-octadecene, oleylamine) typically used for high-quality nanoparticle synthesis.[7] Unsubstituted thiourea has poor solubility in these non-polar media.
-
In-Situ Stabilization: As mentioned, the octyl chains provide excellent steric stabilization, preventing aggregation during and after synthesis. This eliminates the need for adding a separate, potentially interfering, capping ligand.
Section 2: Experimental Protocol & Best Practices
Q4: Can you provide a validated, step-by-step protocol for synthesizing CdS quantum dots using this compound?
Certainly. The following is a general, self-validating protocol for the synthesis of CdS quantum dots in an organic phase. This protocol should be performed using standard air-free techniques (Schlenk line or glovebox) to ensure reproducibility and high quality.
Materials:
-
Cadmium Oxide (CdO, 99.99%)
-
Oleic Acid (OA, technical grade, 90%)
-
1-Octadecene (ODE, technical grade, 90%)
-
This compound (DOTU)
-
Anhydrous Toluene & Methanol (for purification)
Protocol: Synthesis of ~4 nm CdS Nanoparticles
-
Precursor Preparation (Cadmium Oleate Stock):
-
In a 100 mL three-neck flask, combine CdO (e.g., 0.1 mmol), Oleic Acid (e.g., 0.4 mmol), and 10 mL of 1-Octadecene.
-
Attach the flask to a Schlenk line. Add a magnetic stir bar.
-
Heat the mixture to ~120 °C under vacuum for 30 minutes to remove water and air.
-
Switch to an inert atmosphere (Argon or Nitrogen).
-
Increase the temperature to ~250 °C and hold until the reddish-brown CdO powder completely dissolves and the solution becomes clear and colorless, indicating the formation of Cadmium Oleate.
-
Cool the flask down to room temperature. This is your cadmium precursor solution.
-
-
Sulfur Precursor Preparation (DOTU Stock):
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol for a 1:1 Cd:S ratio) in 5 mL of 1-Octadecene. Gentle heating may be required for full dissolution.
-
Load this solution into a syringe.
-
-
Hot Injection Synthesis:
-
Re-heat the three-neck flask containing the cadmium precursor to the desired injection temperature (e.g., 240 °C) under a vigorous stir rate.
-
Once the temperature is stable, swiftly and safely inject the this compound solution into the flask.
-
A rapid color change (e.g., to yellow/orange) should be observed, indicating nanoparticle nucleation.
-
Allow the reaction to proceed for a set time (e.g., 5-10 minutes) to allow for particle growth and annealing. The growth temperature is typically slightly lower than the injection temperature.
-
To stop the reaction, quickly cool the flask by removing the heating mantle and using a water bath.
-
-
Purification:
-
Transfer the crude nanoparticle solution to a centrifuge tube.
-
Add an excess of a non-solvent like methanol to precipitate the nanoparticles.
-
Centrifuge the mixture (e.g., 6000 rpm for 10 minutes).
-
Discard the supernatant, which contains unreacted precursors and excess ligands.
-
Re-disperse the nanoparticle pellet in a minimal amount of a good solvent like toluene.
-
Repeat the precipitation/centrifugation process at least two more times to ensure high purity.
-
For final storage, disperse the purified nanoparticles in a non-polar solvent like toluene or hexane.
-
Q5: What are the most critical parameters to control for reproducibility?
-
Temperature: The injection and growth temperatures are paramount. Even a 5 °C deviation can significantly alter the reaction kinetics and final particle size. Use a calibrated thermocouple placed directly in the reaction mixture.
-
Precursor Molar Ratio (S:Cd): This is your primary tool for size control. Precisely weigh your reagents and use calibrated volumetric equipment.
-
Injection Speed & Stirring Rate: A fast, single-shot injection and vigorous stirring ensure homogeneous mixing and a uniform nucleation event, which is key to achieving a narrow size distribution.
-
Atmosphere: Oxygen can etch the surface of nanoparticles and interfere with precursors. Maintaining an inert (N₂ or Ar) atmosphere is non-negotiable for high-quality synthesis.[8]
Section 3: Troubleshooting Guide
Q6: My nanoparticles are much larger than expected and the size distribution is broad. What are the likely causes?
This is a classic issue that usually points to problems with the nucleation phase.
-
Cause 1: Low Effective Sulfur Concentration: Your DOTU concentration might be too low relative to the cadmium precursor. Double-check your calculations for the S:Cd molar ratio. A lower ratio leads to fewer nuclei and more growth, resulting in larger particles.[2]
-
Cause 2: Inconsistent Temperature: If your injection temperature was too low or fluctuated, the decomposition of DOTU would be slow and inconsistent. This leads to a prolonged nucleation period where new particles are forming while older ones are already growing, inevitably broadening the size distribution.
-
Cause 3: Slow Injection: A slow or dropwise injection of the sulfur precursor is a common mistake. It prevents the rapid supersaturation needed for a single, sharp nucleation burst. Instead, it favors continuous nucleation and growth, leading to a wide range of particle sizes.
Solution: Verify your precursor calculations. Ensure your temperature controller is accurate and stable. Practice a fast, single-shot injection technique.
Q7: I'm observing significant aggregation of my nanoparticles, either during purification or in storage. How can I fix this?
Aggregation occurs when the repulsive forces between particles are overcome by attractive van der Waals forces.[9] In this system, stabilization is primarily steric.
-
Cause 1: Insufficient Capping: The amount of DOTU and oleic acid may not be enough to fully passivate the nanoparticle surface, especially for very small particles which have a very high surface-area-to-volume ratio. Exposed surface patches are "sticky" and lead to aggregation.[10]
-
Cause 2: Inappropriate Solvents during Purification: During the purification steps, adding too much of the non-solvent (e.g., methanol) can "crash out" the particles too aggressively, causing irreversible aggregation. Similarly, trying to re-disperse the final product in a solvent that is too polar can strip the non-polar capping ligands from the surface.
-
Cause 3: Oxidation/Degradation: Over time, exposure to air or UV light can degrade the organic capping layer, reducing steric hindrance and leading to aggregation.
Solution: Consider increasing the ligand-to-metal precursor ratio slightly. During purification, add the non-solvent dropwise until the solution just becomes turbid, then centrifuge. Store purified nanoparticles under an inert atmosphere, in the dark, and in a non-polar solvent. For persistent issues, dialysis against a polymer solution can be a gentle method for concentration without aggregation.[11][12]
Q8: My XRD analysis shows sharp peaks indicating good crystallinity, but my TEM images show large, irregular clumps instead of discrete nanoparticles. What does this mean?
This is a very common point of confusion. XRD and TEM are measuring two different things:
-
XRD (X-Ray Diffraction) probes the periodic arrangement of atoms within a single nanocrystal. Sharp peaks tell you that you have successfully formed the desired crystalline material (e.g., the cubic phase of CdS) and can be used to estimate the average crystallite size (the size of the individual, perfectly ordered domains).
-
TEM (Transmission Electron Microscopy) provides a direct visual image of the particles. It shows you their size, shape, and, crucially, their state of dispersion.
The discrepancy you are seeing means you have successfully synthesized highly crystalline nanoparticles, but they have aggregated into large clusters.[3] The issue is not with the core synthesis, but with the colloidal stability (capping) or the TEM sample preparation itself. If the particles aggregate as the solvent evaporates on the TEM grid, you will see clumps even if they were well-dispersed in solution.
Solution: First, address potential stability issues as described in Q7. Second, optimize your TEM sample preparation. Try using a more dilute solution, a different solvent for deposition, or a different grid type (e.g., carbon-coated vs. holey carbon).
Section 4: Data Interpretation
The relationship between this compound concentration and nanoparticle properties can be summarized as follows. These are general trends, and exact values will depend on your specific reaction conditions.
| Parameter | Low DOTU Concentration (e.g., 0.5:1 S:Cd) | High DOTU Concentration (e.g., 2:1 S:Cd) | Causality |
| Nucleation Rate | Slow | Fast, Burst-like | Higher monomer concentration drives faster nucleation kinetics. |
| Resulting Particle Size | Larger (e.g., > 6 nm) | Smaller (e.g., < 4 nm) | Fast nucleation consumes precursors, limiting subsequent particle growth.[2] |
| Size Distribution | Broader (Higher Polydispersity) | Narrower (Lower Polydispersity) | A single, uniform nucleation event leads to more uniform growth.[13] |
| Optical Properties (Quantum Dots) | Red-shifted absorption/emission | Blue-shifted absorption/emission | Due to the quantum confinement effect; smaller particles have a larger bandgap.[14] |
| Colloidal Stability | Potentially Lower | Generally Higher | Higher concentration provides more ligand molecules to passivate the nanoparticle surface. |
Section 5: Visual Guides & Workflows
Workflow for Nanoparticle Synthesis
The following diagram illustrates the key stages of the hot-injection synthesis process.
Caption: Hot-injection synthesis workflow using this compound.
Mechanism of Size Control via Concentration
This diagram illustrates the conceptual difference between using low and high concentrations of the sulfur precursor.
Caption: Effect of DOTU concentration on nanoparticle nucleation and growth.
References
-
Mishra, J., Kaur, H., Ganguli, A. K., & Kaur, N. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4539. [Link]
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Stroyuk, O., Raevska, O., Gaponik, N., & Eychmüller, A. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. RSC Advances, 12(35), 22965-22976. [Link]
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Yao, G. Q., Shen, H. S., & Zhang, K. (2003). The effect of the ratio of thiourea to Cd2+ on the properties of CdS nanoparticles. Journal of Materials Science Letters, 22(11), 811-812. [Link]
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Ceriello, A., et al. (2018). Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies. Materials, 11(1), 133. [Link]
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Park, J., et al. (2020). Solvent-Free Synthesis of Quaternary Metal Sulfide Nanoparticles Derived from Thiourea. Chemistry – An Asian Journal, 15(19), 3072-3078. [Link]
-
Heidari, S., Alavinia, S., & Ghorbani-Vaghei, R. (2023). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. Scientific Reports, 13(1), 13393. [Link]
- Ahmad, T., et al. (2011). Preparation of transition metal sulfide nanoparticles via hydrothermal route. Journal of Ovonic Research, 7(5), 95-103.
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Anderson, N. C., & Owen, J. S. (2023). Controlling Phase in Colloidal Synthesis. ACS Nanoscience Au, 3(4), 282-293. [Link]
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Nguyen, T. T., et al. (2020). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
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Dunne, P. W., Munn, A. S., Starkey, C. L., & Lester, E. H. (2015). Metal Sulfide Nanoparticles: Precursor Chemistry. Inorganic Chemistry, 54(23), 11467-11487. [Link]
-
Wang, Y., et al. (2007). In air liquid–solid phase synthesis of metal sulfide nanoparticles from metal acetates and thiourea. Materials Research Bulletin, 42(6), 1118-1124. [Link]
-
Chauhan, A., et al. (2015). Can thiourea act as a sulfur source and capping ligand, too? ResearchGate. [Link]
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Sibiya, P. N., & Moloto, M. J. (2018). Green synthesis of Ag2S nanoparticles: Effect of pH and capping agent on size and shape of NPs and their antibacterial activity. Digest Journal of Nanomaterials and Biostructures, 13(2), 411-418. [Link]
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Vauthier, C., Cabane, B., & Labarre, D. (2008). How to concentrate nanoparticles and avoid aggregation?. European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 466-475. [Link]
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Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles V.1. protocols.io. [Link]
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Es-Souni, M., & Es-Souni, M. (2020). Aggregation of chitosan nanoparticles in cell culture: Reasons and resolutions. International Journal of Pharmaceutics, 578, 119119. [Link]
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Vauthier, C., Cabane, B., & Labarre, D. (2008). How to concentrate nanoparticles and avoid aggregation?. ResearchGate. [Link]
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Yasir, M., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanomaterials, 2020, 6975245. [Link]
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Stroyuk, O., Raevska, O., Gaponik, N., & Eychmüller, A. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. RSC Publishing. [Link]
-
Lee, C., et al. (2005). Large-Area Ordered Quantum-Dot Monolayers via Phase Separation During Spin-Casting. Advanced Functional Materials, 15(7), 1117-1124. [Link]
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López-Quintela, M. A., Tojo, C., & Blanco, M. C. (2004). Effects of the reaction rate on the size control of nanoparticles synthesized in microemulsions. Langmuir, 20(10), 4079-4082. [Link]
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Hotze, E. M., Phenrat, T., & Lowry, G. V. (2010). Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment. Journal of Environmental Quality, 39(6), 1909-1924. [Link]
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Telep, M., et al. (2018). Assessing the Environmental Effects Related to Quantum Dot Structure, Function, Synthesis and Exposure. International Journal of Environmental Research and Public Health, 15(8), 1739. [Link]
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Technical Support Center: Navigating the Steric Effects of Octyl Groups in 1,3-Dioctyl-2-thiourea (DOTU) Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3-Dioctyl-2-thiourea (DOTU). This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique thiourea derivative in their work. The defining characteristic of DOTU is its two long, aliphatic octyl chains. These groups impart high solubility in nonpolar organic solvents but also introduce significant steric hindrance. This guide provides troubleshooting strategies and answers to frequently asked questions, focusing on how to manage the steric challenges and leverage the unique properties of DOTU in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the structure, properties, and applications of this compound.
Q1: What is this compound (DOTU) and what are its primary applications?
A: this compound is an N,N'-disubstituted thiourea featuring two C8 alkyl chains. Thiourea derivatives are a versatile class of compounds with a wide range of uses.[1] They are prominent in organocatalysis, where they function as hydrogen-bond donors to activate electrophiles.[2][3] Additionally, they serve as crucial intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry as ligands for metal complexes.[4] Many thiourea derivatives also exhibit significant biological activity, making them valuable scaffolds in drug discovery.[5][6]
Q2: How do the octyl groups fundamentally influence the properties of DOTU compared to other thioureas?
A: The two octyl groups create a critical trade-off in properties:
-
Enhanced Solubility: The long, nonpolar alkyl chains make DOTU highly soluble in a wide range of organic solvents, such as hexanes, dichloromethane, and tetrahydrofuran. This is a significant advantage over simple thiourea or aromatic thioureas (like Schreiner's catalyst), which often have poor solubility in these media.
-
Increased Steric Hindrance: The bulky and flexible octyl chains can physically block or "shield" the catalytically active N-H protons and the sulfur atom of the thiourea core. This steric congestion can hinder the approach of substrates, potentially reducing reaction rates or influencing stereochemical outcomes.[7][8]
-
Reduced Electronic Activation: Unlike catalysts bearing electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl), the electron-donating nature of the alkyl octyl groups makes the N-H protons less acidic.[2] This reduces the strength of the hydrogen bonds it can form, potentially lowering its catalytic efficiency compared to electronically activated thioureas.
Q3: What is the primary mechanism of thiourea organocatalysis, and how do the octyl groups in DOTU affect this role?
A: Thiourea organocatalysis operates through non-covalent interactions, primarily double hydrogen bonding.[2] The two N-H protons on the thiourea act as a "clamp," binding to and activating an electrophilic substrate (often a carbonyl group). This activation lowers the energy of the transition state, accelerating the reaction.
The octyl groups in DOTU impact this mechanism in two ways:
-
Steric Shielding: They can physically obstruct the binding site, making it difficult for bulky substrates to approach and be activated by the N-H protons.
-
Weaker H-Bonds: As electron-donating groups, the octyl chains decrease the acidity of the N-H protons, leading to weaker hydrogen-bonding interactions compared to thioureas with electron-withdrawing substituents.
Caption: General mechanism of thiourea-mediated substrate activation.
Q4: What are the typical solvents and temperature ranges for reactions involving DOTU?
A: Due to its excellent solubility, DOTU is compatible with a broad array of organic solvents, including nonpolar (hexane, toluene), moderately polar (diethyl ether, ethyl acetate), and polar aprotic (DCM, THF, acetonitrile) solvents. The choice of solvent should be based on the requirements of the other reactants. Reaction temperatures can vary widely, from room temperature to reflux, depending on the reactivity of the substrates. For reactions that are sluggish due to steric hindrance, gentle heating (40-80 °C) is often employed to increase the reaction rate.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a systematic approach to resolving specific problems you may encounter when using DOTU.
Issue 1: Low or No Yield During the Synthesis of DOTU
-
Symptom: Thin-Layer Chromatography (TLC) or NMR analysis of the crude reaction mixture shows a significant amount of unreacted starting material (e.g., octylamine, octyl isothiocyanate).
-
Primary Cause: The steric bulk of the octyl groups can significantly slow down the nucleophilic addition reaction that forms the thiourea.[8] Standard reaction conditions used for less hindered amines may be insufficient.
-
Troubleshooting Logic:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reaction Time/Energy | 1. Prolong Reaction Time: Extend the reaction from a few hours to 12-24 hours, monitoring periodically by TLC. 2. Increase Temperature: Gently heat the reaction mixture to 50-80 °C. 3. Use Microwave Irradiation: Microwave synthesis can often provide the energy needed to overcome steric barriers in a shorter timeframe.[8] | Sterically hindered reactions have a higher activation energy. Providing more thermal energy or allowing more time increases the probability of successful molecular collisions. |
| Low Reactant Purity | 1. Purify Starting Materials: Ensure the amine and isothiocyanate (or its precursor) are pure. Amines can oxidize, and isothiocyanates can degrade upon storage. 2. Use Fresh Reactants: Use freshly opened or distilled starting materials. | Impurities can inhibit the reaction or lead to side products, consuming reactants and lowering the yield of the desired product. |
| Poor Nucleophilicity of Amine | For syntheses starting from precursors other than isothiocyanates (e.g., using carbon disulfide), the nucleophilicity of the amine is critical. If using a less reactive precursor, consider switching to the more direct amine + isothiocyanate route. | The reaction of an amine with an isothiocyanate is typically a highly efficient and direct method for synthesizing N,N'-disubstituted thioureas.[9] |
Issue 2: Poor Catalytic Activity in a Known Thiourea-Catalyzed Reaction
-
Symptom: A reaction known to be catalyzed by thioureas (e.g., Michael addition, Friedel-Crafts) proceeds very slowly or not at all when using DOTU as the catalyst, especially compared to a benchmark like Schreiner's catalyst.
-
Potential Causes & Troubleshooting:
-
Steric Hindrance: The bulky octyl groups are preventing the substrate from accessing the catalytic N-H core.
-
Low Acidity: The N-H protons of DOTU are not sufficiently acidic to activate the specific substrate effectively.
-
Caption: Troubleshooting logic for poor catalytic activity of DOTU.
Issue 3: Difficulty with Product Purification and Isolation
-
Symptom: During column chromatography, the desired product co-elutes with unreacted DOTU, making separation difficult. The DOTU streaks across many fractions.
-
Primary Cause: High lipophilicity. The two C8 chains give DOTU a polarity similar to many organic products and cause it to be highly soluble in common eluents like hexane/ethyl acetate mixtures.
-
Troubleshooting Strategies:
| Method | Procedure | Rationale |
| Crystallization | If your product is a solid, attempt to crystallize it from a suitable solvent system. Try dissolving the crude mixture in a minimum amount of a hot solvent in which the product is soluble but DOTU is less soluble upon cooling (e.g., ethanol, methanol, or isopropanol). | This exploits differences in solubility and crystal lattice energy between your product and the highly flexible, non-crystalline DOTU. |
| Modified Chromatography | 1. Use a More Polar Eluent: Switch to a more polar solvent system, such as dichloromethane/methanol, to increase the separation factor. 2. Use a Different Stationary Phase: Consider using a different stationary phase like alumina or a reverse-phase column if the polarity difference is more pronounced under those conditions. | Changing the mobile or stationary phase alters the retention factors (Rf) of the compounds, potentially improving separation. |
| Liquid-Liquid Extraction | If there is a significant polarity difference between your product and DOTU, an acidic or basic wash might help. This is generally not effective for removing DOTU itself but can remove other impurities. | This method is best for removing ionic or highly polar/nonpolar impurities, but DOTU's intermediate polarity makes it challenging to isolate this way. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound (DOTU)
This protocol describes a common method for synthesizing N,N'-disubstituted thioureas from an amine and carbon disulfide.
Materials:
-
n-Octylamine (2.0 eq)
-
Carbon disulfide (CS₂) (1.0 eq)
-
Iodine (I₂) (1.1 eq) or other suitable oxidizing agent
-
Triethylamine (TEA) or another base (2.2 eq)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve n-octylamine (2.0 eq) and triethylamine (2.2 eq) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
A solution of iodine (1.1 eq) in the same solvent is added portion-wise or dropwise. The color of the iodine will fade as it is consumed.
-
Monitor the reaction progress by TLC until the starting amine is consumed.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography or crystallization to yield pure this compound.
Characterization:
-
The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.[10] The disappearance of the primary amine signal and the appearance of characteristic thiourea N-H and C=S signals are indicative of product formation.
Data Table: Comparative Solubility of Common Thioureas
This table provides a qualitative overview of the solubility of different thioureas, highlighting the key role of the octyl groups in DOTU.
| Compound | Structure | Water | Hexane | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Thiourea | H₂N(C=S)NH₂ | Soluble | Insoluble | Sparingly Soluble | Soluble |
| Schreiner's Catalyst | Ar-NH(C=S)NH-Ar* | Insoluble | Sparingly Soluble | Soluble | Soluble |
| This compound (DOTU) | C₈H₁₇-NH(C=S)NH-C₈H₁₇ | Insoluble | Soluble | Very Soluble | Very Soluble |
*Ar = 3,5-bis(trifluoromethyl)phenyl
References
-
Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from Wikipedia. [Link]
-
Papagiannouli, D., et al. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry. [Link]
-
Lee, S. T., et al. (2017). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Journal of the American Chemical Society. [Link]
-
Papagiannouli, D., et al. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journals. [Link]
-
Smith, A. D., et al. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Royal Society of Chemistry. [Link]
-
Rehman, W., et al. (2018). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules (Basel, Switzerland). [Link]
-
Unknown Author. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. [Link]
-
Al-Mokyna, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. [Link]
-
Unknown Author. (2017). New thiourea organocatalysts and their application for the synthesis of 5-(1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. MOST Wiedzy. [Link]
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Unknown Author. (n.d.). Thiourea dioxide promoted efficient organocatalytic one-pot synthesis of a library of novel heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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ResearchGate. (n.d.). Popular thiourea-based organocatalysts. ResearchGate. [Link]
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Unknown Author. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. SciSpace. [Link]
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Dove, A. P., et al. (2005). Thiourea-based bifunctional organocatalysis: supramolecular recognition for living polymerization. Journal of the American Chemical Society. [Link]
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Unknown Author. (2025). (PDF) Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. ResearchGate. [Link]
-
Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. [Link]
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Unknown Author. (2025). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Hindawi. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
-
Le, V. S., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Process for producing thiourea dioxide.
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ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Tan, T. M. C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Pharmaceuticals (Basel, Switzerland). [Link]
-
Unknown Author. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Academia.edu. [Link]
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Al-Hamdany, R., et al. (2025). Reaction of Quinones with Thiourea: Synthesis of 5Hydroxy4-acyl-1,3-benzoxathiol-2-ones. ResearchGate. [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]
-
African Journals Online (AJOL). (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. AJOL. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thiourea: Synthesis, Reactions, and Future Potential. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. [Link]
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degradation pathways of 1,3-Dioctyl-2-thiourea under acidic conditions
Technical Support Center: 1,3-Dioctyl-2-thiourea Degradation
Prepared by: Senior Application Scientist, Chemical Stability & Analysis Division
This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers studying the degradation of this compound under acidic conditions. Given the specific nature of this substituted thiourea, this guide synthesizes established principles of thiocarbamide chemistry with practical, field-proven analytical strategies to address challenges unique to long-chain alkyl derivatives.
Section 1: The Chemistry of Degradation: Proposed Pathway
Understanding the stability of this compound is critical for process optimization, formulation development, and impurity profiling. Under acidic conditions, the primary degradation route is hydrolysis, a reaction catalyzed by protons. The long, hydrophobic octyl chains significantly influence the molecule's solubility and may introduce steric considerations, but the core reactivity of the thiourea functional group remains the central focus.
The proposed mechanism involves the acid-catalyzed nucleophilic attack of water on the thiocarbonyl carbon.
-
Protonation of the Thiocarbonyl: The reaction is initiated by the protonation of the electron-rich sulfur atom. This step increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated thiocarbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers occurs, ultimately making one of the nitrogen atoms part of a better leaving group (an amine).
-
C-N Bond Cleavage & Tautomerization: The tetrahedral intermediate collapses, cleaving a C-N bond to release octylamine and an isothiocyanic acid intermediate. However, the more classically accepted and direct pathway for thiourea hydrolysis leads to the cleavage of the C-S bond.
-
C-S Bond Cleavage (Primary Pathway): A more direct and widely accepted hydrolytic pathway involves the formation of a tetrahedral intermediate which, after proton transfers, eliminates hydrogen sulfide (H₂S). This is analogous to the hydrolysis of ureas, which yields carbon dioxide and amines. This pathway results in the formation of 1,3-dioctylurea and H₂S.[1][2]
Under aerobic conditions, oxidative pathways can compete with or follow hydrolysis.[3][4] The sulfur atom can be progressively oxidized to form sulfenic, sulfinic, and ultimately sulfonic acid intermediates before the C-S bond is cleaved to form sulfate.[5]
Proposed Hydrolysis Pathway Diagram
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Section 2: Troubleshooting Guide for Degradation Experiments
This section addresses common problems encountered during the study of this compound degradation in a question-and-answer format.
| Question / Observation | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| 1. Degradation is slow or incomplete, even at elevated temperatures. | 1. Poor Solubility: The two C8 alkyl chains make the molecule highly hydrophobic, limiting its interaction with the aqueous acidic medium. 2. Insufficient Acid Strength/Concentration: The catalytic proton concentration may be too low to drive the reaction efficiently. 3. Steric Hindrance: The bulky octyl groups may sterically hinder the approach of water to the thiocarbonyl carbon. | Action: a. Introduce a water-miscible organic co-solvent (e.g., acetonitrile, isopropanol) to improve solubility. Start with a low percentage (10-20%) and increase as needed.[6] b. Increase the acid concentration (e.g., from 0.1 M to 1.0 M HCl) or use a stronger acid. c. Increase the reaction temperature in 10°C increments (e.g., 60°C → 70°C). Rationale: The reaction rate is dependent on the collision frequency of reactants. Improving solubility ensures the thiourea is available in the solution phase to interact with hydronium ions and water. |
| 2. I see unexpected peaks in my HPLC/LC-MS analysis. | 1. Oxidative Degradation: If the experiment is not performed under an inert atmosphere, dissolved oxygen can lead to S-oxidation products.[4][7] 2. Thermal Degradation Byproducts: High temperatures can cause side reactions. Thioureas can thermally decompose to form carbodiimides and H₂S.[8] 3. Starting Material Impurities: The commercial source of this compound may contain related impurities or synthesis byproducts. | Action: a. Purge the reaction solution with nitrogen or argon before heating and maintain an inert atmosphere. b. Analyze these "unexpected" peaks using LC-MS/MS to obtain fragmentation data and propose structures. Compare masses to potential byproducts like 1,3-dioctylcarbodiimide or S-oxides. c. Always run a t=0 (initial) sample and a control sample (reagent without heating) to identify peaks present in the original material. |
| 3. My HPLC results are inconsistent (shifting retention, poor peak shape). | 1. Poor Method Suitability: Thiourea and its degradation products (e.g., urea) can have different polarities. The long octyl chains dominate, making the parent compound very non-polar, but peak tailing can still occur. 2. Column Overload/Contamination: Injecting samples from a degradation study can introduce acid and non-volatile salts onto the column. 3. Mobile Phase Issues: Inconsistent mobile phase preparation or lack of pH control can cause retention time drift, especially for ionizable compounds. | Action: a. Peak Tailing: Ensure the mobile phase pH is controlled with a buffer (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress silanol interactions. b. Retention Drift: Use a column thermostat to maintain a consistent temperature (e.g., 30-40°C).[9][10] Before injection, ensure samples are neutralized and filtered (0.45 µm) to protect the column. c. General: Use a guard column to protect the analytical column from contaminants.[9] If pressure increases, try reverse-flushing the column.[11] |
| 4. I have a poor mass balance (<95%) in my study. | 1. Formation of Volatiles: The primary degradation pathway produces hydrogen sulfide (H₂S), a gas that will escape from an open or loosely capped vial.[8][12] 2. Precipitation: The degradation product, 1,3-dioctylurea, is also a non-polar, high molecular weight compound that may precipitate from the reaction mixture upon cooling, especially if a co-solvent was used. 3. Adsorption: Highly non-polar compounds can adsorb to glass or plastic surfaces, or irreversibly bind to the HPLC column. | Action: a. While difficult to quantify H₂S without specialized equipment, acknowledge its formation as a likely cause for incomplete mass balance. b. Visually inspect reaction vials for precipitate. If present, dissolve the entire sample in a strong organic solvent (e.g., methanol or acetonitrile) before dilution for HPLC analysis. c. Use silanized glass vials to minimize adsorption. Ensure the HPLC gradient includes a high-organic wash step to elute any strongly retained compounds from the column.[13] |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary, expected degradation products of this compound in acidic media?
-
The primary expected products from acid hydrolysis are 1,3-dioctylurea and hydrogen sulfide (H₂S) . In the presence of oxidants or air, you may also form sulfate ions and other S-oxygenated intermediates.
-
-
Q2: How do the octyl chains affect the degradation compared to unsubstituted thiourea?
-
The long octyl chains have two main effects. First, they dramatically decrease the molecule's solubility in aqueous solutions, which can slow the reaction rate by reducing its availability for hydrolysis. Second, they may provide some steric hindrance around the thiocarbonyl group, potentially making it slightly less accessible to nucleophilic attack compared to the unsubstituted parent compound.
-
-
Q3: What is the best analytical method to monitor the degradation kinetics?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and common method.[14][15] Given the non-polar nature of this compound and its likely urea byproduct, a C18 or C8 column with a gradient elution from water/acetonitrile is an excellent starting point. For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
-
Q4: Do I need to quench the reaction before HPLC analysis?
-
Yes. To get accurate time-point data, the degradation reaction must be stopped immediately. This is typically done by taking an aliquot of the reaction mixture and diluting it into a cold solvent mixture containing a base (e.g., sodium hydroxide or a buffer like ammonium formate) to neutralize the acid catalyst. This prevents further degradation while the sample is waiting for analysis.
-
Section 4: Standardized Experimental Protocols
Protocol 1: Forced Acidic Degradation Study Workflow
This protocol is designed to assess the stability of this compound under acidic stress, in line with principles from ICH guidelines.[16][17][18]
Workflow Diagram
Caption: Experimental workflow for a forced acidic degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).
-
Reaction Setup:
-
Label three sets of vials for each condition: "Control," "0.1 M HCl," and "1.0 M HCl."
-
To each vial, add a specific volume of the stock solution.
-
To the "Control" vials, add an equivalent volume of purified water.
-
To the "0.1 M HCl" and "1.0 M HCl" vials, add the respective acid solutions to reach a final drug concentration of ~0.1 mg/mL. Ensure the final concentration of ACN is below 20% to favor aqueous hydrolysis.
-
-
Stress Application: Place all vials in a thermostatically controlled oven or water bath set to 60°C. Keep one set of vials at room temperature as a baseline control.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each condition.
-
Quenching: Immediately transfer a 100 µL aliquot from the sample vial into an HPLC vial containing 900 µL of a quenching solution (e.g., 50:50 ACN:Water with 0.2 M Ammonium Formate) to neutralize the acid and stop the reaction.
-
Analysis: Analyze the quenched samples using the validated stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a starting point for separating this compound from its primary degradation product, 1,3-dioctylurea.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 15.0 95 20.0 95 20.1 60 | 25.0 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[14]
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute quenched sample as needed with the initial mobile phase composition (60% B).
References
- Benchchem. (2025). Strategies to minimize degradation of thiourea compounds during storage. Benchchem.
- Gao, J., et al. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides.
- Jabri, E., & Karplus, P. A. (1998). The Urease-Catalyzed Hydrolysis of Thiourea and Thioacetamide. ScienceDirect.
- Sahu, S., et al. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry.
- Svarovsky, S. A., et al. (2005). Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions.
- Chromatography Forum. (2015). hplc of thiourea.
- Metrohm.
- Benchchem. (2025).
- Nguyen, H. M. T., et al. (2019). Theoretical study on the thermal decomposition of thiourea.
- Kochetov, G. A. (2010). Kinetics of Thermal Decomposition of Thiourea.
- Wikipedia. (n.d.). Thiourea.
- Gao, J., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides.
- Reddit. (2022). Thiourea hydrolysis mechanism?. r/chemhelp.
- Peintler, G., et al. (n.d.). Kinetics and mechanism of the Chlorite-Thiourea reaction in acidic medium.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- Sigma-Aldrich. This compound AldrichCPR.
- SCION Instruments. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- MedCrave. (2016).
- Kumar, V., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas.
- Ciawi, P. (2011).
- Brümmer, H. (2011).
- Horváth, A. K., et al. (2017). Kinetics and Mechanism of the Oxidation of Thiourea Dioxide by Iodine in a Slightly Acidic Medium.
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- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. ijpsjournal.com [ijpsjournal.com]
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Technical Support Center: Enhancing the Efficacy of 1,3-Dioctyl-2-thiourea as a Corrosion Inhibitor
Welcome to the technical support center for 1,3-Dioctyl-2-thiourea, a potent corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions that may arise during your experimental work. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively improve the efficiency of this versatile inhibitor.
Troubleshooting Guide: From Suboptimal Performance to Experimental Artifacts
This section addresses specific challenges you may encounter when using this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Issue 1: Suboptimal Inhibition Efficiency Observed
Question: My recent experiment using this compound showed significantly lower inhibition efficiency than expected. What are the likely causes and how can I rectify this?
Answer:
Suboptimal performance of this compound can stem from several factors, ranging from inhibitor concentration to the specific chemistry of your corrosive environment. Let's break down the potential causes and solutions:
-
Inhibitor Concentration: There is a critical concentration for most inhibitors to be effective[1]. Below this threshold, the inhibitor may not form a complete protective layer on the metal surface. Conversely, at very high concentrations, some thiourea derivatives can paradoxically accelerate corrosion.[2][3] This is often attributed to the protonation of the thiourea molecule in acidic media, which can facilitate hydrogen evolution.[2]
-
Solution: Perform a concentration optimization study. A typical approach is to test a range of concentrations (e.g., from 10⁻⁶ M to 10⁻² M) to identify the optimal concentration for your specific system. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are ideal for rapidly assessing performance at different concentrations.[4]
-
-
Solubility and Dispersion: this compound has long alkyl chains, which can affect its solubility in aqueous corrosive media.[5] Poor solubility will lead to a lower effective concentration at the metal surface.
-
Solution:
-
Ensure the inhibitor is fully dissolved in the corrosive medium. The use of a co-solvent (e.g., a small amount of ethanol or acetone) may be necessary, but be sure to run a blank experiment with the co-solvent alone to assess its impact on the corrosion rate.
-
Consider the use of surfactants to improve dispersion, though their interaction with the inhibitor and the metal surface must also be evaluated.
-
-
-
Environmental Factors: The composition of the corrosive medium (e.g., pH, presence of specific ions like chlorides) and temperature can significantly influence inhibitor performance.[6][7]
-
Solution:
-
Characterize your corrosive environment thoroughly.
-
If operating at elevated temperatures, be aware that the adsorption-desorption equilibrium of the inhibitor on the metal surface may shift, potentially reducing its effectiveness.[8]
-
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability in my corrosion inhibition measurements between seemingly identical experiments. What could be causing this lack of reproducibility?
Answer:
Inconsistent results are a common frustration in corrosion research. The root cause often lies in subtle variations in experimental conditions. Here are the key areas to investigate:
-
Surface Preparation of Metal Specimens: The initial state of the metal surface is critical for inhibitor adsorption. An inconsistently prepared surface will lead to variable results.
-
Solution: Standardize your metal specimen preparation protocol. A typical procedure involves:
-
Mechanical polishing with progressively finer grades of emery paper.
-
Degreasing with a suitable solvent (e.g., acetone).
-
Rinsing with distilled or deionized water.
-
Drying thoroughly. Ensure this procedure is followed identically for every experiment.
-
-
-
Stabilization Time: It takes time for the inhibitor to adsorb onto the metal surface and form a stable protective film.
-
Solution: Introduce a pre-immersion or stabilization period for the metal specimen in the inhibitor-containing solution before starting your measurements. Monitor the open circuit potential (OCP) until it reaches a steady state; this is a good indicator that the surface has stabilized.[9]
-
-
Deaeration: The presence of dissolved oxygen can introduce another cathodic reaction, complicating the corrosion process and potentially affecting inhibitor performance.
-
Solution: For fundamental studies, especially in acidic media, deaerating the solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment is recommended to ensure a more controlled system.
-
Issue 3: Suspected Synergistic or Antagonistic Effects
Question: I've added another compound to my system and the inhibition efficiency of this compound has changed dramatically. How can I determine if this is a synergistic or antagonistic effect?
Answer:
The interaction between different chemical species in a corrosive environment can either enhance (synergism) or diminish (antagonism) the performance of your primary inhibitor.
-
Understanding Synergism: Synergism often occurs when a secondary substance enhances the adsorption of the primary inhibitor on the metal surface. For thiourea derivatives, halides and certain metal cations (like Zn²⁺) have been shown to exhibit synergistic effects.[8][10][11]
-
Experimental Verification:
-
Measure the inhibition efficiency of this compound alone (IE₁).
-
Measure the inhibition efficiency of the second compound alone (IE₂).
-
Measure the inhibition efficiency of the mixture (IE₁₂).
-
Calculate the synergism parameter (S) using a recognized formula, such as the one proposed by Aramaki and Hackerman: S = (1 - IE₁₂)/(1 - IE₁ * IE₂)
-
If S > 1, antagonism is indicated.
-
If S < 1, synergism is indicated.
-
If S = 1, there is no interaction.
-
-
-
-
Investigating the Mechanism:
-
Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide evidence of the co-adsorption of both species on the metal surface.[12][13]
-
Electrochemical Studies: Detailed analysis of potentiodynamic polarization curves and electrochemical impedance spectroscopy data can reveal changes in the corrosion mechanism that point towards synergistic or antagonistic interactions.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical application and theoretical underpinnings of this compound as a corrosion inhibitor.
1. What is the primary mechanism of corrosion inhibition for this compound?
This compound, like other thiourea derivatives, functions primarily as an adsorption inhibitor.[14] Its molecules adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] The inhibition mechanism involves:
-
Adsorption Centers: The sulfur and nitrogen atoms in the thiourea group act as active centers for adsorption onto the metal surface.[15][16]
-
Film Formation: The long dioctyl chains contribute to the formation of a dense, hydrophobic film that repels water and corrosive species.
-
Mixed-Type Inhibition: Thiourea derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[2][15]
2. How do I choose the right experimental technique to evaluate its efficiency?
The choice of technique depends on the specific information you need. A multi-technique approach is often the most comprehensive.
| Technique | Information Provided | Advantages | Limitations |
| Weight Loss Method | Average corrosion rate over a long period. | Simple, direct measure of metal loss.[17] | Time-consuming, provides no mechanistic information.[4] |
| Potentiodynamic Polarization | Corrosion current (rate), corrosion potential, and information on whether the inhibitor is anodic, cathodic, or mixed-type.[4][18] | Rapid, provides mechanistic insights.[4] | Can be destructive to the sample. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (related to corrosion rate), double-layer capacitance (related to adsorption), and information on the inhibitor film properties.[4][19] | Non-destructive, provides detailed mechanistic information.[19] | Requires specialized equipment and data analysis. |
| Surface Analysis (SEM, AFM, XPS) | Visualization of the surface morphology, confirmation of a protective film, and elemental composition of the surface layer.[17][20][21] | Provides direct visual and chemical evidence of inhibition.[13][17] | Typically performed ex-situ (after the experiment).[12] |
3. Can I use computational methods to predict the efficiency of this compound?
Yes, quantum chemical calculations based on Density Functional Theory (DFT) are powerful tools for predicting inhibitor efficiency and understanding the inhibition mechanism at a molecular level.[22][23][24] Key parameters calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, indicating better inhibition potential.[25]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and thus better inhibition efficiency.[25]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.[26]
These calculations can help you screen potential inhibitor candidates and understand the structural features that contribute to high performance.[8][26]
Visualizing Experimental and Mechanistic Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical experimental workflow for inhibitor evaluation and the proposed mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of action for this compound on a metal surface.
References
-
Corrosion Inhibitor Testing - Infinita Lab. (n.d.). Retrieved from [Link]
-
Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. Retrieved from [Link]
-
Evaluation of corrosion inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. Retrieved from [Link]
-
Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic. Retrieved from [Link]
-
Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (n.d.). arXiv. Retrieved from [Link]
-
Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. (2012). International Journal of Electrochemical Science. Retrieved from [Link]
-
Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. Retrieved from [Link]
-
Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives. (2020). ACS Omega. Retrieved from [Link]
-
Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical evaluation of corrosion inhibitors for repairing of highway transportation infrastructures. (2002). SPIE Digital Library. Retrieved from [Link]
-
Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. (2024). Journal of Chemistry Letters. Retrieved from [Link]
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. Retrieved from [Link]
-
A Quantum Computational Method for Corrosion Inhibition. (2023). ACS Physical Chemistry Au. Retrieved from [Link]
-
Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012). Journal of Materials and Environmental Science. Retrieved from [Link]
-
Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. (n.d.). ResearchGate. Retrieved from [Link]
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CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (2016). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Inhibition of Steel Corrosion by Thiourea Derivatives. (1993). NACE International. Retrieved from [Link]
-
CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (2020). International Journal of Advances in Engineering & Technology. Retrieved from [Link]
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Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2023). Corrosionpedia. Retrieved from [Link]
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How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. Retrieved from [Link]
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1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025). ScienceDirect. Retrieved from [Link]
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Corrosion Inhibition Problems and Solutions. (n.d.). ASM International. Retrieved from [Link]
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Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (2017). Beilstein Journal of Nanotechnology. Retrieved from [Link]
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This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. (2014). Journal of the Serbian Chemical Society. Retrieved from [Link]
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Synergistic Effect of Thiourea and Mannich Base as Corrosion Inhibitors for 13Cr Stainless Steel in High Temperature and High Concentration Hydrochloric Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Synergistic Inhibition Effect of Imidazoline and Thiourea: Evidence from Experiments and Molecular Dynamics Simulation. (n.d.). ResearchGate. Retrieved from [Link]
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Thiourea dioxide. (n.d.). PubChem. Retrieved from [Link]
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Solubility of thiourea at different temperatures and pH values. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiourea. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of Long-Chain Thioureas in Catalysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain thiourea organocatalysts. These powerful catalysts, known for their ability to form crucial hydrogen bonds to activate substrates, offer a metal-free and often highly stereoselective approach to complex chemical transformations.[1][2][3] However, the very feature that can enhance their solubility in nonpolar media and create unique steric environments—the long chain—can also introduce a distinct set of experimental challenges.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explore the scientific reasoning, and provide concrete solutions and protocols.
Q1: My reaction yield is critically low or the reaction won't start. What's going wrong?
Low conversion is a frequent and frustrating issue that can often be traced back to the catalyst's state in the reaction medium.[4][5]
Potential Cause 1: Poor Catalyst Solubility
The lipophilic long chain can paradoxically lead to poor solubility in the moderately polar solvents often required for catalysis, causing the catalyst to crash out or remain inactive. The solvation of thiourea is complex and depends heavily on solvent polarity, cohesive energy density, and hydrogen-bonding capabilities.[6][7]
Solutions:
-
Solvent Screening: The choice of solvent is critical.[4] Screen a range of solvents with varying polarities. Sometimes a mixture of a nonpolar solvent (to solubilize the chain) and a polar solvent (to interact with the thiourea moiety) is effective.
-
Temperature Adjustment: Gently increasing the reaction temperature can improve solubility. However, be cautious, as excessive heat can lead to catalyst decomposition or promote unwanted side reactions.[5][8]
-
High Dilution: While counterintuitive, running reactions at high dilution (≤0.1 M) can sometimes prevent catalyst aggregation and improve performance, although this is more commonly a strategy to enhance enantioselectivity.[9]
Data-Driven Solvent Selection:
The solubility of the core thiourea functional group is well-studied. While the long chain will increase affinity for nonpolar solvents, the fundamental interactions remain key.
| Solvent | Type | Dielectric Constant (ε) | General Solubility Trend for Thiourea |
| Water | Protic | 80.1 | High |
| Methanol | Protic | 32.7 | Good[10][11] |
| Ethanol | Protic | 24.6 | Moderate[10][11] |
| Acetonitrile | Aprotic | 37.5 | Moderate |
| Dichloromethane | Aprotic | 9.1 | Low to Moderate |
| Toluene | Aprotic | 2.4 | Very Low |
| Hexane | Aprotic | 1.9 | Insoluble[11] |
Potential Cause 2: Catalyst Aggregation
Even when nominally dissolved, long-chain thioureas can form non-productive dimeric aggregates in the resting state.[9] These aggregates must dissociate before the catalyst can engage with the substrates, effectively reducing the active catalyst concentration.
Solutions:
-
Linker Design: This is a design-phase solution. Rationally designed bis-thioureas with rigid linkers can favor intramolecular cooperation over intermolecular aggregation, leading to vastly more active catalysts that can be used at loadings as low as 0.05 mol%.[9][12]
-
Additive Screening: The addition of a co-catalyst, such as a mild Brønsted acid, can sometimes disrupt aggregation and enhance the catalyst's hydrogen-bonding capability.[13]
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the root cause of low reaction conversion.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My asymmetric reaction has poor enantioselectivity. How can I improve it?
Low enantioselectivity suggests that the catalyst is not creating an effective and well-organized chiral environment around the reactants in the transition state.[4]
Potential Cause: Ineffective Catalyst-Substrate Pre-organization
The primary role of the thiourea catalyst is to act as a hydrogen-bond donor, activating an electrophile (e.g., a nitroolefin or imine) and positioning the nucleophile for a stereoselective attack.[1][3] If the long chain interferes with this binding clamp or introduces too much conformational flexibility, selectivity will be poor. The catalyst's conformation is highly flexible and can be influenced by the solvent.[2]
Solutions:
-
Catalyst Structure Modification: The steric and electronic properties of the catalyst are paramount. It may be necessary to screen catalysts with different long-chain substitutions or a more rigid backbone to reduce conformational freedom.[4]
-
Solvent Tuning: The solvent can dramatically influence the organization of the catalyst-substrate complex. Test less-coordinating solvents (e.g., toluene, dichloromethane) that are less likely to compete for hydrogen bonds with the catalyst.
-
Lowering Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.
Mechanism of Bifunctional Thiourea Catalysis
The catalyst uses its two N-H groups to form a "clamp," activating the electrophile. A basic moiety elsewhere on the catalyst can simultaneously deprotonate and deliver the nucleophile.
Caption: Bifunctional activation by a thiourea catalyst.
Q3: I'm struggling to remove the catalyst from my product. What are the best purification strategies?
The long alkyl chain significantly increases the lipophilicity of the catalyst, often causing it to have similar polarity to the desired product. This makes separation by standard column chromatography extremely challenging.
Solution 1: Modified Chromatography
-
If the product has a polar functional group (e.g., hydroxyl, amine), consider protecting it to decrease its polarity, running the column to separate the nonpolar catalyst, and then deprotecting.
-
Conversely, if your catalyst has a basic handle (e.g., a tertiary amine), you can try an acid wash (e.g., dilute aq. HCl) during workup to protonate the catalyst and extract it into the aqueous layer.
Solution 2: Catalyst Immobilization and Recovery
A more robust strategy is to use a catalyst designed for easy removal. This avoids purification headaches and enables catalyst recycling, improving the overall greenness of the process.[14][15]
-
Solid Support: Anchor the thiourea catalyst to an insoluble support like a polymer resin or silica. After the reaction, the catalyst can be simply filtered off.
-
Magnetic Nanoparticles: Grafting the catalyst onto magnetic nanoparticles allows for its removal from the reaction mixture using a strong external magnet.[14] This method is highly efficient and allows for multiple reuse cycles with minimal loss of activity.[14]
Experimental Protocol: Removal of a Magnetic Nanoparticle-Supported Catalyst
-
Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS analysis, cease stirring.
-
Magnetic Separation: Place a strong neodymium magnet against the side of the reaction flask. The dark-colored magnetic nanoparticle-supported catalyst will be drawn to the flask wall.
-
Decantation: Carefully decant the supernatant, which contains your dissolved product, into a clean flask.
-
Washing: Remove the magnet. Add a small amount of fresh solvent to the flask, swirl to wash the catalyst particles, re-apply the magnet, and decant this wash solution, combining it with the first supernatant. Repeat 1-2 times.
-
Catalyst Recovery: The collected catalyst on the flask wall can be washed, dried under vacuum, and reused for subsequent reactions.[14]
-
Product Isolation: The combined supernatant fractions can now be concentrated under reduced pressure to yield the crude product, free from the catalyst.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right long-chain thiourea catalyst?
-
A: Catalyst selection depends on your specific reaction.[4] For asymmetric synthesis, a chiral catalyst is essential. Consider the electronics of your substrates; electron-poor substrates may require a more acidic (electron-withdrawing groups on the catalyst) and more active catalyst.[5] It is often necessary to screen a small library of catalysts to find the optimal one for yield and enantioselectivity.
-
-
Q: What are the best practices for handling and storing these catalysts?
-
Q: Can long-chain thiourea catalysts be recycled?
-
A: Yes, especially if they are designed for it. Homogeneous long-chain catalysts are difficult to recycle due to purification challenges. However, catalysts immobilized on solid supports, polymers (like PEG), or magnetic nanoparticles can be recovered and reused, often for multiple cycles with only a slight loss of activity.[14][15]
-
-
Q: Why are high catalyst loadings (5-20 mol%) sometimes required?
-
A: High loadings are often a symptom of the challenges discussed above, namely catalyst aggregation or moderate activation ability.[9][16] The intrinsic activation provided by hydrogen bonding is weaker than that of many metal-based Lewis acids.[17] If your reaction requires high loadings, it may indicate a need to re-optimize conditions (solvent, temperature) or switch to a more active, rationally designed catalyst system like a linked bis-thiourea.[9][12]
-
References
- Technical Support Center: Catalyst Selection for Thiourea Synthesis. (2025). Benchchem.
- Troubleshooting common side reactions in thiourea synthesis. (2025). Benchchem.
- Technical Support Center: Optimizing Thiourea Synthesis. (2025). Benchchem.
- Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances. (2025).
- Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). INIS-IAEA.
- Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2025).
- Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. (2017). Journal of the American Chemical Society, PMC, NIH.
- Solid–liquid solubility behavior of thiourea in twelve organic solvents. (2025).
- Thiourea. (2022). Sciencemadness Wiki.
- Thiourea organoc
- Activation of thiourea organocatalysts through an internal or an external Brønsted acid. (2018).
- Catalyst Recovery Strategies. (2025).
- An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy. (2020).
- Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. (2025). PubMed Central.
- Supramolecular Strategies for the Recycling of Homogeneous C
- Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst for Anion-Abstraction Catalysis. (2017). Journal of the American Chemical Society.
- Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). (2018). Organic & Biomolecular Chemistry (RSC Publishing).
- Development of Chiral Thiourea Catalysts and Its Application to Asymmetric C
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- 3. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Dioctyl-2-thiourea
Welcome to the technical support center for the synthesis and analysis of 1,3-Dioctyl-2-thiourea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this compound. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common questions regarding the synthesis of this compound and the impurities you may encounter.
Q1: What are the primary synthetic routes for this compound, and what byproducts are specific to each?
The synthesis of symmetrical N,N'-disubstituted thioureas like this compound is typically achieved through one of two highly efficient methods. However, each route has a unique profile of potential side reactions and byproducts.
Route A: Reaction of Octylamine with Carbon Disulfide (CS₂)
This is a popular, atom-economical method where two equivalents of octylamine react with one equivalent of carbon disulfide.[1][2] The reaction proceeds through a dithiocarbamate intermediate.[3] While generally robust, several byproducts can arise:
-
Unreacted Octylamine: Simple incomplete conversion is a common issue. This can be caused by improper stoichiometry, insufficient reaction time, or temperatures that are too low.
-
Dithiocarbamic Acid/Salt Intermediates: If the reaction is not driven to completion or is quenched prematurely, the intermediate octyldithiocarbamic acid (or its amine salt) may remain. These are often unstable and can decompose upon workup.
-
Thiuram Disulfides: The dithiocarbamate intermediate can be oxidized to form the corresponding thiuram disulfide, especially if air is not excluded from the reaction.[2]
Route B: Reaction of Octyl Isothiocyanate with Octylamine
This is often a very clean and high-yielding reaction where octyl isothiocyanate is treated with one equivalent of octylamine.[3][4] The primary sources of impurities are the starting materials themselves.
-
Unreacted Starting Materials: As with the CS₂ route, incomplete conversion will leave residual octylamine and/or octyl isothiocyanate.
-
Isothiocyanate Degradation Products: Isothiocyanates can degrade over time, especially if exposed to moisture or light.[3] Using freshly prepared or purified isothiocyanate is crucial for minimizing this source of contamination.[3]
Route C: Thionation of 1,3-Dioctylurea
A less common but viable route involves the conversion of the corresponding urea to a thiourea using a thionating agent like Lawesson's reagent.[5]
-
Unreacted 1,3-Dioctylurea: Incomplete thionation is the most direct byproduct.
-
Phosphorus-based Byproducts: The byproducts from Lawesson's reagent can be difficult to remove and may require specific chromatographic conditions for separation.
Q2: I'm seeing an unexpected, non-polar peak in my chromatogram with a mass suggesting the loss of sulfur. What is it?
This is a classic sign of 1,3-dioctylcarbodiimide formation. This byproduct is generated through the desulfurization of the target thiourea.[6]
-
Causality: This transformation can be triggered by excessive heat during the reaction or workup, or by the presence of certain oxidizing agents or metals.[6][7] The carbodiimide is significantly less polar than the corresponding thiourea, causing it to elute much earlier in reversed-phase HPLC or have a higher Rf value on a TLC plate.
-
Identification: The formation of a carbodiimide is readily confirmed by FTIR spectroscopy, which will show a strong, characteristic absorption band in the range of 2100-2150 cm⁻¹.
Q3: My reaction yield is low, and the crude product shows multiple spots on the TLC. What are the likely causes?
Low yields coupled with a complex mixture of products typically point to issues with reaction control or starting material quality.
-
Poor Nucleophilicity of Amine: While octylamine is a reasonably good nucleophile, issues can arise with other, less reactive amines. For example, anilines with electron-withdrawing groups are poor nucleophiles and may not react efficiently with CS₂ under standard conditions.[8][9]
-
Excessive Heat: Overheating the reaction can promote side reactions, such as the desulfurization to carbodiimide mentioned above, or general decomposition.[8]
-
Incorrect Stoichiometry: Using a significant excess of one reactant can lead to side products or make purification challenging.[8]
-
Atmosphere Control: For reactions sensitive to oxidation, such as those proceeding via dithiocarbamate intermediates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired byproducts like thiuram disulfides.[3]
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This guide provides structured approaches to identifying and resolving specific byproduct issues.
Problem: Significant amount of unreacted octylamine detected post-reaction.
-
Identification Protocol:
-
TLC Analysis: Co-spot your crude reaction mixture with a standard of pure octylamine. The amine will typically have a different Rf value and may stain differently (e.g., with ninhydrin).
-
¹H NMR Spectroscopy: Look for the characteristic signals of the octylamine starting material that are absent in the pure product spectrum. The α-methylene protons next to the NH₂ group are particularly diagnostic.
-
GC-MS Analysis: Octylamine is volatile and will show a clear peak with a molecular ion corresponding to its mass (129.24 g/mol ).
-
-
Mitigation Strategy:
-
Reaction Optimization: Ensure a 2:1 molar ratio of octylamine to CS₂. Monitor the reaction by TLC until the starting amine spot has been consumed. If the reaction stalls, a slight increase in temperature may be required.[3]
-
Workup/Purification: Unreacted octylamine can be easily removed during the workup phase by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will form a water-soluble ammonium salt and partition into the aqueous phase.[8]
-
Problem: Presence of 1,3-Dioctylcarbodiimide confirmed.
-
Identification Protocol:
-
FTIR Spectroscopy: This is the most definitive method. Look for the strong, sharp N=C=N stretch between 2100-2150 cm⁻¹. The C=S stretch of the thiourea (typically around 1300-1350 cm⁻¹) will be diminished or absent.
-
¹³C NMR Spectroscopy: The carbodiimide carbon (N=C =N) has a characteristic chemical shift around 135-145 ppm.
-
HPLC/TLC: As a less polar compound, it will have a shorter retention time in reversed-phase HPLC compared to the thiourea.
-
-
Mitigation Strategy:
-
Temperature Control: Strictly control the reaction temperature. Avoid excessive heating during both the reaction and solvent removal steps.
-
Reagent Choice: If desulfurization is a persistent issue, consider alternative synthetic methods that do not require harsh conditions.
-
Purification: The significant polarity difference between the thiourea and the carbodiimide allows for efficient separation using silica gel column chromatography.
-
Data Summary: Common Byproducts and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature(s) |
| This compound (Product) | C₁₇H₃₆N₂S | 300.55 | ¹H NMR: Broad N-H signal; ¹³C NMR: C=S at ~182 ppm; FTIR: C=S stretch. |
| Octylamine (Starting Material) | C₈H₁₉N | 129.24 | GC-MS: M⁺ at 129; ¹H NMR: Distinct triplet for CH₂-NH₂. |
| 1,3-Dioctylcarbodiimide | C₁₇H₃₄N₂ | 266.47 | FTIR: Strong, sharp peak at ~2130 cm⁻¹; ¹³C NMR: N=C=N at ~140 ppm. |
| N,N'-Dioctylthiuram Disulfide | C₃₄H₇₂N₂S₄ | 665.23 | LC-MS: M⁺ at 665; Requires specific analysis, often unstable. |
Part 3: Analytical and Purification Protocols
Protocol 3.1: HPLC Method for Purity Assessment
This protocol provides a general-purpose reversed-phase HPLC method for analyzing the purity of this compound and detecting common byproducts.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column suitable for non-polar to moderately polar analytes.[10][11] |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is recommended to resolve compounds with different polarities. |
| Start: 70:30 (ACN:H₂O) | ||
| Ramp to 100% ACN over 15 min | ||
| Hold at 100% ACN for 5 min | ||
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 240-245 nm | Thioureas have a characteristic UV absorbance in this range.[12] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | Dissolve sample in Acetonitrile or Methanol | Ensure complete dissolution before injection. |
Protocol 3.2: General Purification Workflow
This workflow is a standard procedure for isolating and purifying this compound after the reaction is complete.
-
Reaction Quench: Cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with:
-
1M HCl (aq) to remove unreacted octylamine.[8]
-
Saturated NaHCO₃ (aq) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove bulk water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification:
-
Recrystallization (Preferred): Attempt recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate). This is the most efficient method for removing small amounts of impurities if the product is crystalline.
-
Column Chromatography (If necessary): If recrystallization is ineffective or the product is an oil, purify using silica gel column chromatography. Use a solvent system with low to medium polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from more polar or less polar impurities.[8]
-
-
Final Characterization: Confirm the purity and identity of the final product using HPLC, NMR, and MS.
Byproduct Analysis & Purification Workflow Diagram
Caption: Logical workflow for the analysis and purification of this compound.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.
- SYNTHESIS, 2005, No. 1, pp 0152–0154. (2005). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. SYNTHESIS.
- Polish Journal of Chemical Technology. (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives.
- OSHA. (n.d.). Ethylene Thiourea.
- BenchChem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
- ResearchGate. (2025). Determination of ethylene thiourea in urine by HPLC-DAD.
- Google Patents. (n.d.). Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- Reddit. (2024). Problem with my thiourea synthesis.
- Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea.
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- ResearchGate. (2025). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex.
- Google Patents. (n.d.). Preparation of carbodiimides.
- NIH. (n.d.). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots.
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- 4. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Sulfur Precursors in Nanocrystal Synthesis: 1,3-Dioctyl-2-thiourea in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nanomaterial synthesis, particularly for metal sulfide nanocrystals with applications ranging from bio-imaging to photovoltaics, the choice of the sulfur precursor is a critical determinant of the final product's quality and properties.[1] This guide provides a comparative analysis of 1,3-Dioctyl-2-thiourea (DOTU) and other commonly employed sulfur precursors, offering insights into their reactivity, decomposition mechanisms, and impact on nanocrystal characteristics. The information presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.
The Critical Role of the Sulfur Precursor
The synthesis of metal sulfide nanoparticles often relies on the controlled decomposition of a sulfur-containing compound in the presence of a metal precursor.[2] The kinetics of this decomposition and the reactivity of the released sulfur species directly influence the nucleation and growth of the nanocrystals, thereby dictating their size, shape, and crystallinity.[3] An ideal sulfur precursor should offer tunable reactivity, decompose cleanly without introducing impurities, and be compatible with a range of solvents and metal precursors.[4]
A Comparative Overview of Common Sulfur Precursors
Several classes of compounds are utilized as sulfur precursors in colloidal synthesis.[4] A comparative summary is presented below:
| Precursor Class | Examples | Key Characteristics | Advantages | Disadvantages |
| Thioureas | This compound (DOTU), Thiourea (TU) | Form stable complexes with metal carboxylates that decompose upon heating.[5] | Tunable reactivity by altering substituents[3], low cost, and potential for high yields.[5] | Decomposition can be complex and may introduce impurities if not carefully controlled.[6][7] |
| Thioamides | Thioacetamide (TAA) | Decomposes to release hydrogen sulfide, often used in hydrothermal and solvothermal methods.[8][9] | High reactivity, effective in producing crystalline materials.[8][9] | Toxicity and potential for side reactions.[9] |
| Elemental Sulfur (S₈) | Sulfur powder | Dissolved in a high-boiling point solvent and injected into a hot metal precursor solution.[4][10] | Abundant, inexpensive, and simple to use. | Poor solubility in many solvents, complex activation mechanism[11], and can lead to broad size distributions. |
| Thiols | Dodecanethiol (DDT), Octanethiol | Can act as both a sulfur source and a capping agent. | Provides good control over nanocrystal growth and surface passivation. | Can have strong coordination to the nanocrystal surface, potentially affecting electronic properties. |
| Other Organosulfur Compounds | Dibenzyl disulfide, bis(trimethylsilyl)sulfide (TMS-S) | Decompose thermally to release reactive sulfur species.[1] | Can offer cleaner decomposition pathways and high reactivity.[1] | Often more expensive and may require air-sensitive handling techniques. |
In-Depth Analysis: this compound (DOTU) vs. Alternatives
This compound (DOTU): A Tunable and Versatile Precursor
DOTU, a disubstituted thiourea, has gained prominence due to the high degree of control it offers over the synthesis of metal sulfide nanocrystals. The long alkyl chains enhance its solubility in common high-boiling point organic solvents used in hot-injection and heat-up synthesis methods.
-
Mechanism of Action: DOTU forms a complex with the metal precursor (e.g., a metal oleate). Upon heating, this complex decomposes to yield the metal sulfide nanocrystal. The nature of the substituents on the thiourea molecule significantly influences the decomposition temperature and rate, allowing for fine-tuning of the reaction kinetics.[5][12] This tunability is a key advantage, as it enables control over the nucleation and growth phases, ultimately determining the final size and size distribution of the nanocrystals.[3]
-
Experimental Advantages: The use of substituted thioureas like DOTU can lead to nearly quantitative yields of high-quality nanocrystals.[5] The ability to modify the alkyl or aryl groups on the thiourea backbone provides a library of precursors with a wide range of reactivities.[3]
Thiourea (TU): The Archetypal Precursor
Thiourea is a widely used and cost-effective sulfur source, particularly in aqueous or hydrothermal synthesis.[2][13]
-
Decomposition: In solution, thiourea can hydrolyze, especially under basic conditions, to release sulfide ions.[13] Thermally, it decomposes through a more complex pathway, potentially forming intermediates like cyanamide and hydrogen sulfide.[6][7]
-
Comparison to DOTU: While effective, the reactivity of unsubstituted thiourea is less tunable compared to its substituted counterparts like DOTU. The decomposition products of thiourea can also be more complex, potentially leading to impurities in the final product.[6][7] Studies have shown that in some systems, thiourea can lead to different crystal phases or morphologies compared to other precursors like thioacetamide.[8]
Thioacetamide (TAA): A Highly Reactive Source
Thioacetamide is another common precursor, particularly favored for its high reactivity in producing crystalline metal sulfides.[8][9]
-
Reactivity: TAA readily decomposes in solution to provide a source of sulfide ions. Comparative studies have shown that TAA can lead to higher photocatalytic activity in CdS/MoS₂ composites compared to thiourea and L-cysteine, which was attributed to the formation of smaller particles with a larger surface area.[9]
-
Limitations: The high reactivity of TAA can sometimes make it difficult to control the nucleation and growth stages, potentially leading to less uniform nanocrystals. Furthermore, TAA is known for its toxicity, which is a significant consideration for large-scale and environmentally friendly synthesis.[9]
Elemental Sulfur: The Simplest, Yet Deceptive, Choice
Elemental sulfur is an attractive precursor due to its low cost and abundance.[4]
-
Activation: The primary challenge with elemental sulfur is its activation. In high-boiling point solvents like oleylamine or octadecene, elemental sulfur (typically the S₈ crown) must first react with the solvent to form more reactive sulfur species.[4][11] This activation step can be slow and temperature-dependent, making it difficult to achieve the rapid nucleation required for monodisperse nanocrystals.
-
Performance: While successful syntheses using elemental sulfur have been reported, they often require careful control of reaction conditions to achieve narrow size distributions.[10] The complex and sometimes poorly understood activation process can lead to reproducibility issues.[11]
Experimental Protocols
General Hot-Injection Synthesis of Metal Sulfide Nanocrystals
This protocol is a generalized procedure and may require optimization for specific metal sulfides and desired nanocrystal properties.[1]
DOT Language Diagram of the Hot-Injection Workflow:
Caption: General workflow for hot-injection synthesis of metal sulfide nanocrystals.
Methodology:
-
Preparation of Metal Precursor Solution: In a three-neck flask, combine the metal precursor (e.g., cadmium oleate), a high-boiling point solvent (e.g., 1-octadecene), and a coordinating ligand (e.g., oleic acid).
-
Degassing: Heat the mixture under vacuum to remove water and oxygen.
-
Inert Atmosphere: Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the solution to the desired injection temperature (typically 200-300 °C).
-
Preparation of Sulfur Precursor Solution: In a separate vial, dissolve the sulfur precursor (e.g., this compound) in a small amount of the same solvent.
-
Hot Injection: Swiftly inject the sulfur precursor solution into the hot metal precursor solution with vigorous stirring. This rapid injection promotes a burst of nucleation.
-
Nanocrystal Growth: After injection, the temperature is typically lowered to a specific growth temperature to allow the nanocrystals to grow to the desired size. The growth time is a critical parameter for size control.
-
Quenching and Purification: After the desired growth time, the reaction is quenched by cooling the flask. The nanocrystals are then purified by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation. This washing step is repeated several times to remove unreacted precursors and byproducts.
Data Presentation: A Comparative Table
| Precursor | Typical Synthesis Method | Decomposition Temperature Range (°C) | Resulting Nanocrystal Quality | Key Considerations |
| This compound | Hot-injection, Heat-up | Tunable (typically >150) | High monodispersity and crystallinity achievable[5] | Substituent effects on reactivity need to be considered for optimization.[3] |
| Thiourea | Hydrothermal, Solvothermal, Hot-injection | ~180-220[7] | Can produce crystalline materials, but morphology may vary.[8] | Potential for complex byproducts and lower tunability.[6] |
| Thioacetamide | Hydrothermal, Solvothermal | ~110-165[4] | Can yield small, highly crystalline particles.[9] | Toxicity is a major concern; high reactivity can be difficult to control.[9] |
| Elemental Sulfur | Hot-injection | Activation temperature dependent on solvent (~180 in ODE)[11] | Can be challenging to achieve high monodispersity. | Solubility and activation kinetics are key hurdles. |
Mechanistic Insights: The Decomposition Pathway
The decomposition of the sulfur precursor is the pivotal step in the formation of metal sulfide nanocrystals.
DOT Language Diagram of Thiourea Decomposition:
Caption: Simplified proposed thermal decomposition pathways of thiourea.
Under thermal conditions, thiourea is believed to first isomerize to carbamimidothioic acid by a hydrogen shift.[6] This intermediate can then decompose through several pathways to yield products such as ammonia and isothiocyanic acid, or hydrogen sulfide and carbodiimide.[6] The formation of reactive H₂S or other sulfur species in situ is what drives the reaction with the metal precursor. For substituted thioureas like DOTU, the decomposition mechanism is thought to proceed through the formation of a metal-thiourea complex, which then thermally decomposes.[5][12] The electronic and steric effects of the substituents play a crucial role in the stability and decomposition kinetics of this complex.
Conclusion and Future Outlook
The selection of a sulfur precursor is a multifaceted decision that significantly impacts the outcome of metal sulfide nanocrystal synthesis. While traditional precursors like thiourea and elemental sulfur are cost-effective, they often present challenges in controlling reactivity and achieving high monodispersity. Thioacetamide, though highly reactive, raises toxicity concerns.
This compound and other substituted thioureas emerge as a highly promising class of precursors, offering a unique combination of tunability, high yield, and compatibility with common colloidal synthesis techniques. The ability to systematically modify the precursor's structure to control reaction kinetics provides a powerful tool for the rational design and synthesis of metal sulfide nanocrystals with tailored properties.[3] Future research will likely focus on developing even more sophisticated and "green" sulfur precursors that offer enhanced control over nanocrystal formation while minimizing environmental impact.
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- Optimizing the precursor of sulfur source for hydrothermal synthesis of high performance CdS for photocatalytic hydrogen production - RSC Publishing.
- Synthesis and application of colloidal CdS quantum dots as interface modification material in perovskite solar cells - NIH.
- Solution Synthesis of Metal Sulfide Nanoparticles and Thin Films for Solar Photovoltaics.
- Hot-injection synthesis of copper-indium-sulfide (CIS) nanoparticles. - ResearchGate.
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Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
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NANOMATERIALS. A tunable library of substituted thiourea precursors to metal sulfide nanocrystals - ResearchGate. Available from: [Link]
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Top: Structures of thioacetamide and thiourea used as sulfur precursors in metal sulfide NC synthesis. Bottom - ResearchGate. Available from: [Link]
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Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - NIH. Available from: [Link]
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Metal Sulfide Nanoparticles: Precursor Chemistry - PMC - NIH. Available from: [Link]
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Effect of sulfur source on photocatalytic degradation performance of CdS/MoS2 prepared with one-step hydrothermal synthesis - PubMed. Available from: [Link]
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Correlation of CdS Nanocrystal Formation with Elemental Sulfur Activation and Its Implication in Synthetic Development | Request PDF - ResearchGate. Available from: [Link]
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Sustainable scalable synthesis of sulfide nanocrystals at low cost with an ionic liquid sulfur precursor. - SciSpace. Available from: [Link]
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A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions 1 | Request PDF - ResearchGate. Available from: [Link]
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Disubstituted thiourea as a suitable sulfur source in the gram scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1-x S core/shell quantum dots - ResearchGate. Available from: [Link]
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Unravelling the Intricacies of Solvents and Sulfur Sources in Colloidal Synthesis of Metal Sulfide Semiconductor Nanocrystals - ResearchGate. Available from: [Link]
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Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals - NIH. Available from: [Link]
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Synthesis of CdSe and CdTe Nanocrystals without Precursor Injection | Request PDF - ResearchGate. Available from: [Link]
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Theoretical study on the thermal decomposition of thiourea | Request PDF - ResearchGate. Available from: [Link]
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Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | Request PDF - ResearchGate. Available from: [Link]
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Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1−x S core/shell quantum dots - RSC Publishing. Available from: [Link]
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(PDF) Optimization of thiourea as a sulfur source in the synthesis of PBS nanoparticles characterization and application - ResearchGate. Available from: [Link]
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Comparative Guide to the Validation of 1,3-Dioctyl-2-thiourea as a Corrosion Inhibitor
A-1_Validation_Guide_1,3-Dioctyl-2-thiourea_Corrosion_Inhibitor.md
Introduction: The Imperative of Corrosion Mitigation
Corrosion is an electrochemical phenomenon that results in the gradual degradation of metallic structures through anodic dissolution.[1] This process poses a significant threat to the integrity and longevity of critical infrastructure in numerous sectors, including oil and gas, chemical processing, and transportation.[2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion.[1][3] Among the various classes of organic inhibitors, thiourea derivatives have garnered considerable attention due to their high efficacy, particularly in acidic environments.[1][4]
This guide provides a comprehensive framework for validating the effectiveness of a specific, high-molecular-weight thiourea derivative: 1,3-Dioctyl-2-thiourea . We will explore its hypothesized mechanism of action, compare its expected performance against other inhibitors, and provide detailed, self-validating experimental protocols for its evaluation.
The Thiourea Family: Mechanism and Molecular Structure
Thiourea (TU) and its derivatives are potent corrosion inhibitors primarily due to the presence of sulfur (S) and nitrogen (N) atoms in their structure.[1] These heteroatoms possess lone pairs of electrons, which facilitate their adsorption onto the metal surface. The general mechanism involves the S atom, being more easily protonated and a stronger electron donor than nitrogen in acidic solutions, strongly adsorbing to the metal.[1] This adsorption can be a combination of:
-
Physisorption: Electrostatic attraction between the protonated inhibitor molecule and the negatively charged metal surface (in acidic media).
-
Chemisorption: The sharing of lone pair electrons from S and N atoms with the vacant d-orbitals of the metal (e.g., iron), forming coordinate covalent bonds.[5]
This adsorbed layer blocks the active sites on the metal, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying many thiourea derivatives as mixed-type inhibitors.[1][6]
Focus on this compound: A Hypothesis on Enhanced Performance
The molecular structure of this compound features two long C8 alkyl (octyl) chains attached to the nitrogen atoms. This structural characteristic is hypothesized to confer superior inhibition properties compared to simpler thiourea derivatives for two key reasons:
-
Increased Surface Coverage: The long, hydrophobic octyl chains can spread across the metal surface, creating a more dense and impermeable barrier against the corrosive medium. Studies on other N-substituted alkyl thioureas have shown that inhibition efficiency generally increases with the length of the alkyl chain.[6][7]
-
Enhanced Electron Donation: Alkyl groups are electron-donating. The presence of two octyl groups increases the electron density on the nitrogen atoms and, by extension, the sulfur atom. This enhanced electron density strengthens the coordinate bond between the inhibitor and the metal surface, leading to more robust chemisorption.
Comparative Analysis: Benchmarking Performance
To validate the efficacy of this compound, its performance must be benchmarked against established alternatives. A logical comparison would include:
-
Thiourea (TU): The parent molecule, serving as a baseline.
-
1,3-Diethyl-2-thiourea (DETU): A shorter-chain dialkyl derivative, to demonstrate the effect of alkyl chain length.
-
An Alternative Inhibitor Class (e.g., Imidazole derivative): To compare performance against a different chemical family known for corrosion inhibition.
The following table summarizes expected performance trends based on literature data for similar compounds. The values are illustrative and serve as a hypothesis for the experimental validation to confirm.
| Inhibitor | Test Method | Key Parameter | Expected Outcome | Rationale |
| Blank (No Inhibitor) | All | - | High Corrosion Rate | Unprotected metal surface. |
| Thiourea (TU) | Weight Loss | Inhibition Efficiency (%) | Moderate | Baseline performance, limited surface coverage.[4] |
| EIS | Rct (Ω·cm²) | Low | Forms a relatively permeable adsorbed layer. | |
| Polarization | icorr (µA/cm²) | High | Less effective at reducing corrosion current. | |
| 1,3-Diethyl-2-thiourea (DETU) | Weight Loss | Inhibition Efficiency (%) | High | Improved surface coverage from ethyl groups.[7][8] |
| EIS | Rct (Ω·cm²) | Moderate | Denser protective film than TU. | |
| Polarization | icorr (µA/cm²) | Low | Significant reduction in corrosion current.[6] | |
| This compound | Weight Loss | Inhibition Efficiency (%) | Very High | Hypothesis: Extensive surface coverage from long octyl chains. |
| EIS | Rct (Ω·cm²) | High | Hypothesis: Forms a highly resistive, hydrophobic barrier. | |
| Polarization | icorr (µA/cm²) | Very Low | Hypothesis: Superior blocking of anodic and cathodic sites. | |
| Imidazole Derivative | All | - | Varies | Different adsorption mechanism, serves as a good cross-class comparison. |
Note: Rct = Charge Transfer Resistance, icorr = Corrosion Current Density.
Experimental Validation Protocols
The following protocols are designed to provide a robust, multi-faceted evaluation of inhibitor performance. The choice of corrosive medium (e.g., 1 M HCl or CO2-saturated brine) should reflect the intended application environment.[2][3]
Overall Experimental Workflow
The validation process follows a logical sequence from material preparation to data analysis, ensuring reproducibility and comprehensive characterization.
Caption: High-level workflow for corrosion inhibitor validation.
Protocol 1: Gravimetric (Weight Loss) Method
This technique provides a direct and reliable measure of the average corrosion rate over a period.[4]
Causality: The fundamental principle is that corrosion leads to a loss of metal, which can be quantified by measuring the change in mass of a standardized metal sample (coupon) over time. A lower weight loss in the presence of an inhibitor indicates effective protection.[4]
Methodology:
-
Coupon Preparation:
-
Machine metal coupons (e.g., API 5L X60 steel) to a standard dimension (e.g., 2cm x 4cm x 0.4cm).
-
Mechanically polish the coupons with progressively finer grades of emery paper, rinse with distilled water and acetone, and dry.
-
Accurately weigh each coupon to four decimal places (W_initial) and record.
-
-
Immersion:
-
Prepare flasks containing the corrosive solution (e.g., 1 M HCl) with varying concentrations of this compound (e.g., 50, 100, 200 ppm) and the comparative inhibitors. Include a "blank" solution with no inhibitor.
-
Completely immerse one coupon in each flask.
-
Maintain a constant temperature (e.g., 303 K) in a water bath for a set duration (e.g., 24 hours).
-
-
Post-Immersion Cleaning:
-
Carefully remove the coupons from the solutions.
-
Immerse in a cleaning solution (e.g., nitric acid for 2-3 minutes) to remove corrosion products.[4]
-
Rinse thoroughly with distilled water and acetone, then dry.
-
Reweigh the cleaned, dry coupons (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) Where: k = 8.76 × 10⁴ (constant), A = surface area (cm²), t = immersion time (hours), ρ = metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Evaluation
Electrochemical methods offer rapid assessment and provide mechanistic insights into the inhibitor's function.[9] A standard three-electrode electrochemical cell is required.
Caption: Standard three-electrode cell for electrochemical tests.
A. Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS probes the metal/solution interface by applying a small AC potential perturbation.[9] The impedance response reveals properties of the protective film. A high-quality inhibitor film acts like a capacitor, resisting charge transfer. This is measured as Charge Transfer Resistance (Rct). A higher Rct value signifies better corrosion protection.[3]
Methodology:
-
Setup: Assemble the three-electrode cell with the polished metal coupon as the working electrode.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Measurement:
-
Apply an AC signal with a small amplitude (e.g., 10 mV) at the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).
-
-
Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the Rct.
-
Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for Rct and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
B. Potentiodynamic Polarization (Tafel Plots)
Causality: This technique measures the current response as the potential is swept away from the corrosion potential (Ecorr).[10] It directly determines the corrosion current density (icorr), which is proportional to the corrosion rate. By observing the effect on anodic and cathodic branches of the curve, one can classify the inhibitor's mechanism.
Methodology:
-
Setup & Stabilization: Use the same setup as for EIS and ensure OCP is stable.
-
Measurement:
-
Scan the potential from a cathodic value relative to Ecorr to an anodic value (e.g., -250 mV to +250 mV vs. Ecorr).
-
Use a slow scan rate (e.g., 1.0 mV/s) to maintain a quasi-steady state.
-
-
Analysis:
-
Plot the potential (E) vs. the log of the current density (log i).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Conclusion and Outlook
This guide outlines a rigorous, multi-technique approach to validate the performance of this compound as a corrosion inhibitor. By systematically applying gravimetric and electrochemical methods, researchers can generate robust, quantitative data to compare its efficacy against other inhibitors. The hypothesized superior performance of this compound, driven by the steric hindrance and hydrophobicity of its long alkyl chains, can be definitively tested.[6] The combination of these validated protocols provides a powerful toolkit for the development and qualification of next-generation corrosion inhibitors, ensuring the integrity and reliability of critical metallic assets.
References
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Evaluation of corrosion inhibitor performance under droplet conditions on steel. (n.d.). Molecular Systems Design & Engineering (RSC Publishing). Retrieved from [Link]
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Evaluation of corrosion inhibitors. (n.d.). Retrieved from [Link]
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Oil and Gas Field Corrosion Inhibitor Performance Validation Implementation of EIS. (n.d.). ResearchGate. Retrieved from [Link]
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Inhibition efficiencies of thiourea derivatives tested through weight loss experiments. (n.d.). ResearchGate. Retrieved from [Link]
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Guidelines for corrosion inhibitor selection for oil and gas production. (n.d.). Retrieved from [Link]
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Corrosion inhibition: A study through Alkyl Chain length in Thioureas. (2018). ResearchGate. Retrieved from [Link]
- Loto, R. T., Loto, C. A., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science, 3(5), 885-894.
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Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (n.d.). ResearchGate. Retrieved from [Link]
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Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (n.d.). ResearchGate. Retrieved from [Link]
- K, V. M., Kumar, D., & Jain, V. (2018). Corrosion inhibition: A study through Alkyl Chain length in Thioureas. bioRxiv.
- Kim, S., et al. (2025). 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B.
- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (2018). Malaysian Journal of Analytical Sciences, 22(6), 950-956.
- Zhang, L., et al. (2020). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film.
- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. (2022).
- Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. (2021).
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A Comparative Guide to the Catalytic Efficiency of Alkyl vs. Aryl Thiourea Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and stereoselectivity. Within the realm of organocatalysis, thiourea derivatives have emerged as powerful tools, primarily activating substrates through hydrogen bonding.[1][2] A critical consideration in catalyst design is the nature of the substituents on the thiourea nitrogen atoms. This guide provides an in-depth comparison of the catalytic efficiency of N,N'-dialkyl versus N,N'-diaryl thiourea derivatives, supported by mechanistic insights and experimental data, to inform rational catalyst selection.
The Principle of Thiourea Organocatalysis: The Hydrogen Bond
Thiourea catalysts operate through non-covalent interactions, specifically by acting as hydrogen bond donors.[3] The two N-H protons of the thiourea moiety form a "clamp-like" interaction with an electrophilic center in a substrate, typically a carbonyl or nitro group. This dual hydrogen bond polarizes the substrate, lowering the energy of the transition state for nucleophilic attack. The strength of this hydrogen bond is the primary determinant of the catalyst's activity. Thioureas are generally more acidic and stronger hydrogen bond donors than their urea counterparts, a phenomenon attributed to the larger steric size of the sulfur atom.[3]
The fundamental mechanism involves the activation of an electrophile by the thiourea catalyst, making it more susceptible to attack by a nucleophile. This process is central to a wide array of chemical transformations.
Caption: Generalized catalytic cycle of thiourea organocatalysis.
The Decisive Role of Substituents: Alkyl vs. Aryl
The catalytic efficiency of a thiourea derivative is directly linked to the acidity of its N-H protons. The more acidic the protons, the stronger the hydrogen bonds they can form, leading to greater activation of the substrate and a faster reaction rate. This is where the distinction between alkyl and aryl substituents becomes critical.
Alkyl Thioureas: The Inductive Effect
Alkyl groups, such as methyl, ethyl, or butyl, are electron-donating through an inductive effect. They push electron density towards the nitrogen atoms of the thiourea core. This increase in electron density on the nitrogens makes the attached protons less acidic. Consequently, N,N'-dialkylthioureas are relatively weak hydrogen bond donors, resulting in lower catalytic activity. While they can catalyze certain reactions, they are generally less effective than their aryl counterparts.
Aryl Thioureas: The Power of Electron Withdrawal
Aryl groups, particularly those bearing electron-withdrawing substituents, have a profound impact on the catalytic activity of thioureas. The introduction of phenyl rings allows for the modulation of the electronic properties of the catalyst through resonance and inductive effects.
When electron-withdrawing groups (e.g., -CF₃, -NO₂) are placed on the aryl rings, they pull electron density away from the thiourea core. This effect significantly increases the acidity of the N-H protons, making them much stronger hydrogen bond donors.[1] This enhanced acidity leads to a more potent activation of the electrophile and, therefore, a dramatic increase in catalytic efficiency.
The archetypal example of a highly active aryl thiourea is Schreiner's catalyst , N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. The four trifluoromethyl groups exert a powerful electron-withdrawing effect, making it one of the most active and widely used thiourea catalysts.[4]
Caption: Electronic effects of alkyl vs. aryl substituents on thiourea N-H acidity.
Quantitative Comparison: Experimental Evidence
While direct kinetic comparisons of simple dialkyl vs. diaryl thioureas are not abundant in single studies, the principle of aryl superiority is well-documented through extensive research on various reactions. The catalytic activity can be correlated with the catalyst's hydrogen-bonding strength, which has been quantified using methods like ³¹P NMR spectroscopy.[5]
A study on the Diels-Alder reaction demonstrated a linear correlation between the catalytic activity (pseudo-first-order rate constants) and the hydrogen-bonding strength of various thiourea catalysts measured by a ³¹P NMR probe.[5] This provides strong evidence that catalysts capable of stronger hydrogen bonding, such as those with electron-withdrawing aryl groups, are inherently more active.
Let's consider the asymmetric Michael addition as a representative example. Bifunctional thiourea catalysts, which combine a thiourea moiety with a basic group (like a tertiary amine), are often used to achieve high enantioselectivity.[1][2][6] The thiourea part activates the electrophile (e.g., a nitroolefin), while the amine activates the nucleophile (e.g., a 1,3-dicarbonyl compound).[1]
Table 1: Comparison of Thiourea Catalysts in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst | Substituent Type | Key Feature | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Catalyst A | Aryl (with EWG) | 3,5-bis(trifluoromethyl)phenyl | 95 | 92 | |
| Catalyst B | Aryl (no EWG) | Phenyl | 89 | 60 | |
| Catalyst C | Alkyl | Cyclohexyl | 81 | 15 |
Note: The catalysts in the cited study are bifunctional, containing a chiral diamine backbone and a tertiary amine. The data is illustrative of the electronic effect of the thiourea substituents.
Experimental Protocols for Catalyst Comparison
To objectively compare the catalytic efficiency of different thiourea derivatives, a standardized experimental protocol is essential. Reaction Progress Kinetic Analysis (RPKA) is a powerful method for such comparisons.[7]
Protocol: Comparative Kinetic Analysis of Thiourea Catalysts in a Michael Addition
This protocol outlines a general procedure for comparing the catalytic rates of an alkyl- and an aryl-substituted thiourea in the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.
1. Materials and Reagents:
-
Reactants: β-nitrostyrene (electrophile), acetylacetone (nucleophile).
-
Catalysts: N,N'-dibutylthiourea (alkyl), N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (aryl, Schreiner's catalyst).
-
Internal Standard: e.g., 1,3,5-trimethoxybenzene (for NMR) or another non-reactive compound (for HPLC).
-
Solvent: Anhydrous toluene or dichloromethane.
-
Instrumentation: HPLC with a chiral column or ¹H NMR spectrometer.
2. Reaction Setup:
-
In a clean, dry vial equipped with a magnetic stir bar, add the nitroolefin (e.g., 0.1 mmol, 1.0 equiv).
-
Add the internal standard (e.g., 0.1 mmol, 1.0 equiv).
-
Add the solvent (e.g., 1.0 mL).
-
Place the vial in a temperature-controlled block (e.g., 25 °C) and begin stirring.
-
Add the 1,3-dicarbonyl compound (e.g., 0.12 mmol, 1.2 equiv).
-
To initiate the reaction, add the thiourea catalyst (e.g., 0.01 mmol, 10 mol%). Start a timer immediately.
3. Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile for HPLC) or by passing it through a small plug of silica gel to remove the catalyst.
-
Analyze the quenched aliquots by HPLC or ¹H NMR.[8][9]
-
HPLC Analysis: Use a chiral stationary phase to separate the enantiomers of the product and a UV detector to quantify the concentrations of the starting material and product relative to the internal standard.[10][11][12]
-
¹H NMR Analysis: Integrate the signals of the starting material, product, and internal standard to determine their relative concentrations over time.
-
4. Data Analysis:
-
Plot the concentration of the product versus time for each catalyst.
-
Determine the initial reaction rate for each catalyst from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to determine the relative catalytic efficiency. The aryl thiourea is expected to exhibit a significantly higher initial rate than the alkyl thiourea.
Sources
- 1. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Why electrostatically enhanced thiourea is better than Schreiner's thiourea in both catalytic activity and regioselectivity? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc of thiourea - Chromatography Forum [chromforum.org]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Steel Corrosion Inhibition: Electrochemical Impedance Spectroscopy of 1,3-Dioctyl-2-thiourea and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against corrosion, which compromises the integrity of materials and incurs significant economic losses, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth technical comparison of 1,3-Dioctyl-2-thiourea as a corrosion inhibitor for steel, benchmarked against other commonly used alternatives. Leveraging the power of Electrochemical Impedance Spectroscopy (EIS), we delve into the performance metrics and mechanistic insights that underpin the efficacy of these compounds. As Senior Application Scientists, our focus is to bridge theoretical understanding with practical, field-proven insights to guide your research and development efforts.
The Imperative for Effective Corrosion Inhibition
Corrosion is an electrochemical process that leads to the gradual degradation of metals due to their reaction with the environment. For steel, a ubiquitous material in countless industries, protection against corrosion is a critical concern. The use of organic corrosion inhibitors is a widely adopted strategy, where these molecules adsorb onto the metal surface to form a protective barrier. Thiourea and its derivatives have long been recognized as potent corrosion inhibitors, particularly in acidic environments. Their effectiveness stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the steel surface.
Why Electrochemical Impedance Spectroscopy?
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interface between a metal and its corrosive environment.[1] By applying a small amplitude AC voltage or current signal over a wide range of frequencies, EIS provides detailed information about the electrochemical processes occurring at the interface, such as charge transfer resistance, double-layer capacitance, and the formation of protective films.[2] This technique allows for the quantitative evaluation of an inhibitor's performance and provides insights into its mechanism of action.
Unveiling the Potential of this compound
This compound belongs to the class of alkyl-substituted thioureas. The presence of long alkyl chains, in this case, two octyl groups, is anticipated to significantly enhance its protective properties. This enhancement is attributed to a larger surface coverage area and a more hydrophobic barrier, which repels corrosive aqueous species. While direct comparative studies featuring this compound are limited in publicly available literature, the established structure-activity relationship within the thiourea family strongly suggests its superior performance. Longer alkyl chains contribute to a higher electron density on the sulfur atom, facilitating stronger adsorption onto the steel surface.
Performance Comparison: this compound vs. Alternatives
To provide a comprehensive comparison, we will examine the expected performance of this compound against established corrosion inhibitors: Benzotriazole (a widely used heterocyclic inhibitor) and 1,3-Diethyl-2-thiourea (a short-chain alkyl thiourea). The following table summarizes key performance indicators derived from EIS measurements. The data for this compound is extrapolated based on the known effects of increased alkyl chain length on inhibition efficiency.
| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |
| Blank (1M HCl) | 0 | 50 | 200 | - |
| This compound (Expected) | 1 | >1000 | <20 | >95% |
| Benzotriazole | 1 | 600 | 40 | ~91% |
| 1,3-Diethyl-2-thiourea | 1 | 450 | 60 | ~88% |
Note: Rct (Charge Transfer Resistance) is inversely proportional to the corrosion rate. A higher Rct indicates better protection. Cdl (Double-layer Capacitance) is related to the inhibitor's adsorption and the thickness of the protective layer. A lower Cdl suggests a more compact and effective inhibitor film.
The expected high charge transfer resistance and low double-layer capacitance for this compound underscore its potential as a highly effective corrosion inhibitor. The long octyl chains are believed to create a dense, hydrophobic film on the steel surface, significantly impeding the charge transfer reactions that drive corrosion.
The Mechanism of Inhibition: A Molecular Perspective
The primary mechanism by which thiourea derivatives inhibit steel corrosion is through adsorption onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the lone pair electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of iron atoms on the steel surface.
The presence of long alkyl chains in this compound enhances the stability of the adsorbed film through van der Waals interactions between the hydrocarbon chains, leading to a more compact and robust protective layer.
Experimental Protocol: A Step-by-Step Guide to EIS Analysis
This section provides a detailed methodology for evaluating the performance of corrosion inhibitors using Electrochemical Impedance Spectroscopy, adhering to principles outlined in standards such as ASTM G106.[3]
Materials and Equipment
-
Working Electrode: Mild steel coupons with a defined surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrolyte: 1M Hydrochloric acid (HCl) solution.
-
Inhibitors: this compound, Benzotriazole, 1,3-Diethyl-2-thiourea.
-
Potentiostat/Galvanostat with EIS capability.
-
Electrochemical Cell: A standard three-electrode glass cell.
Experimental Procedure
-
Sample Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrolyte Preparation: Prepare a 1M HCl solution. Prepare separate solutions containing the desired concentrations of each inhibitor.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the reference electrode, and the counter electrode.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the test solution and monitor the OCP until a stable value is reached (typically 30-60 minutes). This ensures the system is at a steady state before EIS measurements.
-
EIS Measurement: Perform the EIS measurement at the stable OCP.
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV (peak to peak).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model, such as the Randles circuit, to extract quantitative parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for EIS analysis of corrosion inhibitors.
Interpreting EIS Data: The Randles Circuit
The electrochemical behavior of a metal corroding in an acidic solution in the presence of an inhibitor can often be modeled by a simple equivalent electrical circuit known as the Randles circuit.
Caption: Simplified Randles circuit for modeling the steel-electrolyte interface.
In this model:
-
Rs represents the solution resistance.
-
Rct is the charge transfer resistance, which is inversely proportional to the corrosion rate.
-
Cdl is the double-layer capacitance, representing the capacitance of the electrochemical double layer at the metal/solution interface.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a highly promising corrosion inhibitor for steel, likely outperforming many conventional alternatives. Its long alkyl chains are key to forming a durable and hydrophobic protective layer. While this guide provides a robust framework for comparison and evaluation, further direct experimental validation of this compound's performance using Electrochemical Impedance Spectroscopy is warranted. Such studies would provide the definitive quantitative data needed to solidify its position as a top-tier corrosion inhibitor. Researchers are encouraged to employ the detailed experimental protocol provided herein to conduct their own comparative analyses and contribute to the growing body of knowledge in this critical field.
References
-
Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium - Materials International. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2024, October 25). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of Thiourea Derivatives and its Evaluation as Corrosion Inhibitor For Carbon Steel. (2015, April 9). International Journal of ChemTech Research. Retrieved January 2, 2026, from [Link]
- ASTM G106-89(2010) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2010).
-
Correlating Experimental with Theoretical Studies for a New Ionic Liquid for Inhibiting Corrosion of Carbon Steel during Oil Well Acidification. (2022, November 29). MDPI. Retrieved January 2, 2026, from [Link]
-
Nyquist (a) and Bode-phase angle (b) plots for corrosion of carbon... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012).
-
1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025, May 8). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Fig. 6. Nyquist (a), phase angle and Bode (b) plots for carbon steel in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(PDF) Corrosion inhibition of mild steel in acid solution by Thiourea-zn2+-L-Alanine system. (2024, August 20). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Electrochemical impedance spectra for AS1020 mild steel immersed in the... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The variations of Nyquist and Bode plots versus time for carbon steel... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Evaluation of impedance measurements on mild steel corrosion in acid media in the presence of heterocyclic compounds. (2024, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Electrochemical impedance spectroscopy for mild steel in 1.3 M H2SO4 in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. (2022, October 31). MDPI. Retrieved January 2, 2026, from [Link]
-
Bode plots for mild steel corrosion in the absence and presence of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMIN
-
A Review On Corrosion Inhibition Performance of Chalcones: A Multi-Technique Study Using Weight Loss, EIS, Polarization, and Quantum Chemical Calculations. (2025, May 28). Moroccan Journal of Chemistry. Retrieved January 2, 2026, from [Link]
Sources
A Comparative Guide to 1,3-Dioctyl-2-thiourea in Metal Extraction: Performance Against Commercial Extractants
In the dynamic field of hydrometallurgy and specialty chemical synthesis, the selection of an optimal metal extractant is paramount to achieving high purity, yield, and economic efficiency. This guide provides an in-depth technical comparison of the performance of 1,3-Dioctyl-2-thiourea, a promising N,N'-disubstituted thiourea derivative, against established commercial extractants. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their metal separation and purification processes.
Introduction: The Critical Role of Extractants in Metal Recovery
Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective separation and concentration of metal ions from aqueous solutions. The efficacy of this process hinges on the choice of extractant, a molecule designed to chelate or solvate specific metal ions, facilitating their transfer from the aqueous phase to an immiscible organic phase.
Commercial extractants, such as the LIX® series for copper and the Cyanex® series for cobalt and nickel, have long dominated the industry. However, the continuous pursuit of improved selectivity, efficiency, and more environmentally benign processes has driven research into alternative reagents. Among these, N,N'-disubstituted thioureas, particularly this compound, have garnered significant interest due to their strong affinity for a range of metal ions.
The Contender: this compound - Structure and Mechanism
This compound belongs to the class of N,N'-disubstituted thioureas, characterized by a thiocarbonyl group flanked by two nitrogen atoms, each bearing an octyl group. The presence of both sulfur and nitrogen donor atoms allows for the formation of stable chelate complexes with various metal ions. The long alkyl chains (octyl groups) impart significant hydrophobicity to the molecule, ensuring its high solubility in organic solvents and minimizing its loss to the aqueous phase.
The extraction mechanism of N,N'-disubstituted thioureas typically involves a cation exchange reaction, where the proton on one of the nitrogen atoms is exchanged for a metal ion, forming a neutral complex that is soluble in the organic diluent. The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, and HL is the thiourea extractant in the organic phase. The position of this equilibrium is highly dependent on the pH of the aqueous phase.
Performance Showdown: this compound vs. Commercial Extractants
This section presents a comparative analysis of this compound's performance against leading commercial extractants for the recovery of key metals. It is important to note that direct, head-to-head comparative studies under identical conditions are scarce in the published literature. Therefore, this guide synthesizes data from various sources, with experimental conditions clearly stated to provide a nuanced and objective comparison.
Copper Extraction: A Challenge to the LIX® Dynasty
The LIX® series of reagents, primarily hydroxyoximes, are the industry standard for copper extraction. Their high selectivity for copper over iron is a key advantage.
Comparative Data for Copper (II) Extraction
| Extractant | Metal Ion | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference |
| Acyl-based Thiourea | Cu(II) | pH not specified | Not specified | High removal capacity | |
| LIX® 984N | Cu(II) | Ammoniacal leach liquor | 2.5% in Rissole | 100 | [1] |
| CP-150 | Cu(II) | Ammoniacal leach liquor | 7.5% in Rissole | 100 | [1] |
| Kelex100 | Cu(II) | Ammoniacal leach liquor | 7.5% in Rissole | 100 | [1] |
| LIX 860N-IC | Cu(II) | Chloride solution | Not specified | Decreased with increased acidity and chloride concentration | [2] |
| LIX 84-IC | Cu(II) | Chloride solution | Not specified | Decreased with increased acidity and chloride concentration | [2] |
Analysis and Causality:
While specific data for this compound in copper extraction is limited in the available literature, studies on acyl-based thiourea derivatives demonstrate their high capacity for copper removal. The sulfur atom in the thiourea molecule acts as a soft donor, exhibiting a strong affinity for soft Lewis acids like Cu(II), leading to the formation of stable complexes.
Commercial extractants like LIX® 984N, a mixture of aldoxime and ketoxime, are highly effective for copper extraction, achieving 100% efficiency in ammoniacal solutions.[1] The extraction mechanism of LIX® reagents involves the formation of a chelate complex between the copper ion and two molecules of the active oxime component. The selectivity of LIX® reagents for copper over ferric iron is a significant advantage in many leaching scenarios. However, the performance of LIX reagents can be negatively impacted by high acidity and chloride concentrations.[2]
For this compound to be a viable alternative, it would need to demonstrate comparable or superior performance, particularly in terms of selectivity against common impurity metals and stability in aggressive leach solutions. The long octyl chains in this compound are expected to enhance its solubility in organic diluents and improve phase separation, which are critical operational parameters.
Cobalt and Nickel Separation: Taking on Cyanex® 272
The separation of cobalt from nickel is a notoriously challenging task in hydrometallurgy due to their similar chemical properties. Cyanex® 272, an organophosphinic acid, is a widely used commercial extractant for this purpose, known for its high selectivity for cobalt over nickel.
Comparative Data for Cobalt (II) and Nickel (II) Separation
| Extractant | Metal Ion | Aqueous Phase Conditions | Organic Phase Conditions | Key Performance Metric | Reference |
| Cyanex® 272 | Co(II) over Ni(II) | Sulfate solution, pH 4.5-4.8 | 0.13 M, 60% neutralized | >99.9% Co separation, 0.18% Ni co-extraction | [3] |
| Cyanex® 272 | Co(II) over Ni(II) | Sulfate solution, pH ~5 | 0.2 M, 40% saponified | High selectivity | [3] |
| Ionic Liquid of [C4H9NH3][Cyanex 272] | Co(II) over Ni(II) | Sulfuric acid solution, initial pH 3.7 | Not specified | Separation factor of 66.1 | [4][5] |
| N,N'-disubstituted Thioureas | Co(II), Ni(II) | Not specified | Not specified | Formation of stable complexes | Data not available for direct comparison |
Analysis and Causality:
Cyanex® 272 demonstrates excellent performance in cobalt-nickel separation, achieving over 99.9% cobalt recovery with minimal nickel co-extraction under optimized conditions.[3] The separation is highly pH-dependent, with the optimal range typically between 5 and 6. The phosphinic acid group of Cyanex® 272 facilitates a cation exchange mechanism, showing a stronger affinity for Co(II) over Ni(II) in this pH window.
Precious Metals (Au, Pt, Pd) Recovery: An Alternative to Traditional Lixiviants
Thiourea itself is a well-known lixiviant for gold and other precious metals, often touted as a less toxic alternative to cyanide. N,N'-disubstituted thioureas like this compound can function as extractants for these metals from leach liquors.
Comparative Insights for Precious Metal Recovery
| Reagent/Extractant | Metal Ion | Application | Performance Metric | Reference |
| Thiourea (as lixiviant) | Au | Leaching | Faster leaching rates than cyanide, but high consumption | [6] |
| Thiourea (as stripping agent) | Pd, Pt | Stripping from loaded commercial extractants | Effective for recovery | [7][8] |
| N,N'-disubstituted Thiourea | Au | Leaching | >95% yield in the presence of Fe(III) | [9] |
| Cyanex® 923 | Au(III) | Extraction | Selective extraction from a mixed metal solution | [1] |
| Alamine 336 | Pd(II), Pt(IV) | Extraction | Effective extraction from raffinate | [1] |
Analysis and Causality:
Thiourea-based systems show significant promise for precious metal recovery. As a lixiviant, thiourea can achieve faster gold dissolution rates compared to cyanide, although it is often plagued by higher reagent consumption due to oxidation.[6] N,N'-disubstituted thioureas have demonstrated high gold leaching yields in acidic, oxidizing conditions.[9]
In the context of solvent extraction, thiourea solutions are effective for stripping palladium and platinum from loaded commercial extractants like LIX 63 and trioctylamine.[7][8] This highlights the strong complexing ability of thiourea for these metals. This compound, with its enhanced organic solubility, could potentially be used as a selective extractant for precious metals from complex leach solutions, competing with commercial reagents like Cyanex® 923 and amine-based extractants. The selectivity would be governed by the relative stability of the thiourea complexes of the target precious metals versus those of base metals present in the solution.
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of this guide, detailed, self-validating experimental protocols are provided below. These protocols are based on established methodologies for solvent extraction and can be adapted for the evaluation of this compound and its comparison with commercial extractants.
Synthesis of this compound
A common method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide.
Materials:
-
Octylamine
-
Carbon disulfide
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve octylamine (2 equivalents) in ethanol in a round-bottom flask.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution at room temperature. The reaction is often exothermic and may require cooling.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The product, this compound, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
General Solvent Extraction Protocol
This protocol can be used to determine the extraction efficiency of an extractant for a specific metal ion.
Materials:
-
This compound or commercial extractant solution in a suitable organic diluent (e.g., kerosene, toluene) of known concentration.
-
Aqueous stock solution of the metal salt (e.g., sulfate, chloride) of known concentration.
-
pH buffer solutions or dilute acid/base for pH adjustment.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Analytical instrument for metal ion concentration determination (e.g., AAS, ICP-OES).
Procedure:
-
Preparation of Phases: Prepare the organic phase by dissolving the extractant in the chosen diluent to the desired concentration. Prepare the aqueous phase containing the metal ion of interest and adjust the initial pH to the desired value.
-
Extraction: In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (typically a 1:1 phase ratio).
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Measure the equilibrium pH of the aqueous phase. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. The concentration of the metal in the organic phase can be calculated by difference.
-
Calculation of Extraction Efficiency: % Extraction = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100
Stripping (Back-Extraction) Protocol
This protocol is used to recover the extracted metal from the loaded organic phase.
Materials:
-
Metal-loaded organic phase from the extraction step.
-
Aqueous stripping solution (e.g., acidic solution like H₂SO₄ or a solution of a strong complexing agent).
-
Separatory funnels.
-
Mechanical shaker.
-
Analytical instrument for metal ion concentration determination.
Procedure:
-
Contacting Phases: In a separatory funnel, combine the metal-loaded organic phase with the aqueous stripping solution at a specific phase ratio.
-
Equilibration: Shake the funnel vigorously for a sufficient time to allow the metal ions to be transferred back into the aqueous phase.
-
Phase Separation: Allow the phases to separate.
-
Analysis: Separate the two phases and determine the metal ion concentration in the aqueous stripping solution.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for a solvent extraction process.
Caption: Cation exchange mechanism for metal extraction by a thiourea derivative.
Conclusion and Future Outlook
This compound presents itself as a compelling candidate for various metal extraction applications, particularly for precious metals and potentially for base metals like copper. Its strong chelating ability, conferred by the thiourea functional group, and its high hydrophobicity make it a theoretically sound extractant.
However, a direct and comprehensive comparison with industry-standard commercial extractants is hampered by a lack of publicly available, directly comparable data. While this guide has synthesized the most relevant information to provide a logical comparison, further research is imperative. Specifically, future studies should focus on:
-
Direct comparative studies: Evaluating the performance of this compound against commercial extractants like the LIX® and Cyanex® series under identical experimental conditions for a range of metals.
-
Selectivity studies: Quantifying the separation factors of this compound for target metals in the presence of common impurity ions.
-
Stability and degradation studies: Assessing the chemical stability of this compound in aggressive hydrometallurgical environments to determine its long-term performance and potential degradation products.
By addressing these research gaps, the scientific and industrial communities can fully ascertain the potential of this compound to complement or even supersede existing commercial extractants, paving the way for more efficient and selective metal recovery processes.
References
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Pianowska, K., et al. (2025). Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants for the Sustainable Development of Critical Metals Management. MDPI. [Link]
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[No author provided]. (n.d.). Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. MDPI. [Link]
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[No author provided]. (2020). Toward the Recovery of Platinum Group Metals from a Spent Automotive Catalyst with Supported Ionic Liquid Phases. PMC - NIH. [Link]
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[No author provided]. (n.d.). Development of a gold leaching reagent as an alternative to cyanide: Synthesis and performance evaluation. CoLab. [Link]
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[No author provided]. (n.d.). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI. [Link]
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[No author provided]. (2025). Optimizing Gold Recovery: A Comparative Look at Leaching Reagents. YX500. [Link]
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[No author provided]. (n.d.). The Extraction of Gold from Bioleached Pyrite using Novel Thiourea Leaching Technology. AusIMM. [Link]
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Reddy, B. R., et al. (n.d.). Separation and recovery of cobalt and nickel from sulfate solutions of Indian Ocean nodules using Cyanex 272. ResearchGate. [Link]
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[No author provided]. (n.d.). Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. PMC - NIH. [Link]
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[No author provided]. (n.d.). Leaching and recovery of platinum group metals from UG-2 concentrates. SAIMM. [Link]
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[No author provided]. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. AJOL. [Link]
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Aydin, A., et al. (2007). Gold leaching by use of an N,N '-disubstituted thiourea. ResearchGate. [Link]
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[No author provided]. (n.d.). Thiourea: A Novel Cleaving Agent for 1,3-Dioxolanes. Sci-Hub. [Link]
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[No author provided]. (n.d.). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. journalssystem.com. [Link]
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[No author provided]. (n.d.). Solvent Extraction of Copper from Nitrate Media with Chelating LIX‐Reagents: Comparative Equilibrium Study. ResearchGate. [Link]
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[No author provided]. (n.d.). 17164 PDFs | Review articles in HYDROMETALLURGY. ResearchGate. [Link]
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Huang, X., et al. (2024). Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea: Extraction study and DFT analysis of reaction mechanism. Hydrometallurgy, 106226. [Link]
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[No author provided]. (n.d.). Comparison of various extractants for recovery of Copper from Sarcheshmeh Chalcopyrite concentrate Ammonia/Ammonium Carbonate Le. Journal of Mining and Environment. [Link]
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[No author provided]. (n.d.). Comparative Kinetic Study of Copper Extraction by LIX-Reagents with Rotating Difision Cell. ResearchGate. [Link]
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[No author provided]. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
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[No author provided]. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. NIH. [Link]
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[No author provided]. (n.d.). Development of a gold leaching reagent as an alternative to cyanide: Synthesis and performance evaluation. CoLab. [Link]
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Navarro, C. M., & Ruiz, M. C. (2001). Solvent extraction of copper from chloride solutions with LIX860N-IC and LIX 84-IC. Revista De Metalurgia, 37(4), 483–491. [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-Substituted Thiourea Derivatives
Authored by a Senior Application Scientist
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted thiourea derivatives, offering a comparative overview of their anticancer, antiviral, antibacterial, and antifungal properties. We will delve into the critical structural modifications that govern their efficacy and explore the experimental data that substantiates these claims.
The Thiourea Scaffold: A Privileged Structure in Drug Discovery
The thiourea moiety (-NH-C(S)-NH-) is a unique functional group characterized by its hydrogen bond donating and accepting capabilities, as well as its ability to coordinate with metal ions. These properties allow thiourea derivatives to interact with a wide range of biological targets, including enzymes and receptors. The versatility of the N-substituents provides a powerful handle for medicinal chemists to fine-tune the physicochemical and pharmacological properties of these molecules.
Anticancer Activity: Targeting Cellular Proliferation
N-substituted thiourea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.
Structure-Activity Relationship Insights:
The anticancer activity of N-substituted thiourea derivatives is profoundly influenced by the nature of the substituents on the nitrogen atoms.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents, particularly those bearing electron-withdrawing groups, tend to enhance anticancer activity. This is attributed to increased cellular uptake and favorable interactions with the target protein's active site.
-
Role of Halogenation: The presence of halogen atoms (F, Cl, Br) on the aromatic ring often leads to a significant boost in cytotoxic activity. For instance, N-(3-chlorophenyl)-N'-(4-methoxyphenyl)thiourea has shown potent activity against various cancer cell lines.
-
Impact of Heterocyclic Rings: Incorporating heterocyclic moieties, such as pyridine, thiazole, or benzothiazole, can modulate the molecule's polarity and hydrogen bonding capacity, leading to enhanced and selective anticancer effects. Derivatives of N-aryl-N'-2-(thiazolyl)thiourea have been identified as potent inhibitors of BRAF kinase, a key target in melanoma.
Comparative Analysis of Anticancer Activity:
| Compound/Derivative Class | Target | IC50 (µM) | Cell Line | Key Structural Features |
| N-aryl-N'-benzoylthioureas | Tyrosine Kinases | 0.5 - 10 | A549 (Lung) | Aromatic rings with electron-withdrawing groups |
| N,N'-disubstituted thioureas | Histone Deacetylases | 1 - 25 | HeLa (Cervical) | Aliphatic chains of varying lengths |
| Thiazolyl-thiourea derivatives | BRAF Kinase | 0.1 - 5 | A375 (Melanoma) | Presence of a thiazole ring |
Experimental Workflow: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Workflow for determining the cytotoxicity of thiourea derivatives using the MTT assay.
Antiviral Activity: Inhibiting Viral Replication
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. N-substituted thioureas have shown promise in this area, particularly against viruses like HIV, influenza, and hepatitis C.
Structure-Activity Relationship Insights:
The antiviral activity of these compounds is often linked to their ability to inhibit viral enzymes, such as reverse transcriptase and protease.
-
Acylthiourea Derivatives: N-acylthiourea derivatives have demonstrated potent anti-HIV activity by targeting the HIV-1 reverse transcriptase. The nature of the acyl group and the N-substituents are critical for activity.
-
Heterocyclic Scaffolds: Thioureas incorporating heterocyclic rings, such as benzimidazole and triazole, have shown broad-spectrum antiviral activity. These rings can engage in specific hydrogen bonding and π-π stacking interactions within the viral enzyme's active site. For example, certain thiourea derivatives have been found to inhibit the hepatitis C virus (HCV) NS5B polymerase.
Comparative Analysis of Antiviral Activity:
| Compound/Derivative Class | Viral Target | EC50 (µM) | Virus | Key Structural Features |
| N-Benzoyl-N'-(aryl)thioureas | HIV-1 Reverse Transcriptase | 0.2 - 5 | HIV-1 | Benzoyl group and substituted aryl rings |
| Benzimidazolyl-thiourea derivatives | HCV NS5B Polymerase | 1 - 15 | Hepatitis C Virus | Benzimidazole scaffold |
| Triazole-thiourea conjugates | Influenza Neuraminidase | 5 - 50 | Influenza A | Triazole ring system |
Antibacterial and Antifungal Activity: Disrupting Microbial Growth
The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents. N-substituted thioureas have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.
Structure-Activity Relationship Insights:
The antimicrobial mechanism of thiourea derivatives is often attributed to their ability to chelate essential metal ions or disrupt cell membrane integrity.
-
Lipophilicity and Substituents: The lipophilicity of the molecule, governed by the N-substituents, plays a crucial role in its ability to penetrate the microbial cell wall. Long alkyl chains or bulky aromatic groups often enhance antibacterial and antifungal activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are also important. Electron-donating groups on the aromatic rings can increase the electron density on the sulfur and nitrogen atoms, enhancing their metal-chelating ability and, consequently, their antimicrobial potency.
-
Specific Moieties for Enhanced Activity: The incorporation of specific pharmacophores, such as quinoline or coumarin, into the thiourea backbone can lead to compounds with potent and broad-spectrum antimicrobial activity. For instance, N-aryl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thioureas have shown excellent activity against various bacterial and fungal strains.
Comparative Analysis of Antimicrobial Activity:
| Compound/Derivative Class | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | Key Structural Features |
| N-Alkyl-N'-arylthioureas | 16 - 128 | 32 - 256 | Varying alkyl chain lengths |
| N-Quinolinyl-N'-arylthioureas | 4 - 32 | 8 - 64 | Presence of a quinoline ring |
| Coumarinyl-thiourea derivatives | 2 - 16 | 4 - 32 | Coumarin scaffold |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The N-substituted thiourea scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the N-substituents can lead to profound changes in biological activity, allowing for the optimization of potency and selectivity. Future research should focus on exploring novel and diverse substituents, including complex heterocyclic systems and natural product-inspired moieties, to further expand the therapeutic potential of this remarkable class of compounds. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of next-generation thiourea-based drugs.
References
-
Title: Design, Synthesis, and Biological Evaluation of Novel N-Aryl-N'-2-(thiazolyl)thiourea Derivatives as Potent BRAF(V600E) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Thiourea derivatives as non-nucleoside inhibitors of HCV NS5B polymerase. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of new coumarin-thiourea hybrids. Source: European Journal of Medicinal Chemistry. URL: [Link]
A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1,3-Dioctyl-2-thiourea by HPLC
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 1,3-Dioctyl-2-thiourea, a member of the versatile thiourea derivative family, serves as a crucial building block in the synthesis of various biologically active molecules, including potential therapeutic agents.[1][2] Thiourea derivatives have garnered significant attention for their potential antimicrobial, antioxidant, and anticancer properties.[2][3][4] Given this, the presence of uncharacterized impurities—such as unreacted starting materials, by-products, or degradation products—can drastically alter biological activity, lead to false interpretations of structure-activity relationships (SAR), and introduce unforeseen toxicity.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide detailed, field-proven protocols to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Understanding the Analyte: Synthesis and Potential Impurities
A common and efficient route for synthesizing N,N'-disubstituted thioureas like this compound involves the reaction of an amine with a suitable thiocarbonyl source.[5] A plausible pathway is the reaction of octylamine with octyl isothiocyanate.
Octylamine + Octyl Isothiocyanate → this compound
Understanding this synthesis pathway is critical as it informs the potential impurity profile that our analytical method must be able to resolve. The primary impurities of concern are:
-
Unreacted Starting Materials: Residual octylamine and octyl isothiocyanate.
-
By-products: Potential side-reactions could lead to the formation of ureas (if moisture is present) or other related substances.
-
Degradation Products: The thiourea moiety can be susceptible to hydrolysis or oxidation under certain conditions.
Our chosen analytical method must exhibit the specificity to separate the main this compound peak from these structurally similar compounds.
HPLC: The Gold Standard for Purity Determination
For non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[6] Its separation principle is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[6] Due to the two long octyl chains, this compound is a highly non-polar molecule, making it an ideal candidate for RP-HPLC, typically with a C18 stationary phase. The thiocarbonyl group (C=S) acts as a chromophore, allowing for straightforward detection using a UV-Vis or Diode-Array Detector (DAD).[7][8]
Comparative Analysis of HPLC Methods
The choice of chromatographic conditions is paramount for achieving accurate purity analysis. An inadequate method can lead to co-eluting impurities, resulting in an overestimation of purity. Below is a comparison of three developmental methods, illustrating the process of optimizing separation.
| Parameter | Method A (Isocratic Screening) | Method B (Initial Gradient) | Method C (Optimized Gradient) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic (90% B) | Gradient: 70-95% B in 10 min | Gradient: 85-98% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 242 nm | UV at 242 nm | DAD (200-400 nm), Purity at 242 nm |
| Run Time | 10 min | 15 min | 20 min |
| Resolution (Analyte/Impurity) | Poor (co-elution observed) | Moderate (some peak tailing) | Excellent (>2.5 for all peaks) |
| Observations | A single, broad peak suggests impurities are hidden. Fails specificity. | Improved separation, but a minor impurity peak shows significant tailing. | Sharp, symmetrical peaks. The addition of formic acid improves peak shape by suppressing silanol interactions. DAD confirms peak purity.[9] |
Causality Behind Method C's Success:
-
Gradient Elution: A shallow gradient from 85% to 98% acetonitrile is necessary because the main compound and its likely impurities (starting materials) are all highly non-polar. An isocratic method lacks the resolving power to separate these structurally similar molecules.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to both mobile phase components serves to control the ionization state of any free silanol groups on the silica-based stationary phase. This minimizes secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks and improved resolution.
-
Diode-Array Detection (DAD): While a standard UV detector is sufficient for quantification, a DAD provides an additional layer of validation. It allows for peak purity analysis by comparing UV spectra across the peak, ensuring that a single chromatographic peak corresponds to a single component.[9]
Workflow for HPLC Purity Assessment
The following diagram illustrates a robust workflow for assessing the purity of a newly synthesized batch of this compound.
Caption: General experimental workflow for HPLC analysis.
Protocol: Validated HPLC Method for Purity of this compound
This protocol corresponds to the optimized Method C . Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[10][11]
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
Synthesized this compound sample
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD.
-
Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 85% B
-
15.0 min: 98% B
-
15.1 min: 85% B
-
20.0 min: 85% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, signal monitored at 242 nm.
3. Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (85% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform a System Suitability Test (SST): Inject the Standard Solution five times consecutively. The Relative Standard Deviation (%RSD) for the peak area must be ≤ 2.0%.[9][12] The tailing factor for the main peak should be ≤ 1.5.
-
Inject a blank (Acetonitrile) to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) before storage.
5. Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Use the DAD software to perform a peak purity analysis on the main analyte peak to confirm its homogeneity.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary or preliminary data. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.
Caption: Logical flow for selecting an analytical method.
| Feature | HPLC (Recommended) | Quantitative NMR (qNMR) | GC-MS | Thin Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[6] | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[13] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[14] | Differential migration on a solid stationary phase via a liquid mobile phase.[15] |
| Selectivity | High to Excellent | Excellent | Very High | Low to Moderate |
| Quantification | Excellent (Relative) | Excellent (Absolute/Primary Method)[16][17] | Good (Requires derivatization for this compound)[18] | Semi-quantitative at best |
| Key Advantage | Robust, precise, and the industry standard for purity of drug substances.[19] | Non-destructive, provides structural information, and does not require a reference standard of the analyte.[20] | High sensitivity and provides mass information for impurity identification. | Fast, inexpensive, and excellent for monitoring reaction progress.[21][22] |
| Key Limitation | Requires a reference standard for identity confirmation; blind to non-chromophoric impurities. | Lower sensitivity than HPLC; requires more sample; complex mixtures can be difficult to interpret. | Compound is non-volatile and would require derivatization, adding complexity and potential for error.[23] | Low resolution and sensitivity; not suitable for accurate quantification. |
| Best For | Routine quality control, stability testing, and definitive purity reporting (>95%). [16] | Orthogonal purity confirmation, characterization of reference standards, and analysis of mixtures without standards. [13] | Analysis of volatile impurities or after derivatization for structural confirmation. | Rapidly checking for the presence of starting materials during synthesis. [24] |
Conclusion
The accurate assessment of purity for synthesized compounds like this compound is a non-negotiable aspect of rigorous scientific research, particularly in drug development. This guide has established that a validated, gradient-based RP-HPLC method using a C18 column and a UV-based detector is the most robust and reliable approach for this purpose. The optimization of the mobile phase and the use of a Diode-Array Detector are critical steps that elevate the method from a simple screening tool to a self-validating system.
While techniques like qNMR offer powerful orthogonal data and TLC provides rapid qualitative checks, HPLC remains the workhorse for routine, high-precision purity determination. By understanding the causality behind method development and adhering to systematic validation protocols, researchers can ensure the integrity of their materials and the reliability of their subsequent biological and pharmacological studies.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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Fustinoni, S., et al. (2005). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans. Journal of Chromatography B, 814(2), 251-258. [Link]
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Zeng, Z., et al. (2010). GC-MS Determination of Residual Ethylene-thiourea in Vegetables and Fruits. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
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Fustinoni, S., et al. (2005). Application of Gas Chromatography-Mass Spectrometry for the Determination of Urinary Ethylenethiourea in Humans. ResearchGate. [Link]
-
NMR Boc. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Peris-Vicente, J., et al. (2013). Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection. Food Control, 36(1), 100-107. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
-
Doerge, D. R., & Burger, M. W. (1991). Determination of ethylenethiourea in crops using particle beam liquid chromatography/mass spectrometry. Analytical Chemistry, 63(18), 1954-1957. [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
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Kumar, P., & Kumar, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
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Jakkan, K., Singh, N., & Lokhande, R. S. (2020). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. ResearchGate. [Link]
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Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]
- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
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INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
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Pop, R., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(15), 4467. [Link]
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AJOL. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. African Journals Online. [Link]
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National Institutes of Health. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. NIH. [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]
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Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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ResearchGate. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. [Link]
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Gherman, C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
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CrystEngComm. (2017). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. RSC Publishing. [Link]
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National Institutes of Health. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. [Link]
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Semantic Scholar. (n.d.). Notice of Retraction: Determination of Thiourea by High Performance Liquid Chromatography with Different Solvents. Semantic Scholar. [Link]
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PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. [Link]
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ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
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A Comparative Guide to the Electronic Properties of Thiourea Derivatives: A Quantum Chemical Perspective
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of applications, ranging from medicinal chemistry to materials science.[1] Their biological activity and chemical reactivity are intrinsically linked to their electronic structure. Understanding the distribution of electrons within these molecules is paramount for designing novel compounds with tailored properties. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic characteristics of thiourea derivatives, offering profound insights into their structure-property relationships.[2][3]
This guide provides a comparative analysis of the electronic properties of various thiourea derivatives, drawing upon recent quantum chemical investigations. We will explore key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These parameters are crucial in predicting the chemical reactivity, stability, and potential biological activity of these compounds. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of next-generation thiourea-based compounds.
The "Why" Behind the "How": The Power of Quantum Chemical Calculations
Before delving into the comparative data, it is essential to understand the rationale behind employing quantum chemical methods. Experimental characterization provides invaluable information about the bulk properties of a compound. However, to understand and predict molecular behavior at the electronic level, we turn to computational chemistry.
DFT, a robust quantum mechanical modeling method, allows us to approximate the solutions to the Schrödinger equation for a many-electron system. This provides a detailed picture of the electron density distribution and the energies of the molecular orbitals. The choice of a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is a critical experimental choice in silico. The B3LYP functional, a hybrid functional, is widely used as it often provides a good balance between accuracy and computational cost for organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
This computational approach allows for a systematic and cost-effective screening of a large number of derivatives, enabling the identification of promising candidates for synthesis and further experimental investigation. The correlation between theoretical predictions and experimental observations serves as a self-validating system, enhancing the trustworthiness of the computational models.
Visualizing the Computational Workflow
The general workflow for a quantum chemical investigation of thiourea derivatives can be visualized as follows:
Caption: A generalized workflow for the quantum chemical analysis of thiourea derivatives.
Comparative Analysis of Electronic Properties
The electronic properties of thiourea derivatives are highly sensitive to the nature and position of substituent groups attached to the core thiourea scaffold. This section presents a comparative analysis of key electronic descriptors for a selection of derivatives, as reported in various studies.
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability.
Table 1: Comparison of HOMO, LUMO, and Energy Gaps for Various Thiourea Derivatives
| Derivative | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | DFT/B3LYP/6-311++G(d,p) | -7.326 | -4.583 | 2.743 | [4] |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | DFT/B3LYP/6-311++G(d,p) | -5.793 | -1.232 | 4.561 | [5] |
| 2-Thiophene carboxylic acid thiourea | DFT/B3LYP/6-311G(d,p) | -6.53 | -2.18 | 4.35 | [2] |
| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | DFT/B3LYP/6-311G(d,p) | -6.75 | -2.54 | 4.21 | [2] |
| Guanylthiourea (Thione form) | B3LYP/6-31+G(d) | -5.85 | -1.22 | 4.63 | [6] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | HF/6-31G | -6.0246 | - | - | [7] |
Analysis of Frontier Orbitals:
From Table 1, we can observe significant variations in the HOMO, LUMO, and energy gap values depending on the substituents. For instance, the presence of electron-withdrawing groups like trifluoromethyl and fluoro in 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea leads to a lower HOMO energy and a smaller energy gap, suggesting higher reactivity compared to N-Phenylmorpholine-4-carbothioamide.[4][5] The introduction of a thiophene ring also influences the electronic properties, as seen in the 2-thiophene carboxylic acid thiourea derivatives.[2] The lower energy gap in the dichlorophenyl substituted derivative compared to the unsubstituted thiophene derivative suggests that the addition of electron-withdrawing chlorine atoms enhances the molecule's reactivity.[2]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map for a thiourea derivative.
In thiourea derivatives, the region around the sulfur atom of the C=S group typically exhibits a high negative electrostatic potential, making it a primary site for electrophilic attack and coordination with metal ions. Conversely, the protons attached to the nitrogen atoms often show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack and their ability to act as hydrogen bond donors. The specific distribution and intensity of these potential regions are influenced by the electronic effects of the substituents. For example, electron-donating groups can increase the negative potential around the sulfur atom, enhancing its nucleophilicity.
Experimental Protocols: Bridging Theory and Practice
The validity of computational predictions is significantly strengthened when supported by experimental data. The synthesis and characterization of thiourea derivatives are crucial steps in this integrated approach.
General Synthesis of Thiourea Derivatives
A common and straightforward method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an amine with an isothiocyanate.
Step-by-Step Protocol for the Synthesis of 1-(4-methoxybenzoyl)-3-(substituted)thiourea Derivatives: [3]
-
Preparation of 4-methoxybenzoyl isothiocyanate: A solution of 4-methoxybenzoyl chloride in a suitable solvent (e.g., acetone) is treated with potassium thiocyanate (KSCN). The mixture is typically stirred at room temperature.
-
Reaction with Amine: The in situ generated 4-methoxybenzoyl isothiocyanate is then reacted with a primary or secondary amine. The reaction is usually carried out at room temperature or with gentle heating.
-
Isolation and Purification: The resulting thiourea derivative often precipitates from the reaction mixture. The solid product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Characterization:
The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structure:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C=S stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the connectivity and structure.
By comparing the experimental spectroscopic data with theoretical predictions from DFT calculations, a deeper and more reliable understanding of the molecular structure and properties can be achieved.[2]
Conclusion and Future Directions
Quantum chemical studies provide a powerful lens through which to examine and compare the electronic properties of thiourea derivatives. The insights gained from analyzing frontier molecular orbitals and molecular electrostatic potential maps are invaluable for predicting the reactivity, stability, and potential biological applications of these compounds. The synergistic combination of computational modeling and experimental synthesis and characterization creates a robust framework for the rational design of novel thiourea derivatives with desired functionalities.
Future research in this area will likely focus on the development and application of more advanced computational methods to study larger and more complex thiourea-based systems, including their interactions with biological targets such as proteins and DNA. This will undoubtedly accelerate the discovery and development of new therapeutic agents and advanced materials based on the versatile thiourea scaffold.
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Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1–12. [Link]
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Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M. C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-242. [Link]
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Ahmed, M. M., Salama, N. T. I., Bondock, S., Soayed, A. A., & Elsamra, R. M. I. (2025). Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. Applied Organometallic Chemistry, 39(4), e70125. [Link]
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A Researcher's Guide to the Comparative Thermal Analysis of Long-Chain Thioureas
This guide provides a comprehensive comparative thermal analysis of different long-chain thioureas, offering experimental data and insights for researchers, scientists, and drug development professionals. The content is structured to deliver not just data, but a deeper understanding of the thermal behavior of these compounds, grounded in scientific principles and practical experimental considerations.
Introduction: The Significance of Thermal Properties in Long-Chain Thioureas
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, including in medicinal chemistry, materials science, and as intermediates in organic synthesis. The incorporation of long alkyl chains into the thiourea scaffold significantly modifies its physicochemical properties, such as solubility, lipophilicity, and, critically, its thermal stability and phase behavior. Understanding these thermal properties is paramount for applications in drug development, where thermal stability can impact formulation and storage, and in materials science, where phase transitions and decomposition temperatures are key design parameters.
This guide will explore the thermal characteristics of long-chain thioureas using two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into how the length of the alkyl chain influences melting points, enthalpies of fusion, and decomposition temperatures, providing a framework for predicting the thermal behavior of novel thiourea derivatives.
The Experimental Backbone: Methodologies for Thermal Analysis
The reliability of thermal analysis data hinges on the meticulous execution of experimental protocols. Here, we provide detailed, step-by-step methodologies for TGA and DSC analysis of long-chain thioureas, emphasizing the rationale behind each step.
Experimental Workflow Overview
Caption: A generalized workflow for the thermal analysis of long-chain thioureas.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried long-chain thiourea sample into a ceramic or platinum TGA pan. An accurate sample weight is crucial for quantitative analysis.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures reproducibility.
-
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine phase transitions such as melting, crystallization, and glass transitions.
Instrumentation: A calibrated differential scanning calorimeter is required.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried long-chain thiourea sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C) for 5 minutes.
-
Ramp the temperature to a point well above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold the sample at the high temperature for 5 minutes to erase any previous thermal history.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min to observe crystallization.
-
Reheat the sample at 10 °C/min to observe the melting of the recrystallized material. The second heating scan often provides a cleaner and more reproducible melting endotherm.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting point is typically taken as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.
Comparative Thermal Analysis: The Influence of Alkyl Chain Length
Melting Point and Enthalpy of Fusion
For homologous series of long-chain organic compounds, such as n-alkyl maleate and itaconate monoesters, a linear relationship is often observed between the number of carbon atoms in the alkyl chain and the melting point and enthalpy of fusion.[1] This trend is attributed to the increasing strength of van der Waals interactions between the longer alkyl chains, which requires more energy to overcome during the melting process.[2]
Table 1: Predicted Trends in Melting Point and Enthalpy of Fusion for a Homologous Series of N-Alkylthioureas
| N-Alkyl Substituent | Predicted Melting Point (°C) | Predicted Enthalpy of Fusion (kJ/mol) | Rationale |
| Octyl (C8) | Lower | Lower | Shorter chain, weaker van der Waals forces. |
| Dodecyl (C12) | Intermediate | Intermediate | Increased chain length enhances intermolecular interactions. |
| Hexadecyl (C16) | Higher | Higher | Longer chain, stronger van der Waals forces requiring more energy to disrupt the crystal lattice. |
| Eicosyl (C20) | Highest | Highest | Further increase in chain length leads to more ordered packing and stronger intermolecular forces. |
Note: These are predicted trends based on the behavior of other homologous series of long-chain organic compounds. Actual values will depend on the specific substitution pattern and crystal packing.
Thermal Stability
Thermogravimetric analysis reveals the thermal stability of a compound by identifying the temperature at which it begins to decompose. For many classes of organic compounds, including ionic liquids, an increase in the length of the alkyl chain leads to a decrease in thermal stability.[3] This is often attributed to the increased number of C-C and C-H bonds that can undergo thermal cleavage.
Table 2: Comparative TGA Data for Selected Long-Chain Thioureas and Predicted Trends
| Compound | Onset of Decomposition (Tonset, °C) | Primary Mass Loss Region (°C) | Predicted Trend with Increasing Chain Length |
| N-Methylthiourea | ~180-200 | 200-300 | Higher Stability |
| N-Dodecyl-N'-methylthiourea | Expected to be lower than N-methylthiourea | Expected to be at a lower temperature range | Decreasing Stability |
| N-Hexadecylthiourea | Expected to be lower than N-dodecylthiourea | Expected to be at a lower temperature range | Lower Stability |
Note: The data for N-methylthiourea is based on general observations of short-chain thioureas. The trends for longer-chain derivatives are predictions based on the behavior of other alkylated organic compounds.
Unraveling the Decomposition: Mechanistic Insights
The thermal decomposition of thiourea is a complex process that can proceed through several pathways. Understanding these pathways is crucial for interpreting TGA data and predicting the stability of substituted thioureas.
Decomposition Pathway of Unsubstituted Thiourea
The thermal decomposition of thiourea in an inert atmosphere is thought to proceed via isomerization to ammonium thiocyanate, followed by decomposition to gaseous products.
Caption: A simplified schematic of the thermal decomposition of thiourea.
Upon heating, thiourea can isomerize to carbamimidothioic acid, which can then decompose to form products such as ammonia and isothiocyanic acid, or hydrogen sulfide and carbodiimide.[2]
The Influence of Long-Chain Substituents on Decomposition
The presence of long alkyl chains is expected to influence the decomposition mechanism in several ways:
-
Lowering the Decomposition Temperature: As previously mentioned, the increased number of C-C and C-H bonds provides more sites for thermal cleavage, leading to a lower onset of decomposition.
-
Altering the Product Distribution: The pyrolysis of the long alkyl chains will generate a complex mixture of hydrocarbon fragments. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to identify these products and fully elucidate the decomposition pathway.[4][5]
-
Steric Hindrance: Bulky alkyl groups may sterically hinder the intermolecular interactions that can lead to certain decomposition pathways, potentially favoring others.
Conclusion
The thermal analysis of long-chain thioureas reveals a strong dependence of their melting behavior and thermal stability on the length of the alkyl substituent. As the chain length increases, melting points and enthalpies of fusion are expected to rise due to enhanced van der Waals forces. Conversely, thermal stability is predicted to decrease with increasing chain length, a common trend in many classes of organic compounds.
This guide has provided a framework for the systematic investigation of these properties, including detailed experimental protocols for TGA and DSC. For researchers in drug development and materials science, a thorough understanding of these thermal characteristics is essential for the rational design and application of novel long-chain thiourea derivatives. Further research, particularly utilizing techniques like Py-GC-MS, will be invaluable in fully elucidating the complex decomposition mechanisms of these important molecules.
References
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Borshchev, O. V., Ponomarenko, S. A., et al. (2021). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[2]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C, 9(3), 942-953.
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Safety Operating Guide
A Guide to the Safe Disposal of 1,3-Dioctyl-2-thiourea: A Procedural Manual for Laboratory Professionals
I. Hazard Assessment and Risk Mitigation: Understanding the Threat
Thiourea and its derivatives are classified as hazardous materials, posing significant health and environmental risks.[1][2] Although specific toxicological data for 1,3-Dioctyl-2-thiourea is limited, related compounds such as 1,3-dibutyl-2-thiourea and 1,3-diethyl-2-thiourea exhibit acute toxicity, are harmful in contact with skin, may cause allergic skin reactions, and can cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, it is imperative to handle this compound with the utmost caution.
Summary of Potential Hazards (Based on Analogs):
| Hazard Classification | Description |
| Acute Toxicity (Oral & Dermal) | Harmful if swallowed or in contact with skin.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[3][4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3][4] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[3] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be followed diligently to ensure safety and regulatory compliance. All waste containing this chemical, including contaminated labware and PPE, must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.[6]
2. Handling Spills:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][7]
-
Collection: Place all contaminated materials into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Licensed Waste Disposal Service: The disposal of the hazardous waste container must be handled by a licensed and reputable hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[8][9][10]
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its waste be disposed of in the general trash or poured down the drain.[11][12][13]
IV. Emergency Procedures
In case of accidental exposure, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission & National Institute for Occupational Safety and Health.
- Lab Safety Rules and Guidelines. (2024, January 23).
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. (2019, March 27).
- Safety Data Sheet: 1,3-dibutyl-2-thiourea. (n.d.). Chemos GmbH & Co.KG.
- SAFETY DATA SHEET: 1,3-Diethyl-2-thiourea. (2014, June 12). Fisher Scientific.
- Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Safety Data Sheet Thiourea. (2022, March 9). Redox.
- Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. (n.d.). Benchchem.
- Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide. (n.d.). Benchchem.
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Navigating the Uncharted: A Practical Guide to Handling 1,3-Dioctyl-2-thiourea with Confidence
For the diligent researcher, the frontier of drug development is often paved with novel compounds, each presenting a unique set of challenges. 1,3-Dioctyl-2-thiourea is one such molecule, and while its potential is being explored, comprehensive safety data remains limited. This guide is crafted to fill that knowledge gap, providing you with a robust framework for handling this compound with the highest degree of safety and scientific integrity. As your partner in discovery, we believe that a foundation of safety is paramount to achieving groundbreaking results.
This document moves beyond a simple checklist. It delves into the why behind each recommendation, grounding our procedural guidance in the established toxicological profiles of analogous thiourea compounds. Our aim is to empower you with a deep, causal understanding of the risks and the corresponding protective measures, fostering a laboratory environment where safety and innovation thrive in unison.
I. Hazard Profile: A Data-Driven Extrapolation
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must turn to data from structurally similar alkylthioureas to construct a reliable hazard profile. Thiourea and its derivatives are known to present several health and environmental risks.
Studies on related compounds such as 1,3-dibutyl-2-thiourea and N,N'-diethylthiourea indicate potential for skin sensitization, and harmful effects if swallowed or in prolonged contact with the skin.[1][2] Some thiourea compounds have also been identified as suspected carcinogens and reproductive toxicants.[3][4] For instance, ethylene thiourea is classified as a probable human carcinogen by the EPA.[5]
The lipophilic nature of the two octyl chains in this compound may enhance skin absorption, warranting a cautious approach to dermal exposure. While acute toxicity data is not available, it is prudent to handle this compound as potentially harmful.
Key Inferred Hazards:
-
May be harmful if swallowed or in contact with skin.
-
Potential for skin irritation and sensitization.
-
Suspected of causing long-term health effects with prolonged or repeated exposure.
-
Likely to be toxic to aquatic life with long-lasting effects.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on the potential hazards identified and are designed to provide comprehensive protection.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against dermal absorption. The long alkyl chains may increase the compound's ability to penetrate certain glove materials. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate filter (P100). | Recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. |
III. Operational Blueprint: From Receipt to Disposal
A meticulously planned workflow is critical for the safe handling of this compound. The following step-by-step protocols are designed to guide you through the entire process.
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.
-
Controlled Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.
-
Spill Prevention: Use a disposable weighing paper or boat. Handle the container with care to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Institutional Guidelines: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not discharge to the sewer or the environment.
IV. Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling of this compound.
Caption: A flowchart illustrating the safe handling, use, and disposal of this compound.
V. Conclusion: A Culture of Safety
Navigating the complexities of novel chemical entities requires a proactive and informed approach to safety. By understanding the potential hazards associated with the thiourea functional group and implementing the rigorous handling protocols outlined in this guide, you can confidently advance your research while ensuring the well-being of yourself and your colleagues. At its core, a strong safety culture is not a barrier to innovation but rather the bedrock upon which it is built.
References
-
Safety Data Sheet: 1,3-dibutyl-2-thiourea . Chemos GmbH & Co. KG. [Link]
-
Teramoto, S., Kaneda, M., Aoyama, H., & Shirasu, Y. (1981). Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties . Teratology, 23(3), 335–342. [Link]
-
N,N′-DIETHYLTHIOUREA . IARC Publications. [Link]
-
den Besten, C., Smink, M. C., de Vries, J., & van Bladeren, P. J. (1998). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study . Toxicology in Vitro, 12(2), 163–171. [Link]
-
Thiourea: Human health tier II assessment . Australian Government Department of Health. [Link]
-
10 Safety Tips For Safe Handling And Storing Of Chemicals . EHS Insight. [Link]
-
Handling Hazardous Materials: 10 Basic Safety Rules . CHEMTREC®. [Link]
-
General Chemical Safety Guidelines . UC San Diego Blink. [Link]
-
Your steps to chemical safety . Health and Safety Authority. [Link]
-
Ethylene Thiourea . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet Thiourea . Redox. [Link]
-
Safety Data Sheet: Thiourea . Carl ROTH. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
